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  • Product: N-Nitroso-3-hydroxypiperidine
  • CAS: 55556-85-9

Core Science & Biosynthesis

Foundational

"N-Nitroso-3-hydroxypiperidine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitroso-3-hydroxypiperidine Introduction N-Nitroso-3-hydroxypiperidine (CAS No: 55556-85-9) is an organic compound belonging to the N-nitrosamine cla...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-Nitroso-3-hydroxypiperidine

Introduction

N-Nitroso-3-hydroxypiperidine (CAS No: 55556-85-9) is an organic compound belonging to the N-nitrosamine class.[1][2] N-nitrosamines are a group of potent genotoxic agents and are classified as probable or possible human carcinogens.[3][4][5] The presence of these impurities in pharmaceutical products, even at trace levels, is a significant concern for regulatory agencies and drug manufacturers. N-Nitroso-3-hydroxypiperidine, specifically, can arise as an impurity from manufacturing processes involving the 3-hydroxypiperidine structural moiety.

This guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso-3-hydroxypiperidine, intended for researchers, analytical scientists, and drug development professionals. A thorough understanding of its synthesis is crucial for investigating root causes of its formation in drug products, while robust analytical characterization is essential for its detection, quantification, and control to ensure patient safety.[6]

Critical Safety Considerations

N-nitrosamines, including N-Nitroso-3-hydroxypiperidine, should be handled as potential carcinogens with extreme caution.[3][4] All operations involving this compound must be conducted in a well-ventilated laboratory fume hood.[5][7]

Personal Protective Equipment (PPE):

  • Gloves: Impervious chemical-resistant gloves must be worn. Always inspect gloves before use.[7]

  • Eye Protection: Tightly fitting safety goggles with side shields are mandatory.[7]

  • Lab Coat: A flame-resistant lab coat or impervious clothing should be worn.

  • Respiratory Protection: If there is a risk of aerosol formation, a NIOSH-approved respirator should be used.

Handling and Storage:

  • Avoid all contact with skin and eyes.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated and protected from light.[4][7]

  • N-Nitroso-3-hydroxypiperidine is incompatible with strong oxidizing agents.[4]

Disposal:

  • All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[4]

Synthesis of N-Nitroso-3-hydroxypiperidine

The primary route for synthesizing N-Nitroso-3-hydroxypiperidine is through the nitrosation of its secondary amine precursor, 3-hydroxypiperidine.

Principle of Nitrosation

The reaction involves the treatment of a secondary amine (3-hydroxypiperidine) with a nitrosating agent, most commonly sodium nitrite (NaNO₂), under acidic conditions. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. The lone pair of electrons on the nitrogen of the secondary amine then attacks the nitrosonium ion (NO⁺), which is in equilibrium with nitrous acid, leading to the formation of the N-nitrosamine.

Precursor: 3-Hydroxypiperidine

The starting material, 3-hydroxypiperidine (CAS No: 6859-99-0), can be obtained from commercial suppliers or synthesized through various methods, such as the hydrogenation of 3-hydroxypyridine or the cyclization of 5-halo-2-hydroxypentylamine.[8][9][10] The purity of the 3-hydroxypiperidine is critical to the success of the synthesis and the purity of the final product.

Diagram: Synthesis Pathway

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 3-Hydroxypiperidine 3-Hydroxypiperidine N-Nitroso-3-hydroxypiperidine N-Nitroso-3-hydroxypiperidine 3-Hydroxypiperidine->N-Nitroso-3-hydroxypiperidine Nitrosation Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->N-Nitroso-3-hydroxypiperidine Acid Aqueous Acid (e.g., HCl, H₂SO₄) Acid->N-Nitroso-3-hydroxypiperidine Temp Low Temperature (0-5 °C) Temp->N-Nitroso-3-hydroxypiperidine

Caption: Synthesis of N-Nitroso-3-hydroxypiperidine via nitrosation.

Experimental Protocol: Nitrosation of 3-Hydroxypiperidine

This protocol is a representative procedure. Quantities should be scaled as needed, and all operations must be performed under strict safety protocols.

  • Dissolution: Dissolve 3-hydroxypiperidine (1.0 eq) in an aqueous acidic solution (e.g., 2M HCl) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.

  • Addition of Nitrosating Agent: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in deionized water. Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to confirm the consumption of the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x).

    • Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-Nitroso-3-hydroxypiperidine.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of N-Nitroso-3-hydroxypiperidine

Comprehensive characterization is required to confirm the identity, structure, and purity of the synthesized compound. High-resolution mass spectrometry and nuclear magnetic resonance are the primary techniques for structural elucidation.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name1-Nitrosopiperidin-3-ol[1][2]
Molecular FormulaC₅H₁₀N₂O₂[1][2][11]
Molecular Weight130.15 g/mol [2]
CAS Number55556-85-9[1][2]
AppearanceTypically a yellow oil or solid[5] (by analogy)
Monoisotopic Mass130.07423 Da[11]
Spectroscopic and Chromatographic Analysis

1. Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and identifying characteristic fragmentation patterns of nitrosamines.[12] High-resolution mass spectrometry (HRMS) is preferred for its ability to provide an accurate mass measurement, which helps in confirming the elemental composition.[6][13]

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often using tandem mass spectrometry (MS/MS) or HRMS (e.g., Orbitrap or TOF).[6][14]

  • Expected Ionization: Electrospray ionization (ESI) in positive mode is common, which would detect the protonated molecule [M+H]⁺.

  • Expected m/z: For the protonated molecule [C₅H₁₀N₂O₂ + H]⁺, the expected monoisotopic mass-to-charge ratio (m/z) would be approximately 131.0815.[11]

  • Fragmentation: A characteristic fragmentation of N-nitrosamines is the loss of the nitroso group (-NO), which would result in a fragment ion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure, connectivity, and environment of the atoms in the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be influenced by the hydroxyl (-OH) and nitroso (-N=O) groups. The presence of syn/anti conformers due to restricted rotation around the N-N bond may lead to a complex spectrum with doubled signals for adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the piperidine ring. The carbon attached to the hydroxyl group will be shifted downfield.

3. Liquid Chromatography (LC): LC is used to separate the target analyte from impurities and the reaction matrix.

  • Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid to improve peak shape.

  • Detection: UV detection can be used, but coupling to a mass spectrometer (LC-MS) provides far greater sensitivity and specificity, which is the standard for trace-level nitrosamine analysis.[13]

Diagram: Analytical Characterization Workflow

Characterization cluster_analysis Analytical Techniques Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Compound Purified N-Nitroso-3-hydroxypiperidine Purification->Pure_Compound LCMS LC-MS / HRMS (Purity, Molecular Weight, Formula) Pure_Compound->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Pure_Compound->NMR Data_Analysis Data Analysis & Interpretation LCMS->Data_Analysis NMR->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: Workflow for the characterization of N-Nitroso-3-hydroxypiperidine.

Table 2: Summary of Expected Analytical Data
TechniqueParameterExpected Result
LC-HRMS (ESI+) Protonated Molecule [M+H]⁺m/z ≈ 131.0815
Sodium Adduct [M+Na]⁺m/z ≈ 153.0635
¹H NMR Structural ProtonsA complex set of multiplets corresponding to the 10 protons on the piperidine ring. Potential for doubled signals due to syn/anti conformers.
¹³C NMR Structural Carbons5 distinct signals for the piperidine ring carbons. The C-OH carbon will be the most downfield shifted among the ring carbons.
RP-HPLC Retention TimeA characteristic retention time under specific chromatographic conditions, allowing for separation from precursors and impurities.

Conclusion

The synthesis of N-Nitroso-3-hydroxypiperidine is a straightforward nitrosation of its secondary amine precursor, but it demands stringent safety precautions due to the carcinogenic potential of the product. An effective synthesis is predicated on the careful control of reaction conditions, particularly temperature. The subsequent characterization relies on a suite of modern analytical techniques, with LC-HRMS and NMR being indispensable for unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge for researchers to safely synthesize, purify, and characterize this compound, which is vital for its use as an analytical standard in the ongoing effort to ensure the safety and quality of pharmaceutical products.

References

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP).
  • V Square Life Science. (n.d.). N-Nitroso-3-Hydroxypiperidine.
  • ChemicalBook. (2023). N-nitroso-3-hydroxypiperidine.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol.
  • New Jersey Department of Health. (n.d.). N-NITROSOPIPERIDINE HAZARD SUMMARY.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxypiperidine.
  • PubChemLite. (n.d.). N-nitroso-3-hydroxypiperidine (C5H10N2O2).
  • National Center for Biotechnology Information. (n.d.). 1-Nitroso-3-piperidinol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine.
  • Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]

  • OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS chromatograms of N-nitrosopiperidine (NPIP). Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Nitrosamines Analysis. Retrieved from [Link]

  • Restek. (n.d.). N-Nitrosopiperidine. Retrieved from [Link]

  • Waters. (n.d.). Nitrosamine Analysis. Retrieved from [Link]

  • SynZeal. (n.d.). N-Nitroso-3-Aminopiperidine. Retrieved from [Link]

Sources

Exploratory

"N-Nitroso-3-hydroxypiperidine" chemical properties and structure

An In-Depth Technical Guide to N-Nitroso-3-hydroxypiperidine: Structure, Properties, Synthesis, and Toxicological Profile Abstract N-Nitroso-3-hydroxypiperidine (NHPIP) is a significant N-nitrosamine compound that garner...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Nitroso-3-hydroxypiperidine: Structure, Properties, Synthesis, and Toxicological Profile

Abstract

N-Nitroso-3-hydroxypiperidine (NHPIP) is a significant N-nitrosamine compound that garners attention primarily as a potential genotoxic impurity in pharmaceutical products and as a valuable intermediate in chemical synthesis. Belonging to the "cohort of concern," its presence, even at trace levels, necessitates highly sensitive analytical detection and rigorous toxicological assessment. This technical guide provides a comprehensive overview of NHPIP, consolidating critical information on its chemical structure, physicochemical properties, synthesis, analytical characterization, and the well-established mechanism of its carcinogenicity. The content herein is structured to provide researchers, drug development professionals, and quality control scientists with the foundational knowledge and practical methodologies required to understand and manage the risks associated with this compound.

Chemical Identity and Physicochemical Properties

N-Nitroso-3-hydroxypiperidine is a cyclic nitrosamine derived from the secondary amine 3-hydroxypiperidine. Its unique structure, featuring both a hydroxyl group and a nitroso moiety, influences its polarity, reactivity, and metabolic fate.

Chemical Structure

Caption: Chemical Structure of N-Nitroso-3-hydroxypiperidine.

Physicochemical Data Summary

The experimental data for N-Nitroso-3-hydroxypiperidine is limited. Where specific data is unavailable, values for the closely related parent compound, N-Nitrosopiperidine (NPIP), are provided for context and noted accordingly.

PropertyValueSource(s)
IUPAC Name 1-nitrosopiperidin-3-ol[1][2]
Synonyms N-Nitroso-3-hydroxypiperidine, 3-Hydroxy-N-nitrosopiperidine[1][2]
CAS Number 55556-85-9[1][2]
Molecular Formula C₅H₁₀N₂O₂[1][2]
Molecular Weight 130.15 g/mol [1][2]
Vapor Pressure 0.000225 mmHg[2]
Boiling Point 219 °C at 721 mmHg (for NPIP)[3][4]
Water Solubility 76.5 g/L at 24 °C (for NPIP)[4]
log Kow 0.36 (for NPIP)[3][4]
SMILES O=NN1CCCC(O)C1[5]
InChI InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2[1]

Synthesis and Purification

The synthesis of N-Nitroso-3-hydroxypiperidine is typically achieved through the nitrosation of its secondary amine precursor, 3-hydroxypiperidine. This reaction must be conducted under controlled conditions to prevent side reactions and ensure safety, given the hazardous nature of both the reagents and the product.

Synthesis Workflow

G Figure 2: General Synthesis Workflow for NHPIP start Start: 3-Hydroxypiperidine (Precursor) step1 Dissolve precursor in acidic aqueous solution (e.g., HCl or Acetic Acid) start->step1 step2 Cool reaction mixture to 0-5 °C (Ice Bath) step1->step2 step3 Add Sodium Nitrite (NaNO₂) solution dropwise with vigorous stirring step2->step3 Nitrosating Agent step4 Monitor reaction completion (e.g., by TLC or LC-MS) step3->step4 step5 Quench reaction & neutralize (e.g., with Ammonium Sulfamate, then NaHCO₃) step4->step5 step6 Extract product with organic solvent (e.g., Dichloromethane) step5->step6 step7 Dry organic phase, concentrate, and purify via column chromatography step6->step7 end End: Purified N-Nitroso-3-hydroxypiperidine step7->end

Caption: General Synthesis Workflow for NHPIP.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the nitrosation of secondary amines.[6] Safety Precaution: N-nitrosamines are potent carcinogens and should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Preparation of Precursor Solution: Dissolve 3-hydroxypiperidine (1.0 eq) in a suitable acidic aqueous medium (e.g., 2 M HCl) and cool the solution to 0-5 °C using an ice-water bath.

  • Nitrosation Reaction: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in deionized water. Add this solution dropwise to the stirred, cooled solution of 3-hydroxypiperidine over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction: Once the reaction is complete, carefully neutralize the excess nitrous acid by the slow addition of a quenching agent like ammonium sulfamate until gas evolution ceases. Subsequently, adjust the pH of the solution to ~7-8 with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to yield pure N-Nitroso-3-hydroxypiperidine.

Spectroscopic and Analytical Characterization

As a reference standard, the unambiguous identification and quantification of NHPIP are critical. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Profile (Predicted)

While experimental spectra for NHPIP are not widely published, its features can be reliably predicted based on data from its parent compound, N-nitrosopiperidine, and general principles of spectroscopy.

  • ¹H NMR: The proton spectrum is expected to be complex due to the hindered rotation around the N-N bond, which can lead to the observation of two distinct sets of signals for the piperidine ring protons (rotamers). The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, likely in the 3.5-4.5 ppm range. The other ring protons would appear as complex multiplets between 1.5 and 4.0 ppm.

  • ¹³C NMR: Similar to the proton NMR, pairs of signals may be observed for each carbon due to rotamers. The carbon attached to the hydroxyl group (C-OH) is expected to resonate around 60-70 ppm. The other piperidine ring carbons would appear in the 20-55 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (~3400 cm⁻¹). Key absorptions for the nitrosamine moiety include the N=O stretching vibration, typically found between 1410-1480 cm⁻¹, and the N-N stretch, appearing around 1050-1100 cm⁻¹.[7]

  • Mass Spectrometry (MS): Under electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 131.08. Key fragmentation pathways for cyclic nitrosamines involve the loss of the nitroso group (•NO, 30 Da) or hydroxyl radical (•OH, 17 Da).[8][9] A characteristic fragmentation for cyclic nitrosamines is a γ-hydrogen rearrangement followed by the neutral loss of NH=N-OH (47 Da), which would lead to a fragment ion at m/z 83.[10]

Analytical Method for Quantification

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level detection of nitrosamine impurities in pharmaceutical matrices due to its superior sensitivity and selectivity.[11][12][13][14]

Analytical Workflow

G Figure 3: LC-MS/MS Workflow for NHPIP Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Drug Substance or Product s2 Dissolve/Extract with appropriate solvent (e.g., Methanol/Water) s1->s2 s3 Vortex and Centrifuge s2->s3 s4 Filter supernatant into LC vial s3->s4 lc Inject sample onto LC System (C18 column) s4->lc ms Ionize via ESI+ Detect via Mass Spectrometer lc->ms mrn Monitor specific MRM transitions (e.g., 131.1 -> 83.1) ms->mrn d1 Integrate peak area mrn->d1 d2 Quantify against a calibration curve using NHPIP reference standard d1->d2

Caption: LC-MS/MS Workflow for NHPIP Analysis.

Representative LC-MS/MS Protocol
  • Standard Preparation: Prepare a stock solution of N-Nitroso-3-hydroxypiperidine reference standard in methanol. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 to 50 ng/mL).

  • Sample Preparation: Accurately weigh the drug substance or powdered drug product and dissolve/extract it in a suitable solvent (e.g., methanol or a methanol/water mixture). Vortex thoroughly and centrifuge to pellet excipients. Filter the supernatant into an autosampler vial.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient starting with high aqueous content to retain the polar NHPIP, then ramping up the organic phase to elute it.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 131.1.

    • Product Ions (example): m/z 83.1 (quantitative), m/z 55.1 (qualitative). Collision energy and other source parameters must be optimized for the specific instrument.

  • Quantification: The concentration of NHPIP in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.

Toxicology and Mechanism of Carcinogenicity

The primary health concern associated with N-nitrosamines is their potent carcinogenicity. This activity is not intrinsic to the molecule itself but arises from its metabolic activation into a highly reactive species.

Metabolic Activation Pathway

The carcinogenicity of nitrosamines is initiated by cytochrome P450 (CYP) enzymes, primarily in the liver but also in other tissues like the esophagus and nasal mucosa.[15][16][17][18] The key step is the enzymatic α-hydroxylation of a carbon atom adjacent to the nitroso group.[15][19]

G Figure 4: Metabolic Activation of NHPIP parent N-Nitroso-3-hydroxypiperidine (Parent Compound) step1 α-Hydroxylation (at C2 or C6 position) parent->step1 CYP Enzymes (e.g., CYP2A, CYP2E1) intermediate Unstable α-Hydroxy Nitrosamine Intermediate step1->intermediate step2 Spontaneous Ring Opening and Decomposition intermediate->step2 diazonium Highly Reactive Alkyldiazonium Ion step2->diazonium step3 Alkylation of DNA diazonium->step3 adduct DNA Adducts (e.g., O⁶-alkylguanine) step3->adduct outcome Mutations & Initiation of Carcinogenesis adduct->outcome

Caption: Metabolic Activation of NHPIP.

This α-hydroxy nitrosamine is chemically unstable and undergoes spontaneous rearrangement and decomposition. This process generates a highly electrophilic alkyldiazonium ion.[20][21] This reactive species can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by cellular machinery, they can lead to mispairing during DNA replication, causing permanent mutations and initiating the process of carcinogenesis.[15]

Stability and Safety Considerations

N-nitrosamines can vary in their stability. Some, like N-nitroso-hydrochlorothiazide, have been shown to be unstable at physiological pH, which may mitigate their in vivo carcinogenic risk.[22][23] The stability of N-Nitroso-3-hydroxypiperidine under various conditions (pH, temperature, light) is a critical factor in assessing its risk in pharmaceutical formulations.[24] Due to its classification as a probable human carcinogen, strict control measures are required to limit human exposure to the lowest possible level.

Applications

Despite its toxicity, N-Nitroso-3-hydroxypiperidine serves two critical roles in the scientific and industrial fields:

  • Analytical Reference Standard: It is an essential, highly characterized reference material used for the development, validation, and quality control of analytical methods designed to detect nitrosamine impurities in pharmaceutical products.[5] Its availability allows laboratories to establish detection limits, quantify impurity levels, and ensure that pharmaceutical products meet the stringent safety limits set by regulatory agencies like the FDA and EMA.

  • Synthetic Intermediate: The molecule serves as a precursor in the synthesis of other complex molecules. For instance, (S)-1-Nitrosopiperidin-3-ol is used as an intermediate in the synthesis of deuterated Ibrutinib (Ibrutinib-d4), an important labeled analogue of the cancer therapeutic Ibrutinib.[25]

Conclusion

N-Nitroso-3-hydroxypiperidine represents a compound of significant dual interest. As a potential carcinogen, it is a critical target for detection and control in the pharmaceutical industry, demanding robust and sensitive analytical strategies. Concurrently, its role as a specialized synthetic intermediate and an indispensable analytical standard highlights its utility. A thorough understanding of its chemical properties, synthesis, and toxicological mechanism, as detailed in this guide, is paramount for professionals working to ensure the safety and efficacy of pharmaceutical products.

References

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  • Smith, M. C., Smith, T. E., Smith, C. B., Yang, C. S., & Murphy, S. E. (2000). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis, 21(5), 991–998. [Link]

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  • Cheng, S.-J., Wu, Y.-T., & Lin, C.-H. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 108-121. [Link]

  • Piperidine, 1-nitroso-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Piskorz, M., & Urbański, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des sciences chimiques, 11(11), 597-602. Retrieved from [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry: RCM, 36(8), e9261. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitroso-3-piperidinol. PubChem. Retrieved from [Link]

  • a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM.... (n.d.). ResearchGate. Retrieved from [Link]

  • N-Nitroso-3-Hydroxypiperidine. (n.d.). V Square Life Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxypiperidine. PubChem. Retrieved from [Link]

  • Stewart, J. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory. Defense Technical Information Center. Retrieved from [Link]

  • Stability Testing Challenges for N-Nitrosamine Impurities. (2024, August 10). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Preussmann, R., Habs, M., & Schmähl, D. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats. IARC scientific publications, (31), 657–666. [Link]

  • El-Elimat, T., Rivera-Chávez, J., Burdette, J. E., Che, C., Al-Huniti, M. H., Al-Hawas, M. A., Alali, F. Q., & Oberlies, N. H. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(11), 935-942. [Link]

  • Krmelj, J., Časar, Z., & Iskra, J. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development. [Link]

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Foundational

Foreword: Understanding the Significance of N-Nitroso-3-hydroxypiperidine

An In-Depth Technical Guide to N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9) Prepared for: Researchers, Scientists, and Drug Development Professionals N-Nitroso-3-hydroxypiperidine (NHP), a member of the potent N-nitros...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

N-Nitroso-3-hydroxypiperidine (NHP), a member of the potent N-nitrosamine class of compounds, represents a molecule of significant interest in toxicology, metabolic studies, and pharmaceutical quality control. As a known metabolite of the powerful carcinogen N-nitrosopiperidine (NPIP) and a potential impurity in pharmaceutical products, a comprehensive understanding of its chemical properties, metabolic fate, and analytical detection is paramount.[1] This guide synthesizes current knowledge to provide a detailed technical overview of NHP, moving from its fundamental chemistry to its biological implications and the methodologies required for its precise quantification. It is designed to serve as a critical resource for professionals engaged in research and development where the identification and control of genotoxic impurities are essential.

Section 1: Core Chemical & Physical Identity

N-Nitroso-3-hydroxypiperidine, also known by its IUPAC name 1-Nitrosopiperidin-3-ol, is a derivative of the piperidine heterocyclic ring system.[2][3] Its structure is characterized by a nitroso group (-N=O) attached to the nitrogen of the piperidine ring and a hydroxyl group (-OH) at the 3-position. This structure confers specific chemical and physical properties that influence its stability, reactivity, and metabolic processing. Many N-nitroso compounds are recognized as carcinogens, a classification that dictates stringent handling protocols and the need for sensitive detection methods.[4][5]

Table 1: Chemical Identifiers and Properties of N-Nitroso-3-hydroxypiperidine

PropertyValueReference(s)
CAS Number 55556-85-9[3][6][7]
Molecular Formula C₅H₁₀N₂O₂[2][3][6]
Molecular Weight 130.15 g/mol [3][7]
IUPAC Name 1-nitrosopiperidin-3-ol[3]
Common Synonyms NN-3-P, 3-Hydroxy-N-nitrosopiperidine[3]
Chemical Class N-Nitrosamine[3]
Primary Use Research chemical, analytical standard[2][4][8]

Section 2: Synthesis and Safe Handling

The synthesis of NHP is typically achieved through the nitrosation of its secondary amine precursor, 3-hydroxypiperidine. The precursor itself can be synthesized via several routes, including the catalytic hydrogenation of 3-hydroxypyridine.[9][10] The subsequent nitrosation reaction is a standard procedure for generating N-nitrosamines.

Logical Synthesis Workflow

The diagram below illustrates a common two-step pathway for the laboratory-scale synthesis of N-Nitroso-3-hydroxypiperidine. The critical step is the controlled reaction of the secondary amine with a nitrosating agent under acidic conditions.

G cluster_0 Step A: Precursor Synthesis cluster_1 Step B: Nitrosation A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Catalytic Hydrogenation (e.g., Rh/C, H₂) C 3-Hydroxypiperidine D N-Nitroso-3-hydroxypiperidine C->D Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂, aq. HCl) Nitrosating_Agent->D

Caption: General synthesis pathway for N-Nitroso-3-hydroxypiperidine.

Exemplar Protocol: Nitrosation of 3-Hydroxypiperidine

This protocol describes a generalized method for the synthesis of NHP. Causality: The use of an acidic medium is critical as it generates nitrous acid (HNO₂) in situ from sodium nitrite, which is the active nitrosating species. The reaction is performed at low temperatures to minimize the decomposition of nitrous acid and prevent unwanted side reactions.

  • Dissolution: Dissolve 3-hydroxypiperidine hydrochloride in deionized water in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise to the solution. This ensures the protonation of the piperidine nitrogen is in equilibrium and provides the necessary acidic environment.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in deionized water. Add this solution dropwise to the chilled, stirring reaction mixture over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and maintain the low temperature.

  • Reaction: Allow the mixture to stir at 0-5 °C for 2-3 hours after the addition is complete. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: Once the reaction is complete, neutralize the excess acid by carefully adding a base (e.g., sodium bicarbonate solution) until the pH is ~7.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is based on the polarity of NHP and its preferential partitioning.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product, typically an oil, using column chromatography to isolate NHP with high purity.

Safety and Handling Precautions

N-nitrosamines, including NHP, should be handled as potential carcinogens with extreme caution.[4][8] All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. Skin contact should be avoided, as N-nitrosopiperidine can be absorbed through the skin.[8]

Section 3: Metabolic Activation and Genotoxic Mechanism

N-nitrosamines are not directly genotoxic; they require metabolic activation to exert their carcinogenic effects.[1][11] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes.[11][12]

Metabolic Pathways of the Parent Compound, N-Nitrosopiperidine (NPIP)

NHP is a product of the β-hydroxylation of NPIP. However, the principal pathway leading to carcinogenicity is α-hydroxylation.[12] This distinction is critical: α-hydroxylation generates an unstable intermediate that decomposes to form a highly reactive electrophile (a diazonium ion), which can then covalently bind to DNA.[1][11] β-hydroxylation, which forms NHP, is generally considered a detoxification pathway.

cluster_activation Carcinogenic Activation Pathway cluster_detox Detoxification/Metabolic Pathway NPIP N-Nitrosopiperidine (NPIP) CYP_Alpha CYP-mediated α-hydroxylation CYP_Beta CYP-mediated β-hydroxylation AlphaOH α-Hydroxy NPIP (Unstable) Electrophile Reactive Electrophile (Diazonium Ion) AlphaOH->Electrophile Spontaneous Decomposition DNA_Adduct DNA Adducts Electrophile->DNA_Adduct Covalent Binding Mutation Mutations & Carcinogenesis DNA_Adduct->Mutation BetaOH N-Nitroso-3-hydroxypiperidine (NHP) CYP_Alpha->AlphaOH CYP_Beta->BetaOH

Caption: Metabolic pathways of N-Nitrosopiperidine (NPIP).

Mechanism of Genotoxicity: From Adduct to Tumor

The formation of covalent DNA adducts by the reactive metabolites of nitrosamines is the central event in their mechanism of genotoxicity.[1] These adducts can distort the DNA helix, leading to errors during DNA replication or transcription if not removed by cellular DNA repair mechanisms. This can result in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes, initiating the process of carcinogenesis.

G A N-Nitrosamine (Procarcinogen) B Metabolic Activation (e.g., CYP-mediated α-hydroxylation) A->B C Generation of Reactive Electrophile (e.g., Diazonium Ion) B->C D Covalent Binding to DNA C->D E Formation of DNA Adducts D->E F DNA Replication E->F I Cellular DNA Repair E->I Repair (Protective) G Permanent Mutation in DNA (Incorrect Base Pairing) F->G Miscoding H Initiation of Carcinogenesis G->H

Caption: Logical flow of N-nitrosamine-induced genotoxicity.

Quantitative Toxicological Data

NHP has been evaluated for its carcinogenic potential. A study in rats established a dose that produced a 50% tumor incidence (TD₅₀). Due to its potency, NHP was selected as a reference compound for establishing the acceptable intake (AI) for a specific structural group of N-nitrosamines.[13]

Table 2: Carcinogenicity Data for N-Nitroso-3-hydroxypiperidine

SpeciesSexAdministration RouteStudy DurationAdjusted Daily Dose (TD₅₀)Reference
RatMaleDrinking Water36 weeks2.38 mg/kg/day[13]
RatFemaleDrinking Water36 weeks3.40 mg/kg/day[13]

Section 4: Modern Analytical Methodologies

The presence of nitrosamine impurities in pharmaceutical products is a major regulatory concern, necessitating the development of highly sensitive and specific analytical methods for their detection and quantification.[14] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Analytical Workflow for Nitrosamine Quantification

The general workflow for analyzing NHP in a complex matrix like a drug product involves careful sample preparation followed by instrumental analysis. The goal of sample preparation is to extract the analyte of interest while removing interfering components from the matrix.

A 1. Sample Weighing & Dissolution B 2. Addition of Internal Standard A->B C 3. Extraction/ Vortexing B->C D 4. Centrifugation/ Filtration C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & Quantification E->F

Caption: Standard workflow for LC-MS/MS analysis of NHP.

Exemplar Protocol: LC-MS/MS Quantification of NHP in a Drug Substance

This protocol is based on the principles outlined in regulatory guidance, such as USP General Chapter <1469>, for nitrosamine analysis. Causality: The use of an isotopically labeled internal standard (e.g., NHP-d₄) is critical for accurate quantification, as it co-elutes with the analyte and compensates for any variations in sample preparation, injection volume, and matrix effects during ionization.

1. Preparation of Standards and Solutions

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of an appropriate deuterated analogue of NHP (e.g., NHP-d₄) in a suitable solvent like methanol.

  • NHP Stock Solution: Prepare a stock solution of a certified NHP reference standard in the same solvent.[2]

  • Working Standard Solutions: Perform serial dilutions of the NHP stock solution to create a series of calibration standards spanning the expected concentration range. Fortify each calibration standard with a fixed concentration of the IS.

  • Diluent: A typical diluent is 1% formic acid in water. The acid helps to ensure the analytes are protonated for positive mode electrospray ionization.

2. Sample Preparation

  • Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

  • Add a precise volume of diluent (e.g., 1188 µL) and the internal standard solution (e.g., 12 µL).

  • Vortex the sample for 20 minutes to ensure complete dissolution and extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any undissolved excipients.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial.

3. Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly specific mode involves selecting the protonated molecular ion ([M+H]⁺) of NHP in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific product ion in the third quadrupole. At least two MRM transitions (one for quantification, one for confirmation) should be monitored for both NHP and its internal standard.

Table 3: Typical LC-MS/MS Parameters for NHP Analysis

ParameterConditionRationale
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with an acid modifier for efficient protonation.
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileOrganic phase for eluting the analyte from the C18 column.
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical-scale columns.
Gradient A time-programmed gradient from high aqueous to high organicEnsures that analytes are focused on the column and then eluted as sharp peaks.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules; positive mode detects the protonated [M+H]⁺ ion.
MRM Transitions e.g., m/z 131.1 → 114.1 (Quantifier), 131.1 → 84.1 (Qualifier)Specific precursor-to-product ion transitions provide high selectivity and sensitivity.

4. System Suitability and Data Analysis

  • System Suitability: Before running samples, inject a standard solution to verify system performance. The calibration curve generated from the standards should have a correlation coefficient (r²) of ≥ 0.99.

  • Quantification: Calculate the concentration of NHP in the sample by constructing a calibration curve of the peak area ratio (Analyte/IS) versus concentration and interpolating the ratio obtained from the unknown sample.

Conclusion

N-Nitroso-3-hydroxypiperidine is a compound of considerable toxicological and regulatory importance. Its role as a metabolite of NPIP underscores the complex metabolic pathways that differentiate between carcinogenic activation and detoxification. For drug development professionals, NHP represents a potential genotoxic impurity that must be rigorously controlled and monitored. The methodologies outlined in this guide, particularly the application of high-sensitivity LC-MS/MS, provide the necessary tools for its accurate quantification. A thorough understanding of its synthesis, metabolic fate, and analytical chemistry is essential for ensuring the safety and quality of pharmaceutical products and for advancing research into the mechanisms of nitrosamine-induced carcinogenesis.

References

A complete list of all sources cited within this guide is provided below.

  • Eisenbrand, G., Habs, M., Schmähl, D., & Preussmann, R. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats. IARC Scientific Publications, (31), 657–666. [Link]

  • Keceli, G., & Guengerich, F. P. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(21), 13543. [Link]

  • Hecht, S. S., Chen, C. B., & Hoffmann, D. (1980). Carcinogenicity of the isomeric, N-nitroso-delta3-and N-nitroso-delta2-piperidines in rats and the in vivo isomerization of the delta3-to the delta2-isomer. Carcinogenesis, 1(6), 507–510. [Link]

  • New Jersey Department of Health. (n.d.). N-NITROSOPIPERIDINE HAZARD SUMMARY. NJ.gov. [Link]

  • Wong, H. L., Murphy, S. E., & Hecht, S. S. (2005). Comparative metabolism of N'-nitrosopiperidine and N'-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Chemical Research in Toxicology, 18(1), 61–68. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitroso-3-piperidinol. PubChem. [Link]

  • Snodin, D. J. (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. Chemical Research in Toxicology, 35(3), 384–396. [Link]

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  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO PIPERIDINE (NPIP). [Link]

  • Hanna, P. E. (2015). Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. Chemical Research in Toxicology, 28(5), 849–868. [Link]

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  • MDPI. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

  • HESI. (n.d.). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link]

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  • MDPI. (n.d.). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H 3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [Link]

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Exploratory

Biological activity of "N-Nitroso-3-hydroxypiperidine"

An In-Depth Technical Guide to the Biological Activity of N-Nitroso-3-hydroxypiperidine Foreword The study of N-nitroso compounds (NOCs) remains a cornerstone of chemical carcinogenesis research. These compounds, prevale...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-Nitroso-3-hydroxypiperidine

Foreword

The study of N-nitroso compounds (NOCs) remains a cornerstone of chemical carcinogenesis research. These compounds, prevalent in our diet, environment, and even formed endogenously, represent a significant class of potent mutagens and carcinogens.[1] Their biological activity is not inherent but is unlocked through metabolic processes, transforming them into reactive electrophiles that wreak havoc on cellular macromolecules. This guide delves into the biological activity of a specific, yet understudied, NOC: N-Nitroso-3-hydroxypiperidine. As a metabolite of the well-characterized esophageal carcinogen N-Nitrosopiperidine (NPIP), understanding its formation, fate, and intrinsic activity is critical for a complete toxicological profile. This document synthesizes current knowledge, explains the rationale behind key experimental approaches, and provides detailed protocols for researchers in toxicology and drug development.

Chemical Identity and Metabolic Context

N-Nitroso-3-hydroxypiperidine is a derivative of piperidine, a six-membered heterocyclic amine. It is characterized by a nitroso group (N=O) attached to the piperidine nitrogen and a hydroxyl group (-OH) at the C-3 position of the ring.

Its primary relevance stems from its identity as a metabolite of N-Nitrosopiperidine (NPIP), a potent carcinogen found in tobacco smoke, certain foods, and industrial products.[2][3] The biological activity of NPIP is inextricably linked to its metabolic activation, a process that also gives rise to N-Nitroso-3-hydroxypiperidine. Therefore, to comprehend the activity of the hydroxylated metabolite, one must first understand the metabolic landscape of the parent compound.

Metabolic Activation: The Genesis of Genotoxicity

N-nitrosamines are procarcinogens, requiring metabolic activation to exert their genotoxic effects. This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver, but also in other tissues like the esophagus and lungs.[4][5]

The Critical Role of α-Hydroxylation

The principal pathway for the carcinogenic activation of cyclic nitrosamines like NPIP is α-hydroxylation—the enzymatic addition of a hydroxyl group to a carbon atom adjacent (alpha) to the nitroso group.[6] This step is mechanistically critical because the resulting α-hydroxy nitrosamine is highly unstable. It undergoes spontaneous ring opening to form an electrophilic diazonium ion and an aldehyde. This diazonium ion is a potent alkylating agent that readily attacks nucleophilic sites on DNA, forming covalent adducts that are the primary initiators of carcinogenesis.[4]

β- and γ-Hydroxylation: Alternative Metabolic Fates

While α-hydroxylation is the key activation pathway, metabolism can also occur at other positions on the piperidine ring. Hydroxylation at the β-carbon (C-3) or γ-carbon (C-4) results in the formation of N-Nitroso-3-hydroxypiperidine and N-Nitroso-4-hydroxypiperidine, respectively. These were identified as minor metabolic products in studies with guinea pig liver microsomes.[4]

The formation of these hydroxylated metabolites is often considered a detoxification pathway. The addition of a hydroxyl group increases the polarity of the molecule, facilitating its conjugation and excretion. However, it is crucial to investigate whether these metabolites are truly inert or if they can be further metabolized to reactive species or exhibit their own unique biological activities.

Metabolic_Pathway_of_N_Nitrosopiperidine cluster_0 Metabolic Activation NPIP N-Nitrosopiperidine (NPIP) alpha_OH α-Hydroxy-NPIP (Unstable Intermediate) NPIP->alpha_OH CYP-mediated α-hydroxylation (Major Pathway) beta_OH N-Nitroso-3-hydroxypiperidine NPIP->beta_OH CYP-mediated β-hydroxylation (Minor Pathway) gamma_OH N-Nitroso-4-hydroxypiperidine NPIP->gamma_OH CYP-mediated γ-hydroxylation (Minor Pathway) reactive Electrophilic Intermediates (e.g., Diazonium Ion) alpha_OH->reactive Spontaneous Decomposition excretion Detoxification & Excretion beta_OH->excretion gamma_OH->excretion adducts DNA Adducts reactive->adducts Reaction with DNA carc Carcinogenesis adducts->carc

Metabolic pathways of N-Nitrosopiperidine (NPIP).

Genotoxicity and Carcinogenic Profile

The genotoxicity of NPIP is well-established, serving as a robust model for predicting the potential hazards of its metabolites.

DNA Adduct Formation

The reaction of electrophilic intermediates with DNA results in the formation of various DNA adducts.[4] These adducts, if not repaired by cellular DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations. For example, the formation of O⁶-alkylguanine adducts is strongly correlated with the mutagenic and carcinogenic potential of many nitrosamines. While specific adducts for N-Nitroso-3-hydroxypiperidine have not been characterized, it is plausible that if it undergoes any metabolic activation, it would generate similar reactive species leading to DNA damage.

Carcinogenicity in Animal Models

NPIP is a potent carcinogen in animal models, inducing tumors primarily in the esophagus, liver, stomach, and lungs.[7][8] The specific organotropism is influenced by the tissue-specific expression of activating CYP enzymes. For instance, rat esophageal microsomes are particularly efficient at activating NPIP but not the structurally similar N-nitrosopyrrolidine (NPYR), which helps explain why NPIP is a potent esophageal carcinogen.[6]

Table 1: Carcinogenic Potency of N-Nitrosopiperidine (NPIP)

Species Sex Route of Administration Target Organs TD₅₀ (mg/kg body weight/day) Reference
Rat Male Drinking Water Esophagus, Liver 0.091 [9]
Rat Female Drinking Water Esophagus, Nasal Cavity 0.103 [9]

| Syrian Golden Hamster | Male | Subcutaneous | Trachea, Nasal Cavity | 0.448 |[9] |

TD₅₀ is the daily dose rate to induce tumors in half of the test animals that would have remained tumor-free at a zero dose.

Methodologies for Biological Activity Assessment

To definitively characterize the biological activity of N-Nitroso-3-hydroxypiperidine, a tiered experimental approach is required. The methodologies described below are standard in the field of genetic toxicology and are grounded in the need for metabolic activation.

Protocol: In Vitro Metabolic Profiling using Liver Microsomes

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are the gold standard in vitro system for studying the phase I metabolism of xenobiotics. This protocol aims to confirm the formation of N-Nitroso-3-hydroxypiperidine from NPIP and identify any further metabolites.

Step-by-Step Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4), the substrate (NPIP, typically 1-100 µM), and liver microsomes (e.g., rat, human; 0.5-1.0 mg/mL protein).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is crucial as it provides the necessary reducing equivalents for CYP enzyme activity. A control reaction without the NADPH system must be included to confirm enzyme-dependency.

  • Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol). This precipitates the proteins and halts all enzymatic activity.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the separation, identification, and quantification of the parent compound and its metabolites based on their retention times and mass-to-charge ratios.

Protocol: Assessing Genotoxicity

Rationale: Genotoxicity assays determine if a compound can damage genetic material. Given that N-nitrosamines require metabolic activation, these assays must be conducted with and without an exogenous metabolic activation system (typically the S9 fraction from Aroclor- or phenobarbital-induced rat liver).

Genotoxicity_Workflow cluster_0 Tier 1: Mutagenicity cluster_1 Tier 2: Chromosomal & DNA Damage cluster_2 Tier 3: In Vivo Confirmation ames Bacterial Reverse Mutation Assay (Ames Test) - With and without S9 activation micronucleus In Vitro Micronucleus Assay (e.g., TK6 or HepaRG cells) - Detects chromosome breaks ames->micronucleus If Positive comet Comet Assay (e.g., HepaRG cells) - Detects DNA strand breaks ames->comet invivo_comet In Vivo Comet Assay (e.g., Rat Liver) micronucleus->invivo_comet If Positive comet->invivo_comet If Positive tgr Transgenic Rodent (TGR) Mutation Assay (e.g., Big Blue® mouse) invivo_comet->tgr For risk assessment start Test Compound: N-Nitroso-3-hydroxypiperidine start->ames

A tiered workflow for genotoxicity testing.

A. Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a chemical to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[10][11] A positive result, particularly one that is dependent on the S9 metabolic activation mix, is a strong indicator of mutagenic potential.

B. In Vitro Micronucleus Assay: This test, performed in mammalian cells, detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells after exposure to a substance indicates it has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.[10] Using metabolically competent cells like HepaRG is advantageous as they provide intrinsic metabolic activation.[12]

Conclusion and Future Perspectives

N-Nitroso-3-hydroxypiperidine exists at the intersection of metabolic activation and detoxification of the potent carcinogen N-Nitrosopiperidine. While it is considered a minor metabolite, its biological activity cannot be dismissed without direct experimental evidence. Based on the established principles of N-nitrosamine toxicology, its formation via β-hydroxylation likely represents a detoxification pathway, diverting the parent compound from the critical α-hydroxylation route that leads to carcinogenesis.

However, critical questions remain. Is N-Nitroso-3-hydroxypiperidine completely stable, or can it be further metabolized? Does the hydroxyl group influence its interaction with cellular targets? To move beyond inference, future research must focus on the following:

  • Chemical Synthesis: Development of a robust method for synthesizing pure N-Nitroso-3-hydroxypiperidine to serve as an analytical standard and for direct toxicological testing.

  • Direct Genotoxicity Testing: Subjecting the pure compound to a battery of in vitro and in vivo genotoxicity assays, as outlined in this guide, to definitively determine its mutagenic and clastogenic potential.

  • Metabolic Stability Assays: Investigating whether N-Nitroso-3-hydroxypiperidine is a substrate for Phase II conjugation enzymes or if it can be further oxidized by CYPs.

By systematically addressing these points, the scientific community can fully elucidate the role of N-Nitroso-3-hydroxypiperidine in the complex biological narrative of N-nitrosamine carcinogenesis, ensuring a more accurate risk assessment for human health.

References

  • National Center for Biotechnology Information. (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. PubMed.
  • National Center for Biotechnology Information. (1980). Carcinogenicity of the isomeric, N-nitroso-delta3-and N-nitroso-delta2-piperidines in rats and the in vivo isomerization of the delta3-to the delta2-isomer. PubMed.
  • New Jersey Department of Health. (n.d.). N-NITROSOPIPERIDINE HAZARD SUMMARY. NJ.gov.
  • National Center for Biotechnology Information. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats. PubMed.
  • ChemicalBook. (2023). N-nitroso-3-hydroxypiperidine | 55556-85-9.
  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem.
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  • Carcinogenic Potency Database. (n.d.). N-nitrosopiperidine. toxnet.nlm.nih.gov.
  • ChemicalBook. (2025). N-NITROSOPIPERIDINE | 100-75-4.
  • National Center for Biotechnology Information. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. PubMed.
  • Semantic Scholar. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats.
  • National Center for Biotechnology Information. (n.d.). Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes - PMC. NIH.
  • ResearchGate. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays.
  • BenchChem. (2025). Unraveling the Genotoxic Trail: A Comparative Guide to DNA Adduct Formation by N-Nitroso Compounds.
  • ResearchGate. (2025). (PDF) Genotoxic Activities of Drug-Nitrite Interaction Products.
  • National Center for Biotechnology Information. (2025). Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models. NIH.

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Foundational

In vitro metabolism of "N-nitrosopiperidine" to "N-Nitroso-3-hydroxypiperidine"

An In-depth Technical Guide to the In Vitro Metabolism of N-Nitrosopiperidine Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the in vitro metabolic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vitro Metabolism of N-Nitrosopiperidine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the in vitro metabolic pathways of N-nitrosopiperidine (NPIP), a potent procarcinogen found in tobacco smoke, certain foods, and as a potential impurity in pharmaceuticals.[1] While the primary focus of toxicological research has been on its metabolic activation via α-hydroxylation, this document also addresses the formation of other hydroxylated metabolites, including the β-hydroxylated product, N-Nitroso-3-hydroxypiperidine. We will delve into the enzymatic systems responsible, provide a field-proven experimental protocol for studying these transformations, and outline the state-of-the-art analytical methodologies required for metabolite detection and quantification.

Chapter 1: The Enzymatic Landscape of N-Nitrosopiperidine Metabolism

The biological activity of N-nitrosopiperidine is intrinsically linked to its metabolic fate. Like many nitrosamines, NPIP is relatively inert and requires enzymatic conversion to exert its carcinogenic effects.[2][3] This bioactivation is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases responsible for the oxidative metabolism of a vast array of xenobiotics.

The metabolism of NPIP can occur at several positions on the piperidine ring, leading to different hydroxylated products. The primary routes of interest are α-, β-, and γ-hydroxylation.

cluster_0 N-Nitrosopiperidine (NPIP) cluster_1 CYP450-Mediated Oxidation cluster_2 Metabolic Pathways NPIP CYP CYP2A Family CYP2E1 alpha α-Hydroxylation (C2/C6 Position) CYP->alpha Primary Activation Pathway beta β-Hydroxylation (C3/C5 Position) CYP->beta Secondary Pathway (e.g., N-Nitroso-3-hydroxypiperidine) gamma γ-Hydroxylation (C4 Position) CYP->gamma Minor Pathway

Caption: Overview of potential CYP450-mediated hydroxylation pathways for N-nitrosopiperidine.

The Primary Activation Pathway: α-Hydroxylation

The most extensively studied and toxicologically significant metabolic route for NPIP is α-hydroxylation, which occurs on the carbon atoms adjacent to the N-nitroso group (C2 and C6).[2][4] This reaction is considered the key activation step leading to the formation of DNA-reactive electrophiles.[3][5]

  • Mechanism: CYP enzymes, primarily from the CYP2A family (e.g., CYP2A3, CYP2A6, and CYP2A13) and to a lesser extent CYP2E1 , catalyze the insertion of a hydroxyl group at the α-position.[1][3][6] This forms an unstable α-hydroxy-N-nitrosopiperidine intermediate. This intermediate spontaneously undergoes ring-opening to form a reactive diazonium ion, which can then alkylate cellular macromolecules, including DNA, leading to mutations and initiating carcinogenesis.[7]

  • Causality in Enzyme Specificity: The high efficiency of CYP2A enzymes in metabolizing NPIP, particularly in tissues like the esophagus and nasal cavity, correlates with the organ-specific carcinogenicity observed in animal models.[2][3] This tissue-specific metabolic activation is a cornerstone of nitrosamine toxicology.[5]

The Secondary Pathway: β-Hydroxylation to N-Nitroso-3-hydroxypiperidine

While α-hydroxylation is the dominant activation pathway, metabolism at other positions on the ring, such as the β-carbon (C3), can also occur. The formation of N-Nitroso-3-hydroxypiperidine is the result of this β-hydroxylation.

  • Evidence and Significance: While less documented than α-hydroxylation for NPIP specifically, β-oxidation is a known metabolic pathway for other nitrosamines.[8][9] The toxicological implication of β-hydroxylation is complex; it may represent a detoxification pathway by creating a more polar, easily excretable metabolite. However, it has also been suggested that subsequent conjugation of the β-hydroxy group could lead to the formation of different electrophilic species, representing an alternative bioactivation route.[9] The commercial availability of an analytical standard for N-Nitroso-3-hydroxypiperidine indicates its relevance in metabolic or impurity profiling studies.[10]

  • Enzymology: It is highly probable that CYP450 enzymes are also responsible for this transformation, although specific isoform contributions have not been as clearly elucidated as for α-hydroxylation.

Chapter 2: A Validated Protocol for In Vitro NPIP Metabolism Studies

To reliably investigate the formation of N-Nitroso-3-hydroxypiperidine and other metabolites, a robust and reproducible in vitro system is essential. The following protocol describes a self-validating experiment using liver microsomes, which are rich in CYP450 enzymes.

Rationale for System Selection

Liver microsomes are vesicles of the endoplasmic reticulum prepared by ultracentrifugation of a liver homogenate. They are the preferred system for initial studies of CYP-mediated metabolism because they contain a high concentration of these enzymes and are relatively easy to prepare and use. For more specific questions, recombinant human CYP enzymes expressed in a cellular system can be used to identify the exact isoforms responsible for a given metabolic conversion (reaction phenotyping).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by including essential negative controls.

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Standard physiological buffer for maintaining enzyme activity.

  • N-Nitrosopiperidine (NPIP) Stock Solution: Prepare a concentrated stock (e.g., 10 mM) in a suitable solvent like methanol or DMSO. The final solvent concentration in the incubation should be kept low (<1%) to avoid inhibiting enzyme activity.

  • Liver Microsomes: Use commercially available pooled human or rat liver microsomes. Thaw on ice immediately before use and dilute to the desired concentration (e.g., 2 mg/mL) in cold phosphate buffer.

  • NADPH-Generating System (Cofactor Solution): This is critical, as CYP enzymes require NADPH as an electron donor.[11] A typical system consists of:

    • NADP+ (1.3 mM)

    • Glucose-6-Phosphate (G6P) (3.3 mM)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH) (0.4 U/mL)

    • Magnesium Chloride (MgCl₂) (3.3 mM) - required as a cofactor for G6PDH.

  • Reaction Termination Solution: Acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte) is commonly used. This solvent effectively stops the enzymatic reaction by precipitating the proteins.

2. Incubation Procedure:

  • Setup: In a microcentrifuge tube, combine the phosphate buffer, microsomal suspension, and NPIP solution. Prepare multiple tubes for each condition, including controls.

  • Controls (Self-Validation):

    • No-Cofactor Control: Replace the NADPH-generating system with buffer. This confirms that the metabolism is dependent on CYP activity.

    • No-Substrate Control: Replace the NPIP solution with solvent. This provides a baseline for any interfering peaks in the analytical readout.

  • Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH-generating system.

  • Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (with internal standard). Vortex vigorously to ensure complete protein precipitation.

3. Sample Work-up:

  • Centrifugation: Centrifuge the terminated reaction tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Caption: A streamlined workflow for a typical in vitro N-nitrosopiperidine metabolism experiment.

Chapter 3: Analytical Quantification of NPIP and its Metabolites

Due to the probable carcinogenicity of nitrosamines, they and their metabolites are often present at very low concentrations. Therefore, highly sensitive and selective analytical methods are required for their accurate quantification.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[13] It provides excellent selectivity through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) and sensitivity down to the parts-per-billion (ppb) level or lower.[14]

Table 1: Example LC-MS/MS Parameters for Analysis

Parameter Setting Rationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention and separation for moderately polar compounds like NPIP and its hydroxylated metabolites.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for efficient ionization in positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile Elutes the analytes from the reversed-phase column.
Gradient 5% B to 95% B over 10 minutes A typical gradient to separate the more polar metabolites from the parent compound.
Ion Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for these compounds. Positive mode detects protonated molecules [M+H]⁺.
MS/MS Transitions (MRM) NPIP: m/z 115.1 → 85.1 Parent Ion [M+H]⁺: m/z 115.1Fragment Ion: Corresponds to a characteristic structural fragment.

| | N-Nitroso-3-hydroxypiperidine: m/z 131.1 → 113.1 | Parent Ion [M+H]⁺: m/z 131.1Fragment Ion: Corresponds to loss of water [M+H-H₂O]⁺. |

Chapter 4: Data Interpretation and Kinetic Insights

The primary output from an in vitro metabolism experiment is the concentration of the metabolite formed over time. This data can be used to determine the rate of reaction and to calculate key enzyme kinetic parameters.

Enzyme Kinetics: By measuring the initial rate of metabolite formation at various concentrations of NPIP, one can determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the enzyme's affinity for the substrate.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Intrinsic Clearance (CLᵢₙₜ): Calculated as Vₘₐₓ / Kₘ, this value represents the efficiency of the enzyme at metabolizing the substrate at low concentrations.

Table 2: Published Kinetic Parameters for NPIP α-Hydroxylation

Enzyme System Substrate Kₘ (µM) Vₘₐₓ/k꜀ₐₜ Intrinsic Clearance (Vₘₐₓ/Kₘ)
Rat Esophageal Microsomes NPIP 312 ± 50 (Not specified) (Not specified)
Recombinant P450 2A3 NPIP 61.6 ± 20.5 9.9 pmol/min/nmol P450 153 pmol/min/nmol P450/µM

Data sourced from a comparative metabolism study.[2]

Conclusion

The in vitro metabolism of N-nitrosopiperidine is a critical area of study for toxicologists and drug development professionals. While α-hydroxylation, catalyzed primarily by CYP2A and CYP2E1 enzymes, is firmly established as the principal pathway for metabolic activation, the formation of other metabolites such as N-Nitroso-3-hydroxypiperidine via β-hydroxylation represents an important, albeit less characterized, metabolic route.[2][6][9] Understanding the full metabolic profile of NPIP is essential for a comprehensive risk assessment.

The methodologies outlined in this guide, from the selection of appropriate in vitro systems and the execution of robust, controlled experiments to the application of highly sensitive LC-MS/MS analytical techniques, provide a solid framework for researchers to investigate these complex metabolic transformations. By elucidating the specific enzymes involved and quantifying the rates of formation for all major metabolites, the scientific community can better predict the toxicological potential and tissue-specific risks associated with NPIP exposure.

References

  • (No author provided). (n.d.). Current time information in Los Angeles, CA, US. Google Search.
  • Hecht, S. S., Villalta, P. W., Sturla, S. J., & Murphy, S. E. (2003). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. PubMed. [Link]

  • García, A., et al. (2011). N-NITROSODIBUTILAMINA: FORMACIÓN, EXPOSICIÓN HUMANA Y METABOLISMO N-NITROSOPIPERIDINE AND N-NITR. Revistas Científicas Complutenses. [Link]

  • Wong, H. L., Murphy, S. E., & Hecht, S. S. (2003). Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes. PubMed. [Link]

  • Lee, M. S., & Wang, M. Y. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. [Link]

  • Shaik, K. M., et al. (2024). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • V Square Life Science. (n.d.). N-Nitroso-3-Hydroxypiperidine. V Square Life Science. [Link]

  • Docuchem. (n.d.). HPLC-MS ANALAYSIS OF 15 NITROSAMINES. Docuchem | España. [Link]

  • Guengerich, F. P. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [Link]

  • Krüger, F. W. (1973). Alpha-hydroxylation in the metabolism of N-nitrosopiperidine by rat liver microsomes: formation of 5-hydroxypentanal. Semantic Scholar. [Link]

  • Kroeger-Koepke, M. B., et al. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. PMC. [Link]

  • Takase, S., et al. (2020). Allylic hydroxylation of triterpenoids by a plant cytochrome P450 triggers key chemical transformations that produce a variety of bitter compounds. National Institutes of Health (NIH). [Link]

  • Michejda, C. J., Koepke, S. R., & Kupper, R. (1980). Formation and chemistry of alpha- and beta-oxidized nitrosamines. PubMed. [Link]

  • Aparna, K., & Rachel, K. V. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. ResearchGate. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC. [Link]

  • Elespuru, R. K., & Lijinsky, W. (1976). Mutagenicity and alpha-hydroxylation of N-nitrosopyrrolidine and N-nitrosopiperidine: a possible correlation. PubMed. [Link]

  • Medicosis Perfectionalis. (2020). Cytochrome P450 Catalytic Cycle. YouTube. [Link]

  • Kim, D., et al. (2022). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. PubMed. [Link]

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  • Alston, T. A., Porter, D. J., & Bright, H. J. (1985). Generation of nitric oxide by enzymatic oxidation of N-hydroxy-N-nitrosamines. PubMed. [Link]

  • Beer, B., et al. (2020). Flavin-dependent N-hydroxylating enzymes: distribution and application. PubMed Central. [Link]

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Exploratory

Unveiling the Toxicological Profile of N-Nitroso-3-hydroxypiperidine: A Technical Guide for Researchers

This guide provides an in-depth toxicological profile of N-Nitroso-3-hydroxypiperidine (NHPIP), a potent carcinogenic N-nitroso compound. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth toxicological profile of N-Nitroso-3-hydroxypiperidine (NHPIP), a potent carcinogenic N-nitroso compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on NHPIP's carcinogenicity, genotoxicity, metabolism, and mechanisms of action. By delving into the causality behind its toxicological effects and providing detailed experimental methodologies, this guide serves as a critical resource for risk assessment and further investigation of this and related N-nitroso compounds.

Introduction: The Significance of N-Nitroso-3-hydroxypiperidine

N-Nitroso-3-hydroxypiperidine (CAS No. 55556-85-9) is an oxygenated derivative of the well-characterized carcinogen, N-nitrosopiperidine (NPIP).[1] Like many N-nitroso compounds, NHPIP is of significant toxicological interest due to its demonstrated potent carcinogenicity in animal models.[1] The presence of a hydroxyl group on the piperidine ring introduces a key structural modification that can influence its metabolic activation and subsequent toxicological profile. Understanding the specific hazards associated with NHPIP is crucial for evaluating its potential risks to human health, particularly in contexts where it may arise as an impurity or environmental contaminant. This guide will explore the toxicological landscape of NHPIP, drawing on direct experimental evidence and insights from the broader class of N-nitrosamines.

Carcinogenicity: Potent Tumor Induction in Animal Models

Experimental studies have unequivocally demonstrated the potent carcinogenic activity of N-Nitroso-3-hydroxypiperidine.[1] A seminal study in Sprague-Dawley rats established that administration of NHPIP in drinking water led to the development of tumors in 100% of the treated animals.[1] The tumor profile of NHPIP closely resembles that of its parent compound, N-nitrosopiperidine, with a high incidence of tumors in the nasal cavity and the upper alimentary tract, including the esophagus.[1] Additionally, NHPIP induced a number of liver tumors.[1]

This potent carcinogenicity underscores the significant health risks associated with exposure to NHPIP. The tissue-specific targeting (nasal cavity, esophagus, and liver) provides critical clues about its metabolic activation and the distribution of reactive metabolites.

Table 1: Carcinogenicity Data for N-Nitroso-3-hydroxypiperidine in Sprague-Dawley Rats

CompoundAdministration RouteTarget OrgansTumor IncidenceReference
N-Nitroso-3-hydroxypiperidineDrinking WaterNasal Cavity, Upper Alimentary Tract, Liver100%[1]

Genotoxicity: The Mutagenic Potential of Hydroxylated Nitrosamines

Evidence from a structurally similar compound, 3-hydroxynitrosopyrrolidine, which was found to be weakly mutagenic in the Ames test, suggests that NHPIP is also likely to possess mutagenic properties.[2] The ultimate electrophilic species generated from NHPIP can react with DNA bases, leading to mutations that can initiate the carcinogenic process.

Metabolic Activation: The Gateway to Toxicity

The carcinogenicity and genotoxicity of N-nitroso compounds like NHPIP are intrinsically linked to their metabolic activation.[3][4] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[5][6] The key initial step is α-hydroxylation, which occurs on the carbon atoms adjacent to the nitroso group.[4][7]

For N-nitrosopiperidine, the parent compound of NHPIP, α-hydroxylation is a critical activation step.[4][7] This enzymatic reaction transforms the relatively stable nitrosamine into an unstable α-hydroxynitrosamine. This intermediate then undergoes spontaneous decomposition to generate a highly reactive electrophilic species, a diazonium ion, which is ultimately responsible for alkylating DNA and other cellular macromolecules.[3] It is highly probable that N-Nitroso-3-hydroxypiperidine undergoes a similar metabolic activation pathway. The presence of the hydroxyl group at the 3-position may influence the rate and regioselectivity of CYP-mediated α-hydroxylation, potentially impacting its carcinogenic potency and organ specificity.

Diagram 1: Proposed Metabolic Activation Pathway of N-Nitroso-3-hydroxypiperidine

Metabolic_Activation NHPIP N-Nitroso-3-hydroxypiperidine Alpha_Hydroxy α-Hydroxy-N-nitrosamine (unstable intermediate) NHPIP->Alpha_Hydroxy CYP450 (α-hydroxylation) Diazonium Diazonium Ion (electrophilic species) Alpha_Hydroxy->Diazonium Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation of DNA Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Proposed metabolic activation of NHPIP leading to carcinogenesis.

Structure-Activity Relationships: Insights from the N-Nitrosamine Class

The toxicology of N-nitroso compounds is heavily influenced by their chemical structure.[8][9] Structure-activity relationship (SAR) studies provide a framework for understanding and predicting the carcinogenic potential of compounds like NHPIP.[10][11]

The presence and position of substituents on the heterocyclic ring can significantly alter carcinogenic activity. For instance, hydroxylation can either increase or decrease carcinogenicity depending on the position of the hydroxyl group and the specific nitrosamine. In the case of NHPIP, the 3-hydroxy substitution does not diminish its carcinogenic potency compared to the parent N-nitrosopiperidine, as both are potent carcinogens targeting similar tissues.[1] This suggests that the 3-position is not a primary site for detoxification and does not hinder the critical α-hydroxylation required for activation.

Experimental Protocols for Toxicological Assessment

To ensure the scientific integrity and reproducibility of toxicological evaluations of N-nitroso compounds, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays relevant to the assessment of N-Nitroso-3-hydroxypiperidine.

Enhanced Bacterial Reverse Mutation Assay (Ames Test) for N-Nitrosamines

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For N-nitrosamines, enhanced testing conditions are recommended to improve the sensitivity of the assay.[12][13]

Objective: To determine the potential of N-Nitroso-3-hydroxypiperidine to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli in the presence and absence of a metabolic activation system.

Methodology:

  • Tester Strains: A minimum of five strains should be used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[12]

  • Metabolic Activation: The assay should be conducted with and without a post-mitochondrial fraction (S9). Due to the known metabolic activation requirements of nitrosamines, the use of S9 from the livers of rodents pre-treated with enzyme inducers (e.g., a combination of phenobarbital and β-naphthoflavone) is critical.[12] It is recommended to use both rat and hamster liver S9 at a concentration of 30%.[12]

  • Assay Procedure (Pre-incubation Method):

    • Prepare serial dilutions of N-Nitroso-3-hydroxypiperidine in a suitable solvent.

    • In a test tube, combine 0.1 mL of the tester strain culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.1 mL of the test compound solution.

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking.[12]

    • Add 2.0 mL of top agar (containing a trace amount of histidine or tryptophan) to the tube, mix, and pour onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-related increase in the number of revertants to at least twice the background (for TA98, TA100, and WP2 uvrA pKM101) or three times the background (for TA1535 and TA1537), and a reproducible effect.[14]

Diagram 2: Workflow for the Enhanced Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating and Incubation cluster_analysis Analysis Test_Compound N-Nitroso-3-hydroxypiperidine (serial dilutions) Pre_Incubation Pre-incubation at 37°C (30 minutes) Test_Compound->Pre_Incubation Bacteria Bacterial Tester Strains (e.g., TA100, TA98) Bacteria->Pre_Incubation S9_Mix S9 Metabolic Activation Mix (or buffer) S9_Mix->Pre_Incubation Plating Mix with Top Agar and Plate on Minimal Agar Pre_Incubation->Plating Incubate_Plates Incubate Plates at 37°C (48-72 hours) Plating->Incubate_Plates Colony_Counting Count Revertant Colonies Incubate_Plates->Colony_Counting Data_Analysis Analyze for Mutagenicity Colony_Counting->Data_Analysis

Caption: Key steps in the enhanced Ames test for N-nitrosamines.

In Vivo Carcinogenicity Bioassay

An in vivo carcinogenicity bioassay in rodents is the gold standard for assessing the carcinogenic potential of a chemical.

Objective: To evaluate the long-term carcinogenic potential of N-Nitroso-3-hydroxypiperidine following chronic administration to rodents.

Methodology:

  • Animal Model: Use a well-characterized rodent strain, such as Sprague-Dawley or F344 rats, with groups of at least 50 animals per sex per dose group.

  • Dose Selection: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). For the main study, use at least two dose levels (e.g., MTD and 1/2 MTD) and a concurrent control group.

  • Administration: Administer N-Nitroso-3-hydroxypiperidine via a relevant route of exposure, such as in drinking water or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats).

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight and food/water consumption regularly.

  • Pathology: At the end of the study, or when animals are euthanized in a moribund state, conduct a full necropsy. Collect all major organs and any gross lesions for histopathological examination by a qualified pathologist.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Conclusion and Future Directions

N-Nitroso-3-hydroxypiperidine is a potent carcinogen with a toxicological profile that aligns with other hazardous N-nitroso compounds. Its ability to induce tumors in multiple organs in animal models highlights the need for stringent control of potential human exposure. While its genotoxic and metabolic pathways are inferred from closely related compounds, further research is warranted to definitively characterize its mutagenic potential in standardized assays and to elucidate the specific cytochrome P450 enzymes involved in its activation. A deeper understanding of the structure-activity relationships of hydroxylated nitrosamines will be critical for predicting the risks associated with this class of compounds and for developing effective risk mitigation strategies in the pharmaceutical and environmental sectors.

References

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Foundational

The Formation and Significance of N-Nitroso-3-hydroxypiperidine: A Metabolic Byproduct of N-Nitrosopiperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-nitrosopiperidine (NPIP), a potent carcinogen found in various envi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-nitrosopiperidine (NPIP), a potent carcinogen found in various environmental and dietary sources, undergoes extensive metabolic transformation within biological systems. While α-hydroxylation has long been considered the primary bioactivation pathway leading to its carcinogenic effects, the formation of other hydroxylated metabolites, such as N-Nitroso-3-hydroxypiperidine, represents a crucial and often overlooked aspect of its metabolic fate. This technical guide provides a comprehensive overview of N-Nitroso-3-hydroxypiperidine as a metabolite of NPIP, delving into its formation through β-hydroxylation, the enzymatic players involved, its toxicological implications, and the analytical methodologies required for its detection and quantification. This document serves as a critical resource for researchers in toxicology, drug metabolism, and oncology, offering insights into the complex metabolic landscape of N-nitrosamines and the potential role of β-hydroxylated metabolites in their carcinogenicity.

Introduction: The Carcinogenic Threat of N-Nitrosopiperidine

N-nitrosopiperidine (NPIP) is a cyclic nitrosamine that has been classified as a probable human carcinogen.[1] Its presence has been detected in a variety of sources, including tobacco smoke, certain foods, and as a potential impurity in some pharmaceutical products.[2] The carcinogenicity of NPIP is not inherent to the parent molecule but is a consequence of its metabolic activation within the body.[3][4] This activation process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert NPIP into highly reactive electrophilic species that can form adducts with cellular macromolecules, including DNA, leading to mutations and the initiation of cancer.[3][4]

While the scientific community has extensively studied the α-hydroxylation of NPIP as the principal activation pathway, a complete understanding of its metabolic profile requires the characterization of all its metabolites. This guide focuses specifically on N-Nitroso-3-hydroxypiperidine, a product of β-hydroxylation, to provide a more holistic view of NPIP metabolism and its toxicological consequences.

Metabolic Pathways of N-Nitrosopiperidine: Beyond Alpha-Hydroxylation

The metabolism of N-nitrosopiperidine is a complex process involving multiple enzymatic reactions. While α-hydroxylation is a key activation step, hydroxylation can also occur at other positions on the piperidine ring.

The Dominant Pathway: α-Hydroxylation

The primary and most studied metabolic pathway of NPIP is the hydroxylation at the α-carbon (the carbon atom adjacent to the nitrogen of the nitroso group).[3][4] This reaction is predominantly catalyzed by cytochrome P450 enzymes, with CYP2A3 being identified as a key player in esophageal tissue.[3] The resulting α-hydroxy-N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form a reactive electrophile, which is responsible for the genotoxic effects of NPIP.[3][4]

An Alternative Route: β-Hydroxylation and the Formation of N-Nitroso-3-hydroxypiperidine

Evidence suggests that the metabolism of NPIP is not limited to α-hydroxylation. Studies have reported the presence of various "hydroxy and ketone derivatives" of NPIP in the urine of exposed animals, indicating that hydroxylation occurs at other positions of the piperidine ring.[2] The formation of N-Nitroso-3-hydroxypiperidine is a result of hydroxylation at the β-position (the carbon atom at position 3 of the piperidine ring).

While the specific cytochrome P450 isozymes responsible for the β-hydroxylation of NPIP are not as well-characterized as those for α-hydroxylation, it is highly probable that CYP enzymes are involved. The metabolism of N-nitrosodi-n-propylamine to its β-hydroxylated and β-oxidized intermediates has been shown to be mediated by cytochrome P450s, suggesting a similar mechanism for cyclic nitrosamines like NPIP.[5]

Diagram: Metabolic Pathways of N-Nitrosopiperidine

NPIP Metabolism Figure 1: Metabolic Pathways of N-Nitrosopiperidine NPIP N-Nitrosopiperidine alpha_OH α-Hydroxy-N-nitrosopiperidine (Unstable Intermediate) NPIP->alpha_OH α-Hydroxylation (CYP2A3, etc.) beta_OH N-Nitroso-3-hydroxypiperidine (Metabolite) NPIP->beta_OH β-Hydroxylation (CYP450s) gamma_OH N-Nitroso-4-hydroxypiperidine (Metabolite) NPIP->gamma_OH γ-Hydroxylation (CYP450s) reactive_intermediate Reactive Electrophile alpha_OH->reactive_intermediate Spontaneous Decomposition DNA_adducts DNA Adducts reactive_intermediate->DNA_adducts carcinogenesis Carcinogenesis DNA_adducts->carcinogenesis Analytical Workflow Figure 2: Analytical Workflow for N-Nitroso-3-hydroxypiperidine sample Biological Sample (Urine, Plasma, etc.) spe Solid-Phase Extraction (SPE) sample->spe Extraction & Cleanup lc Liquid Chromatography (LC) spe->lc Separation ms Mass Spectrometry (MS/MS) lc->ms Detection & Identification data Data Analysis and Quantification ms->data

Sources

Exploratory

Genotoxicity studies of "N-Nitroso-3-hydroxypiperidine"

An In-depth Technical Guide to the Genotoxicity Assessment of N-Nitroso-3-hydroxypiperidine Executive Summary N-Nitroso compounds, or nitrosamines, represent a class of significant concern in the pharmaceutical and chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Genotoxicity Assessment of N-Nitroso-3-hydroxypiperidine

Executive Summary

N-Nitroso compounds, or nitrosamines, represent a class of significant concern in the pharmaceutical and chemical industries due to their classification as probable human carcinogens, largely stemming from their genotoxic potential.[1][2] N-Nitroso-3-hydroxypiperidine (NHPIP), a hydroxylated derivative of the known carcinogen N-nitrosopiperidine, requires a rigorous and mechanistically informed genotoxicity assessment.[3][4] This guide provides a comprehensive framework for evaluating the genotoxic profile of NHPIP, moving beyond simple protocol recitation to explain the scientific rationale behind each experimental choice. We will delve into the foundational biochemistry of metabolic activation, detail the execution of a robust battery of in vitro genotoxicity assays, and provide insights into the interpretation of the resulting data within a regulatory context.

Part 1: The Foundation: Metabolic Activation and the Genesis of Genotoxicity

The genotoxic potential of most N-nitrosamines, including NHPIP, is not intrinsic. Instead, it is unlocked through a critical enzymatic process known as metabolic activation.[3][5] Understanding this process is paramount, as it dictates the design of any relevant in vitro genotoxicity testing strategy.

The α-Hydroxylation Gateway to Reactivity

The primary pathway for the bioactivation of cyclic nitrosamines is P450-catalyzed α-hydroxylation.[3][6][7] This reaction, mediated predominantly by cytochrome P450 (CYP) enzymes in the liver and other tissues, introduces a hydroxyl group to the carbon atom immediately adjacent (in the alpha position) to the nitroso group.

This α-hydroxy N-nitrosamine is a highly unstable intermediate. It undergoes spontaneous, non-enzymatic decomposition, leading to the opening of the piperidine ring and the formation of a highly reactive electrophilic species, likely a diazonium ion, which is in equilibrium with a carbocation.[3] It is this ultimate electrophile that is the DNA-reactive agent responsible for initiating mutagenesis. This reactive species can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[3][8] These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent gene mutations—the foundational event in chemical carcinogenesis.

G cluster_0 Metabolic Activation Pathway cluster_1 Required for In Vitro Assays A N-Nitroso-3-hydroxypiperidine (Pro-mutagen) B α-Hydroxy N-nitrosamine (Unstable Intermediate) A->B  Cytochrome P450 (α-Hydroxylation) C Reactive Electrophile (e.g., Diazonium Ion / Carbocation) B->C Spontaneous Decomposition D DNA Adduct Formation C->D Covalent Binding to DNA E Gene Mutation (Genotoxicity) D->E Miscoding during Replication S9 Exogenous Metabolic Activation System (S9 Mix) S9->A Provides CYP Enzymes

Caption: Metabolic activation of N-Nitroso-3-hydroxypiperidine.

Part 2: The Standard of Proof: A Battery of In Vitro Genotoxicity Assays

A single assay is insufficient to declare a compound genotoxic or non-genotoxic. A standard battery of tests is required by regulatory agencies like the FDA and EMA to assess different genotoxic endpoints.[9] For N-nitrosamines, these tests must be specifically optimized to ensure efficient metabolic activation.

Bacterial Reverse Mutation Test (Ames Assay)

The Ames test is the universally accepted first-line screening assay for detecting a compound's ability to induce gene mutations (mutagenicity).[10] However, standard Ames test protocols are often insensitive to N-nitrosamines.[11] Therefore, an "enhanced" protocol is mandatory for this chemical class.

Causality Behind Experimental Choices:

  • Metabolic Activation: Standard rat liver S9 is often inefficient at activating nitrosamines.[12] Aroclor- or phenobarbital/β-naphthoflavone-induced hamster liver S9 is demonstrably more effective and is the recommended choice.[12][13] A higher concentration (e.g., 30% S9 in the mix) is often required to drive the metabolic conversion.[10][14]

  • Exposure Method: A pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together in a liquid suspension before plating, significantly increases the sensitivity for detecting nitrosamines compared to the direct plate incorporation method.[10][13]

  • Tester Strains: N-nitrosamines typically cause base-pair substitution mutations. Therefore, strains such as Salmonella typhimurium TA100 and TA1535, and Escherichia coli WP2 uvrA (pKM101) are essential as they are designed to detect this type of mutation.[13][15]

Protocol: Enhanced Ames Test for N-Nitroso-3-hydroxypiperidine

  • Strain Selection: Use S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA (pKM101).[10]

  • Metabolic Activation: Prepare S9 mix using induced hamster liver S9 to a final concentration of 30% in the mix.[10] Also, run parallel experiments without S9.

  • Dose Selection: Conduct a preliminary range-finding assay to determine cytotoxic concentrations. Select at least five appropriate concentrations for the main experiment.

  • Pre-incubation: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation arms), and 0.1 mL of the test article solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[10]

  • Plating: After incubation, add 2.0 mL of molten top agar and pour the mixture onto minimal glucose agar plates.

  • Scoring: Incubate the plates at 37°C for 48-72 hours and count the number of revertant colonies.

  • Controls: Include a vehicle control (e.g., DMSO) and appropriate positive controls for each strain, both with and without S9 activation (e.g., 2-Nitrofluorene for TA98 without S9, Sodium Azide for TA1535 without S9, and 2-Aminoanthracene for all strains with S9).

Data Interpretation: A positive result is defined as a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the vehicle control, supported by statistical significance. A study on related compounds found N-nitroso-3-hydroxypyrrolidine to be weakly mutagenic in the Ames assay.[15]

G cluster_workflow Enhanced Ames Test Workflow A Mix Bacteria, Test Compound, & S9 B Pre-incubate (37°C, 30 min) A->B C Add Top Agar & Plate B->C D Incubate Plates (48-72 hrs) C->D E Count Revertant Colonies D->E F Positive Result: Dose-dependent increase in revertants E->F Criteria Met G Negative Result: No significant increase E->G Criteria Not Met G cluster_workflow Mammalian Cell Assay Workflow (MN & CA) A Culture Mammalian Cells (e.g., CHO, TK6) B Treat with NHPIP - Short (3-4h) +/- S9 - Long (24h) -S9 A->B C Wash & Recovery Period B->C D1 Add Cytochalasin B (Micronucleus Assay) C->D1 For MN D2 Add Colcemid (Chrom. Aberration Assay) C->D2 For CA E1 Harvest & Score Micronuclei D1->E1 E2 Harvest & Score Metaphase Aberrations D2->E2 F Analyze Data for Dose-Dependent Increase in Damage E1->F E2->F

Caption: Generalized workflow for in vitro mammalian cell genotoxicity assays.

Part 3: Data Synthesis and Risk Assessment

The results from this battery of tests provide a comprehensive profile of the genotoxic potential of N-Nitroso-3-hydroxypiperidine.

Summary of Expected Genotoxicity Profile
AssayEndpoint MeasuredMetabolic ActivationExpected Outcome for NHPIPRationale / Reference
Enhanced Ames Test Gene MutationRequired (Hamster S9)Positive (likely weak)Base-pair substitution mutagen. A related compound is weakly mutagenic. [15]
In Vitro Micronucleus Chromosome Damage (Clastogenicity & Aneugenicity)Required (Hamster S9)Potentially PositiveMany genotoxic nitrosamines induce chromosome damage following metabolic activation. [12][16]
In Vitro Chromosomal Aberration Structural Chromosome Damage (Clastogenicity)Required (Hamster S9)Potentially PositiveConfirmatory test for clastogenicity; expected to align with a positive micronucleus result. [17]
Integrated Analysis and Regulatory Context

A positive result in any of these assays, particularly when demonstrating a dose-response relationship and confirmed in multiple endpoints (e.g., gene mutation and chromosomal damage), provides strong evidence of genotoxic potential.

Under the ICH M7(R1) guideline, N-nitrosamines as a class are considered "cohort of concern" compounds, meaning they are treated as mutagenic carcinogens unless there is specific data to the contrary. [1][2]A positive in vitro genotoxicity profile for NHPIP would solidify this classification. Consequently, its presence as an impurity in any drug substance would be strictly controlled to a level representing a negligible cancer risk, often requiring highly sensitive analytical methods for detection and quantification. [1][9]

Conclusion

The genotoxicity assessment of N-Nitroso-3-hydroxypiperidine demands a scientifically rigorous approach grounded in its mechanism of action. The strategy outlined in this guide—beginning with an understanding of metabolic activation and progressing through a specifically tailored battery of in vitro assays (Enhanced Ames, Micronucleus, and Chromosomal Aberration)—provides a self-validating system for hazard identification. The use of induced hamster liver S9 and appropriate exposure conditions are not merely procedural details; they are critical determinants of assay validity for this chemical class. The resulting data are essential for accurate risk assessment and are fundamental to ensuring patient safety and meeting stringent global regulatory expectations for pharmaceutical impurities.

References

  • Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

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  • van der Linden, L. G., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [Link]

  • Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Mutagenicity of N-nitrosopyrrolidine derivatives in Salmonella (Ames) and Escherichia coli K-12 (343/113) assays. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (2011, November 17). European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Li, X., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Regulatory Toxicology and Pharmacology, 154, 105707. [Link]

  • Appendix 3 to Questions and answers for marketing-authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. (2024, March 26). European Medicines Agency. Retrieved January 16, 2026, from [Link]

  • Control of Nitrosamine Impurities in Human Drugs. (2021, February). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

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  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. (2024, October 20). PubMed. Retrieved January 16, 2026, from [Link]

  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022, April 20). PubMed. Retrieved January 16, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Preparation and Qualification of N-Nitroso-3-hydroxypiperidine Analytical Standard for Trace-Level Quantification in Pharmaceuticals

Abstract The emergence of nitrosamine impurities as a significant concern for patient safety has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification in ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of nitrosamine impurities as a significant concern for patient safety has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification in pharmaceutical products.[1][2] N-Nitroso-3-hydroxypiperidine (NHP), a potential Nitrosamine Drug Substance-Related Impurity (NDSRI), requires careful monitoring. A critical prerequisite for any quantitative analysis is the availability of a well-characterized analytical standard. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and implementation of an N-Nitroso-3-hydroxypiperidine analytical standard. The protocols herein are designed to establish a self-validating system, ensuring the trustworthiness and accuracy of analytical data intended for regulatory submission and quality control.

Introduction: The Imperative for NHP Control

N-nitrosamines are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[1] Their unintended presence in pharmaceuticals, first highlighted in 2018 with sartan medications, has led to global regulatory action, including stringent acceptable intake (AI) limits set by authorities like the U.S. Food and Drug Administration (FDA).[2][3][4] The FDA's guidance emphasizes a risk-based approach, requiring manufacturers to conduct risk assessments and, if a risk is identified, perform confirmatory testing using sensitive, validated methods.[4][5]

N-Nitroso-3-hydroxypiperidine (NHP) is a nitrosamine that can potentially form from drug substances or intermediates containing a 3-hydroxypiperidine moiety. The accurate quantification of NHP at trace levels, often in the parts-per-billion (ppb) range, is impossible without a reliable, fully characterized reference standard.[6] This guide explains the causality behind the necessary experimental choices for establishing such a standard, from sourcing or synthesis to its final application in a validated workflow.

Sourcing and Synthesis of N-Nitroso-3-hydroxypiperidine

The primary and most reliable method for obtaining an analytical standard is to source it from an accredited reference material provider.[7][8] These vendors provide materials with a comprehensive Certificate of Analysis (CoA) detailing identity, purity, and traceability, often produced under ISO 17034 and tested in ISO/IEC 17025 accredited laboratories.[7][8]

In situations where a commercial standard is unavailable, a custom synthesis may be required. The most common synthetic route is the nitrosation of the secondary amine precursor, 3-hydroxypiperidine.

Synthetic Principle: The reaction involves treating 3-hydroxypiperidine with a nitrosating agent, such as sodium nitrite (NaNO₂), under controlled acidic conditions.[9] The acid protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species.

Causality of Experimental Choices:

  • Acidic Conditions: The reaction requires an acidic medium to generate the electrophilic nitrosating agent. However, excessively low pH can lead to degradation of the product. A weakly acidic buffer is often optimal.

  • Temperature Control: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts.

  • Stoichiometry: Precise control over the molar equivalents of the amine and nitrosating agent is critical to ensure complete conversion while avoiding excess reagents that would complicate purification.

Caution: N-nitrosamines are potent carcinogens.[10][11] All synthesis and handling operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and lab coats.[10]

Characterization and Qualification of the NHP Standard

An uncharacterized substance is not a standard. Rigorous analytical testing is mandatory to confirm the identity and establish the purity of the synthesized NHP. This process validates the material for use in quantitative analysis.

Identity Confirmation

A. Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The measured mass should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

ParameterValueSource
Chemical Name1-Nitrosopiperidin-3-ol[12][13]
Molecular FormulaC₅H₁₀N₂O₂[13]
Theoretical Monoisotopic Mass130.07423 Da[14]
Common Adducts [M+H]⁺131.08151 Da[14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule. The observed chemical shifts, coupling constants, and integrations must be consistent with the structure of N-Nitroso-3-hydroxypiperidine.

Purity Assessment and Assay

Purity assessment determines the percentage of the desired compound in the material. This is crucial for accurately preparing standard solutions.

A. Chromatographic Purity (HPLC-UV/CAD): High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Charged Aerosol Detector (CAD) is used to separate NHP from any synthesis-related impurities or degradants. The peak area percentage of the main peak provides the chromatographic purity.

B. Assay (Quantitative NMR - qNMR): qNMR is a primary ratio method for determining the concentration of a substance without needing a specific reference standard for that same substance. By integrating the area of a known NHP proton signal against the signal of a certified internal standard of known concentration, a highly accurate assay value can be assigned.

C. Mass Balance Approach: If qNMR is not feasible, a mass balance approach is used. The final assay is calculated by subtracting the percentages of all identified impurities from 100%. Assay (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)

The workflow for qualifying the reference standard is a self-validating system, where each step confirms the integrity of the material before it is used for critical quantitative work.

Sources

Application

Analysis of N-Nitroso-3-hydroxypiperidine in Pharmaceuticals: An Application Note and Protocol

Introduction The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory agencies and manufacturers since their initial detection in a widely used medication...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products has become a significant concern for global regulatory agencies and manufacturers since their initial detection in a widely used medication in 2018.[1] These compounds are classified as probable or possible human carcinogens, making their control in drug substances and products essential for patient safety.[2][3] N-Nitroso-3-hydroxypiperidine (NHP) is one such nitrosamine impurity that can form during the synthesis of certain active pharmaceutical ingredients (APIs) or during the shelf life of the drug product.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, risk assessment, and control of nitrosamine impurities.[1][4] The International Council for Harmonisation (ICH) M7(R2) guideline categorizes nitrosamines as a "cohort of concern," requiring their levels to be controlled at or below an acceptable intake (AI) limit to minimize potential carcinogenic risk.[5]

This application note provides a comprehensive guide for the analysis of N-Nitroso-3-hydroxypiperidine in pharmaceuticals using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products. The protocol herein is designed to be a robust, self-validating system, grounded in established scientific principles and regulatory expectations.

Regulatory Framework: A Three-Step Approach

Regulatory agencies have mandated a three-step process for manufacturers to manage nitrosamine impurities:

  • Risk Assessment: Evaluate active pharmaceutical ingredients (APIs) and drug products for the potential presence of nitrosamines.[1][4]

  • Confirmatory Testing: If a risk is identified, perform confirmatory testing using validated analytical methods.[4][6]

  • Mitigation: Implement changes to manufacturing processes to mitigate or eliminate the formation of nitrosamines if they are detected above the acceptable intake limit.[4]

This application note focuses on the critical "Confirmatory Testing" phase for NHP.

Experimental Workflow Overview

The analysis of NHP in pharmaceutical matrices by GC-MS involves several key stages, each crucial for achieving accurate and reliable results. The overall workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Pharmaceutical Sample (API or Drug Product) Extraction Solid-Liquid or Liquid-Liquid Extraction Sample->Extraction Dissolution Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization Concentration GC_Injection GC Inlet Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM/Scan) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: High-level workflow for the GC-MS analysis of N-Nitroso-3-hydroxypiperidine.

Materials and Reagents

Material/ReagentGrade/PuritySupplier (Example)Notes
N-Nitroso-3-hydroxypiperidine (NHP) Standard≥98%Sigma-Aldrich, Toronto Research ChemicalsHandle as a potential carcinogen.
N-Nitroso-d4-3-hydroxypiperidine (NHP-d4)Isotopic Purity ≥98%Cambridge Isotope LaboratoriesInternal Standard (ISTD).
Dichloromethane (DCM)GC Grade, High PurityFisher Scientific, MerckExtraction Solvent.
Methanol (MeOH)GC Grade, High PurityFisher Scientific, MerckSolvent for standards.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeSigma-Aldrich, Thermo ScientificSilylating agent for derivatization.
Anhydrous Sodium SulfateACS GradeFisher Scientific, MerckDrying agent.
WaterDeionized, 18 MΩ·cmMillipore Milli-Q system
Drug Product PlaceboAs per formulationN/AFor accuracy and specificity assessment.

Note on Reagent Purity: The use of high-purity reagents is critical to avoid extraneous peaks and potential sources of nitrites that could lead to artifactual nitrosamine formation during sample preparation.[7]

Protocol 1: Sample Preparation

Sample preparation is a pivotal step to ensure the accurate quantification of trace-level nitrosamines by isolating them from complex pharmaceutical matrices.[8] The choice of extraction method depends on the nature of the drug product (e.g., tablet, capsule, liquid).

Solid Dosage Forms (Tablets/Capsules)
  • Sample Weighing: Accurately weigh a quantity of powdered tablets or capsule contents equivalent to a single dose into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of NHP-d4 internal standard solution.

  • Dissolution/Extraction: Add 10 mL of dichloromethane (DCM). Vortex for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Supernatant Transfer: Carefully transfer the DCM supernatant to a clean tube.

  • Drying: Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Protect samples from light, as nitrosamines can be light-sensitive.[7]

  • Reconstitution: Reconstitute the residue in 100 µL of DCM.

Liquid Dosage Forms
  • Sample Measurement: Pipette an accurate volume of the liquid formulation into a separatory funnel.

  • Internal Standard Spiking: Spike with a known amount of NHP-d4 internal standard.

  • Liquid-Liquid Extraction (LLE): Add 10 mL of DCM and shake vigorously for 2 minutes. Allow the layers to separate.

  • Collection: Collect the organic (DCM) layer. Repeat the extraction twice more with fresh 10 mL portions of DCM.

  • Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Proceed with steps 1.1.7 and 1.1.8 as described for solid dosage forms.

Protocol 2: Derivatization

Due to the polar hydroxyl group, derivatization of NHP is often necessary to improve its volatility and chromatographic peak shape for GC analysis. Silylation is a common and effective derivatization technique.

  • Reagent Addition: To the reconstituted sample extract (100 µL), add 50 µL of BSTFA (with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Method

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation and pharmaceutical matrix.

ParameterSettingRationale
Gas Chromatograph
Injection PortSplitless (1 µL injection)Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature250°CEnsures rapid volatilization of the derivatized analyte.
Carrier GasHelium, Constant Flow (1.0 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Program70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)Provides separation of the analyte from potential matrix components.[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS Source Temp.230°CPrevents analyte degradation and maintains sensitivity.[2]
MS Quad Temp.150°CStandard quadrupole temperature.[2]
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for target analytes.
SIM Ions (Example)
NHP-TMS Derivativem/z values to be determined empirically (e.g., molecular ion and key fragments)Provides specificity for the target analyte.
NHP-d4-TMS (ISTD)m/z values to be determined empiricallyFor accurate quantification and correction for sample preparation variability.

Method Validation

A robust and validated analytical method is the cornerstone of a successful control strategy for nitrosamine impurities.[6] The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9]

Validation Parameters and Acceptance Criteria
ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, placebo spiked with NHP and ISTD, and a drug product sample.No interfering peaks at the retention times of NHP and ISTD.
Linearity Prepare a calibration curve with at least five concentrations of NHP.Correlation coefficient (r²) ≥ 0.99.[6]
Accuracy Spike placebo or sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the target concentration).Mean recovery within 80-120%.[6]
Precision
- RepeatabilityAnalyze six replicate samples at 100% of the target concentration on the same day.RSD ≤ 15%.
- Intermediate PrecisionRepeat the analysis on a different day with a different analyst or instrument.RSD ≤ 20%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N ≥ 3).Must be sufficiently below the LOQ.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10).Must be at or below the regulatory control limit for NHP.
Robustness Intentionally vary method parameters (e.g., oven ramp rate, flow rate) and assess the impact on results.No significant changes in results, demonstrating method reliability.

Data Analysis and Interpretation

  • Peak Identification: Confirm the identity of the NHP-TMS derivative peak in samples by comparing its retention time and mass spectrum (if in scan mode) to that of a reference standard.

  • Quantification: Calculate the concentration of NHP in the sample using the response ratio of the analyte to the internal standard against the calibration curve.

  • Reporting: Report the final concentration in ng/g or ppm relative to the active pharmaceutical ingredient.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Incomplete derivatization; Active sites in the GC system.Optimize derivatization time/temperature; Use an inert GC liner and column.
Low Recovery Inefficient extraction; Analyte degradation.Optimize extraction solvent/technique; Protect samples from light and heat.
High Blank Levels Contamination from lab environment or reagents.Use high-purity solvents; Check for sources of nitrosamine contamination in lab materials.[10]
Variable Results Inconsistent sample preparation; Instrument instability.Ensure precise execution of the protocol; Perform system suitability checks.

Conclusion

The control of N-nitrosamine impurities is a critical aspect of pharmaceutical quality and safety.[11] The GC-MS method detailed in this application note provides a robust framework for the sensitive and specific quantification of N-Nitroso-3-hydroxypiperidine in pharmaceutical products. Adherence to rigorous sample preparation protocols, careful optimization of instrumental parameters, and comprehensive method validation in line with ICH guidelines are paramount to ensuring data integrity and regulatory compliance. By implementing such validated methods, pharmaceutical manufacturers can confidently assess and control the risk associated with nitrosamine impurities, ultimately safeguarding patient health.[9]

References

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025).
  • Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines. (n.d.). Benchchem.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025).
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific.
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
  • FDA Nitrosamine Guidelines. (n.d.). Zamann Pharma Support GmbH.
  • Nitrosamines in Pharma. (n.d.). Ellutia.
  • What Does the FDA's Recent Update of the Nitrosamine Guidance Convey? (2024). Pharmaceutical Outsourcing.
  • Nitrosamine Control: Understanding the New FDA and EMA Regul
  • Technical Support Center: Analytical Method Development for Nitrosamine Impurities in Pharmaceuticals. (n.d.). Benchchem.
  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). FDA.
  • Formation of nitrosamine impurities: Discussion and advanced method development and validation using LC-MS/MS for their detection. (2024). WJBPHS.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • Solutions for Nitrosamine Analysis. (n.d.). Shimadzu.

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Method

Application Notes and Protocols for the Use of N-Nitroso-3-hydroxypiperidine as a Reference Standard in Impurity Testing

Introduction: The Imperative for Controlling Nitrosamine Impurities The discovery of N-nitrosamine impurities in widely used pharmaceuticals has presented a significant challenge to the drug development and manufacturing...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlling Nitrosamine Impurities

The discovery of N-nitrosamine impurities in widely used pharmaceuticals has presented a significant challenge to the drug development and manufacturing industry. These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[1] N-Nitroso-3-hydroxypiperidine has been identified as a potential impurity that can arise from the nitrosation of 3-hydroxypiperidine, a common structural motif or synthetic precursor in various active pharmaceutical ingredients (APIs).

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the assessment and control of nitrosamine impurities in drug products.[2][3] This has created an urgent need for well-characterized reference standards to enable the development and validation of sensitive analytical methods for the detection and quantification of these impurities at trace levels.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Nitroso-3-hydroxypiperidine as a reference standard for impurity testing. It offers in-depth technical information, detailed protocols, and insights into best practices for its handling, analysis, and the interpretation of results.

Physicochemical Characterization of the N-Nitroso-3-hydroxypiperidine Reference Standard

A thoroughly characterized reference standard is the cornerstone of any reliable analytical method. The following table summarizes the key physicochemical properties of N-Nitroso-3-hydroxypiperidine.

PropertyValueSource
Chemical Name 1-Nitroso-3-piperidinol[4]
CAS Number 55556-85-9[5]
Molecular Formula C₅H₁₀N₂O₂[5]
Molecular Weight 130.15 g/mol [5]
Appearance White to Off-White Solid[6]
Solubility Soluble in methanol, acetonitrile, and water.General Knowledge
Storage Conditions 2-8°C, under inert atmosphere.[6]

Note: The appearance and solubility should be confirmed with the Certificate of Analysis provided by the supplier.

Synthesis and Potential Impurities

N-Nitroso-3-hydroxypiperidine is typically synthesized by the nitrosation of 3-hydroxypiperidine.[7] A common method involves the reaction of 3-hydroxypiperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[8]

It is crucial to consider potential impurities that may be present in the reference standard, arising from the starting materials or side reactions during synthesis. These can include:

  • Unreacted 3-hydroxypiperidine: The starting material for the nitrosation reaction.

  • Other nitrosamines: Formed from impurities in the 3-hydroxypiperidine starting material.

  • Degradation products: N-nitrosamines can be susceptible to degradation, particularly when exposed to light.[9]

The purity of the reference standard should be rigorously assessed by the supplier and detailed in the Certificate of Analysis.

Regulatory Context: Acceptable Intake (AI) Limit

The acceptable intake (AI) limit for a nitrosamine impurity is a critical parameter that dictates the required sensitivity of the analytical method. For novel or less-studied nitrosamines like N-Nitroso-3-hydroxypiperidine, the AI is often determined using the Carcinogenic Potency Categorization Approach (CPCA), as outlined by regulatory agencies.[2][9][10]

The CPCA categorizes nitrosamines into five potency categories based on their structural features, which correlate with their carcinogenic potential.[3][11][12] A key factor in this categorization is the TD50 value, which is the dose that gives a 50% tumor incidence in animal studies. A study has reported a TD50 value for 3-Hydroxy-N-nitrosopiperidine, which is crucial for its classification.[13] Based on the structural features of N-Nitroso-3-hydroxypiperidine, including the presence of a hydroxyl group, it can be assigned to a specific potency category to derive its AI limit. The presence of a hydroxyl group is a deactivating feature, which generally leads to a lower carcinogenic potency.[14]

Based on the available data and the principles of the CPCA, N-Nitroso-3-hydroxypiperidine is expected to fall into a category with a higher AI limit compared to highly potent nitrosamines like N-nitrosodimethylamine (NDMA). A thorough, compound-specific risk assessment should be performed to establish a definitive AI for regulatory submissions.

Analytical Methodology: A Step-by-Step Protocol for LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of nitrosamine impurities due to its high sensitivity and selectivity.[1] The following protocol provides a robust starting point for the analysis of N-Nitroso-3-hydroxypiperidine in pharmaceutical matrices.

Preparation of Standard Solutions

a. Stock Standard Solution (e.g., 100 µg/mL): i. Accurately weigh approximately 10 mg of N-Nitroso-3-hydroxypiperidine reference standard. ii. Dissolve in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask. iii. Sonicate for 5 minutes to ensure complete dissolution. iv. Store the stock solution at 2-8°C, protected from light.

b. Intermediate and Working Standard Solutions: i. Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with a suitable diluent (e.g., methanol/water, 50:50 v/v). ii. The concentration range for the calibration curve should bracket the expected concentration of the impurity in the sample and the established AI limit. A typical range might be 0.1 ng/mL to 50 ng/mL.

Sample Preparation

The sample preparation method will depend on the drug product matrix. The goal is to extract N-Nitroso-3-hydroxypiperidine efficiently while minimizing matrix effects.

a. For Drug Substance (API): i. Accurately weigh a suitable amount of the API (e.g., 100 mg). ii. Dissolve in a known volume of a suitable solvent (e.g., 10 mL of diluent). iii. Vortex and sonicate to ensure complete dissolution. iv. Filter the solution through a 0.22 µm filter before injection.

b. For Drug Product (e.g., Tablets): i. Grind a representative number of tablets to a fine powder. ii. Accurately weigh an amount of the powder equivalent to a single dose. iii. Add a known volume of extraction solvent (e.g., methanol). iv. Vortex and sonicate for an appropriate time (e.g., 15-30 minutes) to extract the impurity. v. Centrifuge the sample to pellet the excipients. vi. Filter the supernatant through a 0.22 µm filter before injection.

LC-MS/MS Instrumental Parameters

The following parameters provide a starting point and should be optimized for the specific instrument and application.

a. Liquid Chromatography (LC):

  • Column: A reversed-phase column with good retention for polar compounds is recommended (e.g., a C18 or a polar-embedded column).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
  • Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example gradient is:
  • 0-1 min: 5% B
  • 1-5 min: 5% to 95% B
  • 5-7 min: 95% B
  • 7.1-10 min: 5% B
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Column Temperature: 30-40 °C.

b. Mass Spectrometry (MS/MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of N-Nitroso-3-hydroxypiperidine (m/z 131.1). Product ions should be determined by infusing a standard solution and performing a product ion scan. At least two product ions should be monitored for confident identification and quantification.
  • Quantifier Ion: The most abundant and stable product ion.
  • Qualifier Ion: A second, less abundant product ion used for confirmation.
  • Collision Energy and Other MS Parameters: These should be optimized for the specific instrument to maximize the signal intensity of the selected MRM transitions.

Method Validation: Ensuring a Self-Validating System

A robust analytical method is self-validating, meaning its performance characteristics are well-defined and consistently met. The following parameters should be evaluated according to ICH Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated by:

  • Analyzing a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of N-Nitroso-3-hydroxypiperidine.

  • Analyzing a spiked sample (matrix with a known amount of the analyte) to confirm the peak purity and identity.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 80-120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at the same concentration on the same day.

  • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) for precision studies should typically be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ of the method must be sufficiently low to quantify N-Nitroso-3-hydroxypiperidine at a level well below the established AI limit.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include:

  • LC flow rate (e.g., ± 0.05 mL/min).

  • Column temperature (e.g., ± 5 °C).

  • Mobile phase composition (e.g., ± 2% organic).

Data Interpretation and Reporting

The concentration of N-Nitroso-3-hydroxypiperidine in the sample is calculated using the linear regression equation derived from the calibration curve. The final result should be reported in appropriate units, such as parts per million (ppm) or nanograms per day (ng/day), and compared against the established AI limit.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Caption: Experimental workflow for the quantification of N-Nitroso-3-hydroxypiperidine.

Conclusion

The control of nitrosamine impurities is a critical aspect of modern pharmaceutical development and manufacturing. The N-Nitroso-3-hydroxypiperidine reference standard is an indispensable tool for the accurate and reliable quantification of this potential impurity. By following the detailed protocols and best practices outlined in this guide, researchers and scientists can develop and validate robust analytical methods that ensure the safety and quality of pharmaceutical products, thereby protecting public health.

References

  • U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[Link]

  • European Medicines Agency. (2023). Appendix 2: Carcinogenic Potency Categorisation Approach for N-nitrosamines.[Link]

  • U.S. Food and Drug Administration. (2024). Control of Nitrosamine Impurities in Human Drugs.[Link]

  • European Medicines Agency. (2023). Nitrosamine impurities in human medicinal products.[Link]

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  • Zamann Pharma Support GmbH. (2025). What is the CPCA Category for Nitrosamine?[Link]

  • Eisenbrand, G., Habs, M., Schmähl, D., & Preussmann, R. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats. IARC scientific publications, (31), 657–666. [Link]

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  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. (n.d.). [Link]

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  • Health Sciences Authority. (2024). Appendix 1: HSA recommended acceptable intake for certain known nitrosamines.[Link]

  • Wenzel, T. T., et al. (2024). Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. Frontiers in Chemistry, 12, 1409609. [Link]

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  • Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41466, 1-Nitroso-3-piperidinol.[Link]

  • Society of Toxicology. (2024). Nitrosamine Potency Prediction: Reviewing the Carcinogenic Potency Categorization Approach.[Link]

  • PubChemLite. (n.d.). N-nitroso-3-hydroxypiperidine (C5H10N2O2).[Link]

  • Waters. (n.d.). Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software.[Link]

  • Lhasa Limited. (n.d.). Quantifying the nitrosamine potency distribution.[Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.[Link]

  • European Medicines Agency. (n.d.). Appendix 1 Nitrosamine AIs.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7526, N-Nitrosopiperidine.[Link]

  • ResearchGate. (n.d.). a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM...[Link]

  • ResearchGate. (n.d.). MS–MS spectra of the seven nitrosamines. The concentration of all...[Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-nitroso-.[Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.[Link]

  • Pharmaffiliates. (n.d.). N-Nitroso-3-Aminopiperidine.[Link]

  • Thieme. (n.d.). 3. 1H NMR Spectroscopy.[Link]

  • Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines.[Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3...[Link]

  • Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-.[Link]

  • ResearchGate. (n.d.). (PDF) Managing n-nitrosopiperazine and dinitrosopiperazine.[Link]

  • ResearchGate. (n.d.). (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.[Link]

  • DTIC. (2019). IR Absorption Spectra for Nitrosamines Calculated Using Density Functional Theory.[Link]

Sources

Application

Application Notes &amp; Protocols for N-Nitroso-3-hydroxypiperidine in Cancer Research

Introduction: A Focused Tool for Alimentary and Nasal Carcinogenesis N-Nitroso-3-hydroxypiperidine (NHPIP) is a potent N-nitroso compound, a class of chemical carcinogens widely utilized in experimental oncology to model...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Focused Tool for Alimentary and Nasal Carcinogenesis

N-Nitroso-3-hydroxypiperidine (NHPIP) is a potent N-nitroso compound, a class of chemical carcinogens widely utilized in experimental oncology to model human cancers. Unlike broader-spectrum carcinogens, NHPIP and its parent compound, N-nitrosopiperidine (NPIP), exhibit a notable organotropism, primarily inducing tumors in the upper alimentary tract (esophagus) and the nasal cavity in rodent models.[1] This specificity makes it an invaluable tool for researchers focused on the etiology, progression, and therapeutic intervention of these specific malignancies.

This guide provides an in-depth overview of the mechanistic basis for NHPIP's carcinogenicity and detailed protocols for its application in establishing robust and reproducible in vivo cancer models. The methodologies described herein are synthesized from established literature and are designed to ensure scientific rigor and operator safety.

Pillar 1: Mechanism of Action - The Path to Carcinogenesis

The carcinogenic activity of N-nitroso compounds is not inherent to the parent molecule but is a consequence of metabolic activation.[2] This process, primarily occurring in target tissues, converts the relatively stable nitrosamine into a highly reactive electrophilic intermediate that can directly damage cellular macromolecules, most critically, DNA.

The key activation pathway is α-hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[3][4] In the case of nitrosopiperidines, this enzymatic oxidation occurs on a carbon atom adjacent to the N-nitroso group. The resulting α-hydroxy-N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This potent electrophile readily alkylates nucleophilic sites on DNA bases, forming DNA adducts.[4] If these adducts are not repaired by cellular DNA repair mechanisms prior to cell division, they can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes), thereby initiating the process of carcinogenesis.

Metabolic_Activation_of_Nitrosopiperidine cluster_0 Cellular Environment (e.g., Esophageal Epithelium) NHPIP N-Nitroso-3-hydroxypiperidine (Parent Carcinogen) Intermediate α-hydroxy-N-nitrosopiperidine (Unstable Intermediate) NHPIP->Intermediate α-hydroxylation CYP Cytochrome P450 Enzymes (e.g., CYP2A3) CYP->Intermediate Electrophile Electrophilic Diazonium Ion (Reactive Alkylating Agent) Intermediate->Electrophile Spontaneous Decomposition Adducts DNA Adducts (e.g., O⁶-alkylguanine) Electrophile->Adducts Alkylation DNA Nuclear DNA DNA->Adducts Mutation Permanent Mutation (Initiation of Cancer) Adducts->Mutation Failed DNA Repair & Replication

Caption: Metabolic activation pathway of N-nitrosopiperidines.

Pillar 2: Application in Rodent Cancer Models

NHPIP is primarily used to induce tumors in rats, with Sprague-Dawley and Fischer 344 (F344) being common strains.[1][5] Its administration in drinking water provides a model of chronic, low-dose exposure that can mimic certain human environmental exposures. Studies have shown that NHPIP is a potent carcinogen, with 100% of treated rats developing tumors.[1]

The selection of NHPIP over other nitrosamines is dictated by the research question. Its strong induction of tumors in the nasal cavity and upper alimentary tract makes it superior for studies focused on these specific anatomical sites.

Comparative Carcinogenicity Data

The following table summarizes the typical outcomes observed with NHPIP and its parent compound, providing researchers with a baseline for experimental design.

CompoundAnimal ModelRoute of AdministrationPrimary Tumor SitesReference
N-Nitroso-3-hydroxypiperidine Sprague-Dawley RatsDrinking WaterNasal Cavity, Upper Alimentary Tract (Esophagus), Liver[1]
N-Nitrosopiperidine (NPIP) Fischer 344 RatsDrinking WaterEsophagus, Liver[3][5]
N-Nitroso-4-piperidinol Sprague-Dawley RatsDrinking WaterNasal Cavity, Liver (females)[1]

Pillar 3: Protocol for Tumor Induction in Rats

This protocol provides a comprehensive, step-by-step methodology for inducing esophageal and nasal cavity tumors in rats using N-Nitroso-3-hydroxypiperidine. Extreme caution is mandatory due to the high carcinogenicity of the compound.

Critical Safety and Handling Precautions

N-nitroso compounds are potent carcinogens and should be handled with extreme care.[6] All procedures must be performed within a certified chemical fume hood or a glove box.

  • Personal Protective Equipment (PPE): A dedicated lab coat, double nitrile gloves, and safety goggles are required at all times.[7][8]

  • Designated Area: All work with NHPIP, including storage, weighing, and solution preparation, must be conducted in a designated and clearly marked area.

  • Decontamination: All surfaces and equipment should be decontaminated after use with a validated method, such as UV light irradiation or chemical degradation (e.g., using a solution of sodium thiosulfate).

  • Waste Disposal: All contaminated waste (gloves, pipette tips, animal bedding, carcasses) must be treated as hazardous carcinogenic waste and disposed of according to institutional and federal guidelines.[9]

  • Emergency Procedures: An emergency plan for spills and personnel exposure must be in place. Eye wash stations and emergency showers should be immediately accessible.[9]

Materials and Reagents
  • N-Nitroso-3-hydroxypiperidine (CAS: 55556-85-9)

  • Vehicle: Sterile, purified drinking water

  • Animal Model: Male or female Sprague-Dawley rats, 6-8 weeks old

  • Glass drinking bottles with sipper tubes

  • Analytical balance (in a fume hood)

  • Appropriate glassware (volumetric flasks, graduated cylinders)

  • PPE (as described above)

Experimental Workflow

Experimental_Workflow cluster_Prep Phase 1: Preparation & Dosing cluster_Monitor Phase 2: Monitoring & Observation cluster_Analysis Phase 3: Endpoint & Analysis A 1. Strict Safety Procedures Enacted B 2. Prepare NHPIP Stock & Dosing Solutions A->B C 3. Animal Acclimatization (1-2 weeks) B->C D 4. Administer NHPIP in Drinking Water C->D E 5. Weekly Body Weight & Health Monitoring D->E F 6. Monitor Water Consumption E->F G 7. Observe for Clinical Signs (e.g., dysphagia, weight loss) F->G H 8. Euthanasia at Pre-defined Endpoint or Humane Endpoint G->H I 9. Necropsy & Tissue Collection (Esophagus, Nasal Cavity) H->I J 10. Histopathological Analysis (H&E Staining) I->J K 11. Data Analysis (Tumor Incidence, Multiplicity, Latency) J->K

Caption: Overall workflow for an in vivo carcinogenesis study using NHPIP.

Step-by-Step Procedure

1. Preparation of Dosing Solution:

  • Rationale: Administration via drinking water allows for chronic exposure and is less stressful to the animals than gavage. The concentration must be calculated precisely to achieve the target dose.
  • Calculation: Based on literature for related compounds, a target dose can be established. For example, a study on a similar compound used concentrations leading to daily doses of approximately 2-3 mg/kg/day.[10]
  • Example Calculation:
  • Target Dose: 2.5 mg/kg/day
  • Average Rat Weight: 0.3 kg
  • Average Water Consumption: 0.035 L/day
  • Daily NHPIP per rat: 2.5 mg/kg * 0.3 kg = 0.75 mg
  • Concentration in water: 0.75 mg / 0.035 L = 21.4 mg/L
  • Procedure: a. In a chemical fume hood, accurately weigh the required amount of NHPIP. b. Dissolve the NHPIP in a small amount of purified water in a volumetric flask. c. Bring the solution to the final volume with purified water and mix thoroughly. d. Prepare fresh solutions weekly. Protect from light during storage.[9]

2. Animal Acclimatization and Housing:

  • Rationale: A proper acclimatization period (1-2 weeks) reduces stress-related variables in the study.
  • Procedure: a. House rats in standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water. b. Monitor animals daily to ensure they are healthy before starting the experiment.

3. Carcinogen Administration:

  • Rationale: The duration of administration is critical for tumor development. Studies often involve treatment for 30-50 weeks.[1][5]
  • Procedure: a. Replace the regular drinking water of the treatment group with the NHPIP-containing water. b. The control group should receive the vehicle (purified water) only. c. Replace the dosing solutions twice weekly to ensure stability and hygiene. d. Measure the volume of water consumed per cage at each change to monitor the actual dose received.

4. Monitoring and Endpoint:

  • Rationale: Regular monitoring is essential for animal welfare and to determine the humane endpoint.
  • Procedure: a. Record the body weight of each animal weekly. Significant weight loss (>20%) is a common humane endpoint. b. Observe animals daily for clinical signs of tumor development, such as difficulty eating or drinking (dysphagia), respiratory distress, or lethargy. c. The experimental endpoint is typically defined by the study duration (e.g., 50 weeks) or when animals reach a humane endpoint.

5. Necropsy and Histopathology:

  • Rationale: Gross examination and microscopic analysis are required to confirm tumor development and classify the pathology.
  • Procedure: a. At the endpoint, euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). b. Perform a thorough necropsy. Carefully dissect the entire esophagus, nasal cavity, and liver. c. Document the location, number, and size of any visible lesions or tumors. d. Fix tissues in 10% neutral buffered formalin for at least 24 hours. e. Process tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for pathological evaluation. The pathological changes can be expected to parallel the sequential development of human squamous cell carcinoma.[11]

References

  • Nishikawa, A., et al. (1990). Efficient and specific induction of esophageal tumors in rats by precursors of N-nitrososarcosine ethyl ester. PubMed. Available at: [Link]

  • Bhat, A. A., et al. (2018). Laboratory animal models for esophageal cancer. PMC - NIH. Available at: [Link]

  • Al-Sbiei, A., et al. (2023). Esophageal adenocarcinoma models: a closer look. Frontiers in Oncology. Available at: [Link]

  • Eisenbrand, G., et al. (1980). Carcinogenicity of N-nitroso-3-hydroxypyrrolidine and dose-response study with N-nitrosopiperidine in rats. PubMed. Available at: [Link]

  • Abnet, C. C., et al. (2014). Esophageal Cancer: Insights From Mouse Models. PMC - NIH. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. Available at: [Link]

  • Chen, Y., et al. (2022). Esophageal Squamous Cancer from 4NQO-Induced Mice Model: CNV Alterations. MDPI. Available at: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS N-NITROSO 3 AMINO PIPERIDINE. Available at: [Link]

  • Chow, S. L., et al. (2000). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. PubMed. Available at: [Link]

  • New Jersey Department of Health. (2006). N-NITROSOPIPERIDINE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Hecht, S. S. (1989). Mechanisms of action of N-nitroso compounds. PubMed. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Nitroso-pyrrolidine. Available at: [Link]

  • Lijinsky, W., & Taylor, H. W. (1977). Tumorigenesis by oxygenated nitrosopiperidines in rats. PubMed. Available at: [Link]

  • Parang, B., et al. (2015). Induction of Liver Tumors in Mice with N-Ethyl-N-Nitrosourea or N-Nitrosodiethylamine. Cold Spring Harbor Protocols. Available at: [Link]

  • Takayama, S. (1969). Induction of tumors in ICR mice with N-nitrosopiperidine, especially in forestomach. PubMed. Available at: [Link]

  • Lee, H. W., et al. (2021). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central. Available at: [Link]

  • Farrelly, J. G., et al. (2001). Metabolism of the Beta-Oxidized Intermediates of N-nitrosodi-n-propylamine: N-nitroso-beta-hydroxypropylpropylamine and N-nitroso-beta-oxopropylpropylamine. PubMed. Available at: [Link]

  • Schoental, R. (1974). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem. Available at: [Link]

  • Lijinsky, W. (1987). Structure-activity relations in carcinogenesis by N-nitroso compounds. PubMed - NIH. Available at: [Link]

  • Lijinsky, W., et al. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. PubMed. Available at: [Link]

  • Bercu, J. P., et al. (2022). Practical and Science-Based Strategy for Establishing Acceptable Intakes for Drug Product N-Nitrosamine Impurities. NIH. Available at: [Link]

  • IARC. (1978). N-nitrosopiperidine. PubMed. Available at: [Link]

Sources

Method

Application Note: Solid-Phase Extraction of N-Nitroso-3-hydroxypiperidine from Aqueous Matrices

Abstract N-Nitroso-3-hydroxypiperidine (NHPIP) is a polar N-nitrosamine of growing concern due to its structural similarity to known carcinogenic nitrosamines.[1][2] Its detection at trace levels in water requires a robu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Nitroso-3-hydroxypiperidine (NHPIP) is a polar N-nitrosamine of growing concern due to its structural similarity to known carcinogenic nitrosamines.[1][2] Its detection at trace levels in water requires a robust and efficient sample concentration step. This application note presents a detailed protocol for the solid-phase extraction (SPE) of NHPIP from water samples. The methodology is adapted from established principles for nitrosamine analysis, such as those outlined in U.S. EPA Method 521, and is optimized for the unique polarity of the hydroxylated target analyte.[3][4] We describe a comprehensive workflow from sample preservation to final extract preparation, grounded in the use of activated carbon-based SPE cartridges. This guide provides researchers, environmental scientists, and drug development professionals with a scientifically sound, step-by-step procedure, complete with explanations for critical experimental choices to ensure high-quality, reproducible results.

Introduction and Scientific Principle

N-nitrosamines are a class of disinfection byproducts and industrial contaminants recognized as probable human carcinogens.[5] While standard methods like U.S. EPA Method 521 focus on a specific list of nitrosamines, the emergence of analogs such as N-Nitroso-3-hydroxypiperidine necessitates the development of reliable analytical protocols.[4][6] The chemical structure of NHPIP, featuring a polar hydroxyl group, presents a unique challenge for extraction compared to its non-polar counterparts like N-nitrosopiperidine (NPIP).[7]

This method employs solid-phase extraction (SPE), a technique that partitions compounds between a solid sorbent and a liquid mobile phase. For N-nitrosamines, activated carbon, particularly coconut charcoal, is the sorbent of choice due to its high surface area and strong adsorptive properties for a wide range of organic molecules.[8][9] The process involves passing a large volume of water through an SPE cartridge, where NHPIP is adsorbed onto the carbon surface. Interferences are washed away, and the concentrated analyte is then eluted with a small volume of an appropriate organic solvent. This approach offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving sample throughput, and yielding cleaner extracts.[10]

Materials and Reagents

2.1 Consumables

  • SPE Cartridges: 2 g, 80-120 mesh Coconut Charcoal SPE Cartridges (or equivalent graphitized carbon cartridges).[3][4]

  • Sample Collection Bottles: 500 mL or 1 L amber glass bottles with PTFE-lined caps.[11]

  • Glassware: Graduated cylinders, volumetric flasks, concentrator tubes, autosampler vials.

  • Filters: 0.45 µm glass fiber filters (if needed for turbid samples).

  • Pipettes: Calibrated glass or automatic pipettes.

2.2 Reagents

  • Solvents (HPLC or GC-Pesticide Residue Grade):

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Reagent Water: Type I, free of organic contaminants.

  • Analytical Standards:

    • N-Nitroso-3-hydroxypiperidine (NHPIP) certified reference standard.

    • Isotopically labeled internal standards (e.g., NDMA-d6) are recommended for quantification by isotope dilution.[12]

  • Preservatives/Dechlorinating Agents:

    • Sodium Thiosulfate (Na₂S₂O₃), ACS grade.[11]

  • Drying Agent: Anhydrous Sodium Sulfate, ACS grade, baked at 400°C for 4 hours.[9]

  • Gases: Ultra-high purity nitrogen.

Experimental Protocol: SPE of NHPIP

This protocol details the manual extraction of NHPIP from a water sample. The procedure should be performed in a well-ventilated fume hood.

Workflow Overview

SPE_Workflow cluster_prep Part A: Sample Preparation cluster_spe Part B: Solid-Phase Extraction cluster_post Part C: Post-Extraction Sample 1. Collect 500 mL Water Sample in Amber Glass Dechlorinate 2. Dechlorinate with Sodium Thiosulfate Sample->Dechlorinate If residual chlorine is present Condition 3. Condition SPE Cartridge (DCM → MeOH → Water) Dechlorinate->Condition Load 4. Load Sample (~10 mL/min) Condition->Load Do not let sorbent go dry Dry 5. Dry Cartridge (High Vacuum or N2) Load->Dry Crucial for recovery Elute 6. Elute NHPIP with Dichloromethane (DCM) Dry->Elute DryEluate 7. Dry Eluate with Anhydrous Na2SO4 Elute->DryEluate Concentrate 8. Concentrate to 1 mL (Nitrogen Evaporation) DryEluate->Concentrate Final 9. Add Internal Standard & Transfer to Vial for Analysis Concentrate->Final

Caption: Workflow for SPE of N-Nitroso-3-hydroxypiperidine.

Step 1: Sample Collection and Preservation
  • Collect a 500 mL water sample in an amber glass bottle to prevent photodegradation, as nitrosamines are light-sensitive.[11]

  • If the water is chlorinated, immediately add ~40 mg of sodium thiosulfate to the 500 mL sample and mix well to quench any residual chlorine.[11]

  • Store samples refrigerated at 4°C and extract within 14 days of collection.[3]

Scientist's Note (E-E-A-T): Residual chlorine can oxidize nitrosamines, leading to erroneously low measurements. Dechlorination at the time of collection is one of the most critical steps to ensure sample integrity. Amber bottles are mandatory because UV light can rapidly degrade the N-N=O bond in nitrosamines.

Step 2: SPE Cartridge Conditioning
  • Mount the coconut charcoal SPE cartridge on a vacuum manifold.

  • Condition the cartridge by passing the following solvents through sequentially. Do not allow the sorbent bed to go dry after the final water rinse.

    • 6 mL of Dichloromethane (DCM)

    • 6 mL of Methanol (MeOH)

    • 10 mL of Reagent Water

Scientist's Note (E-E-A-T): Conditioning serves two purposes. The organic solvents (DCM, MeOH) clean the sorbent and activate the carbon functional groups. The final water rinse makes the sorbent environment compatible with the aqueous sample, ensuring proper partitioning and retention of the analyte.

Step 3: Sample Loading
  • Pass the 500 mL water sample through the conditioned cartridge at a steady flow rate of approximately 10 mL/min.[13]

  • Using a vacuum manifold can help maintain a consistent flow rate.

Scientist's Note (E-E-A-T): A controlled flow rate is critical for ensuring sufficient residence time for the analyte to interact with and adsorb to the sorbent. A flow rate that is too high will result in poor recovery due to analyte breakthrough.

Step 4: Cartridge Drying
  • After the entire sample has passed through, continue to apply vacuum to the cartridge for a minimum of 20 minutes to remove all residual water. Alternatively, a stream of nitrogen can be passed through the cartridge.

Scientist's Note (E-E-A-T): This is arguably the most important step for ensuring high recovery. The elution solvent, dichloromethane, is not miscible with water. Any residual water in the cartridge will prevent the DCM from effectively wetting the sorbent surface and desorbing the analyte, leading to drastically reduced recovery. The sorbent should appear visibly dry and free-flowing.

Step 5: Analyte Elution
  • Place a collection tube (e.g., 15 mL conical tube) inside the vacuum manifold to collect the eluate.

  • Release the vacuum and add 10 mL of Dichloromethane (DCM) to the cartridge.[13]

  • Allow the DCM to soak the sorbent bed for 1-2 minutes.

  • Apply a gentle vacuum to slowly pull the solvent through the cartridge into the collection tube. The elution should be dropwise, not a continuous stream.

Scientist's Note (E-E-A-T): Dichloromethane is an effective solvent for disrupting the adsorptive forces between the nitrosamines and the activated carbon surface. A slow elution rate ensures maximum interaction between the solvent and the sorbent, maximizing the desorption of the target analyte.

Step 6: Eluate Drying and Concentration
  • Pass the collected DCM eluate through a small column or funnel containing anhydrous sodium sulfate to remove any trace amounts of water.

  • Gently concentrate the eluate to a final volume of 1.0 mL using a nitrogen evaporation system with the water bath set to 35-40°C.

  • Add the appropriate amount of internal standard to the final 1.0 mL extract.

  • Transfer the extract to a 2 mL amber autosampler vial for analysis by GC-MS/MS or LC-MS/MS.[14][15] Store extracts at -15°C or below if not analyzed immediately.[3]

Scientist's Note (E-E-A-T): While the cartridge is dried, some water can still transfer during elution. Anhydrous sodium sulfate is a final polishing step to ensure a water-free extract, which is critical for many GC systems. Concentration is necessary to achieve the low detection limits required for nitrosamine analysis in drinking water.[6] The choice between GC and LC analysis depends on analyte volatility and thermal stability; for a polar, hydroxylated compound like NHPIP, LC-MS/MS may offer advantages by avoiding potential thermal degradation in a hot GC inlet.[10]

Summary of Method Parameters and Expected Performance

The table below summarizes the key parameters for the SPE protocol. Method validation must be performed in the user's laboratory to determine specific performance metrics like recovery, precision, and method detection limits for N-Nitroso-3-hydroxypiperidine.

ParameterRecommendationRationale / Comment
Analyte N-Nitroso-3-hydroxypiperidine (NHPIP)A polar nitrosamine.[7]
Matrix Drinking Water, Surface WaterProtocol may need modification for complex wastewater.
SPE Sorbent 2 g Coconut CharcoalBroad-spectrum affinity for nitrosamines, as per EPA 521.[4]
Sample Volume 500 mLBalances preconcentration factor with processing time.[3]
Dechlorination 80 mg/L Sodium ThiosulfatePrevents oxidative degradation of the analyte.[11]
Conditioning Solvents DCM, Methanol, Reagent WaterActivates sorbent and ensures compatibility with sample.[13]
Sample Load Flow Rate ~10 mL/minEnsures efficient analyte retention on the sorbent.[13]
Elution Solvent 10 mL Dichloromethane (DCM)Effectively desorbs nitrosamines from activated carbon.[3][13]
Final Extract Volume 1.0 mLProvides a 500x concentration factor.
Analytical Technique GC-MS/MS or LC-MS/MSBoth are powerful techniques for trace-level quantification.[14][15]
Expected Recovery >70%Based on typical recoveries for other nitrosamines.[13]

References

  • EPA-NERL. (n.d.). 521: Nitrosamines in water by SPE and GC/MS/MS. National Environmental Methods Index. Retrieved from [Link]

  • Evaluation of Automated Solid-Phase Extraction for Nitrosamines Using US EPA Method 521. (2010). Spectroscopy Online. Retrieved from [Link]

  • Farré, M. J., et al. (2008). Analysis of Nitrosamines in Water by Automated SPE and Isotope Dilution GC/HRMS. PubMed. Retrieved from [Link]

  • Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012). American Laboratory. Retrieved from [Link]

  • Zhao, Y., et al. (2014). Determination of 14 Nitrosamines at Nanogram per Liter Levels in Drinking Water. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Wong, D., Honnold, R., & Marvin, C. (2018). Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521. Agilent. Retrieved from [Link]

  • Munch, J.W., & Bassett, M.V. (2004). METHOD 521: DETERMINATION OF NITROSAMINES IN DRINKING WATER BY SOLID PHASE EXTRACTION AND CAPILLARY COLUMN GAS CHROMATOGRAPHY WITH LARGE VOLUME INJECTION AND CHEMICAL IONIZATION TANDEM MASS SPECTROMETRY (MS/MS). U.S. EPA. Retrieved from [Link]

  • Method 607: Nitrosamines. (n.d.). U.S. EPA. Retrieved from [Link]

  • N-Nitroso-3-hydroxypiperidine - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • 1-Nitroso-3-piperidinol | C5H10N2O2. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Scherer, M., et al. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. Retrieved from [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (2024). Semantic Scholar. Retrieved from [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2022). PubMed Central. Retrieved from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI. Retrieved from [Link]

  • Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater. (2025). ResearchGate. Retrieved from [Link]

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Application

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Nitroso-3-hydroxypiperidine

Abstract The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and D...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate strict controls and sensitive analytical methods for their detection.[3][4] This application note presents a detailed protocol for the unambiguous identification of N-Nitroso-3-hydroxypiperidine (NHP), a potential nitrosamine impurity, using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). We provide a comprehensive workflow, from sample preparation to data analysis, leveraging the high selectivity and mass accuracy of Orbitrap-based mass spectrometry to ensure confident structural elucidation and differentiation from complex drug matrices.[5][6]

Introduction: The Challenge of Nitrosamine Impurity Analysis

Nitrosamine impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or during the storage of finished drug products.[1] Their potent carcinogenic nature necessitates highly sensitive and specific analytical methods capable of detecting them at trace levels (parts per million or even parts per billion).[5][7]

N-Nitroso-3-hydroxypiperidine (CAS: 55556-85-9, Molecular Formula: C₅H₁₀N₂O₂, Exact Mass: 130.0742 Da) is a nitrosamine that can potentially arise from manufacturing processes involving piperidine-3-ol structures.[8][9] The identification of such impurities is challenging due to the complexity of pharmaceutical matrices and the potential for isobaric interferences—compounds with the same nominal mass but different elemental compositions.

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this challenge.[10] Unlike unit-resolution mass spectrometers, HRMS instruments (e.g., Orbitrap, TOF) can measure mass-to-charge ratios with exceptional precision (typically < 5 ppm mass accuracy).[1][11] This capability allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification and effectively eliminating false positives.[6] This guide details an LC-HRMS method designed for the robust and reliable identification of N-Nitroso-3-hydroxypiperidine.

Experimental Design & Rationale

The entire analytical process is designed to be self-validating, ensuring that each step contributes to the final, unambiguous identification of the target analyte.

Reagents and Materials
  • Standards: N-Nitroso-3-hydroxypiperidine analytical standard, Isotopically labeled internal standard (e.g., N-Nitrosodimethylamine-d6 as a procedural standard if a labeled NHP is unavailable).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid (≥99% purity).

  • Chromatography Column: Acclaim™ Polar Advantage II, 2.1 x 100 mm, 3 µm, or equivalent reversed-phase column suitable for polar compounds.[12]

Sample Preparation Protocol

The goal of sample preparation is to efficiently extract the analyte from the drug product matrix while minimizing excipient interference.

Protocol for a Solid Dosage Form (e.g., Tablet):

  • Homogenization: Accurately weigh and crush a sufficient number of tablets to obtain a fine, homogeneous powder. This step is critical for ensuring representative sampling.

  • Extraction: Transfer a portion of the powder equivalent to 100 mg of the API into a 2 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of Methanol (or a suitable diluent). If an internal standard is used, it should be added to this extraction solvent.

  • Agitation: Vortex the mixture vigorously for 5 minutes to ensure complete dissolution of the analyte.

  • Sonication: Sonicate the sample for 10 minutes to further enhance extraction efficiency.[13]

  • Clarification: Centrifuge the sample at ≥10,000 x g for 10 minutes to pellet insoluble excipients.

  • Final Dilution: Carefully transfer the supernatant to an LC vial for analysis. Dilute further if necessary to fit within the instrument's linear range.

Instrumentation and Method Parameters

The chosen instrumentation provides the necessary chromatographic resolution and mass spectrometric performance for confident identification.

Liquid Chromatography (LC) System: A high-performance UHPLC system is essential for achieving sharp peaks and good separation from matrix components.[14]

ParameterRecommended SettingRationale
Column Acclaim Polar Advantage II, 2.1x100mm, 3µmProvides excellent retention and peak shape for polar nitrosamines.[12]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10)Organic phase for elution. Formic acid aids in protonation for positive ion mode.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Gradient Elution 5% B to 95% B over 10 min, hold for 2 min, re-equilibrateA standard gradient to elute compounds across a range of polarities.

High-Resolution Mass Spectrometry (HRMS) System: An Orbitrap-based mass spectrometer is used for its high resolution and stable mass accuracy.[6]

ParameterRecommended SettingRationale
Ionization Source Heated Electrospray Ionization (HESI), Positive ModeESI is effective for polar molecules.[15] APCI is a viable alternative and can offer better sensitivity for some nitrosamines.[7]
Spray Voltage 3.5 kVOptimized for stable spray and ion generation.
Sheath/Aux Gas 40 / 10 (Arbitrary Units)Optimizes desolvation and ion transfer.
Capillary Temp. 320 °CEnsures efficient desolvation of the eluent.
Full Scan (MS1) Resolution: 60,000 @ m/z 200Provides sufficient resolving power to determine elemental composition and separate from interferences.[6]
Scan Range: m/z 50-500Covers the target analyte and potential fragments.
AGC Target: 1e6Prevents space-charge effects while maximizing ion statistics.
MS/MS (dd-MS2) Resolution: 15,000 @ m/z 200Balances scan speed with fragment mass accuracy.
Isolation Window: 1.2 DaSelects the precursor ion for fragmentation.
Collision Energy: Stepped HCD (20, 30, 40 eV)Provides a range of energies to generate a comprehensive fragmentation spectrum.

Data Analysis, Results, and Interpretation

A multi-faceted approach to data analysis is required for irrefutable identification.

Analytical Workflow for Identification

The following diagram illustrates the logical flow from sample analysis to confirmed result.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Confirmation Sample Drug Product Sample Extraction Extraction & Centrifugation Sample->Extraction LC LC Separation Extraction->LC HRMS HRMS Detection (Full Scan & dd-MS2) LC->HRMS XIC 1. Precursor Ion XIC (m/z 131.0815 ± 5 ppm) HRMS->XIC MassAcc 2. Mass Accuracy Check (< 5 ppm error) XIC->MassAcc IsoPattern 3. Isotopic Pattern Match MassAcc->IsoPattern Frag 4. MS/MS Fragmentation (Diagnostic Losses) IsoPattern->Frag Result Confirmed Identification of N-Nitroso-3-hydroxypiperidine Frag->Result

Caption: End-to-end workflow for NHP identification.

Fragmentation Pathway of N-Nitroso-3-hydroxypiperidine

The structural identity of a molecule is confirmed by its fragmentation pattern. For protonated NHP ([M+H]⁺ at m/z 131.0815), the fragmentation is expected to follow characteristic nitrosamine pathways.

  • Loss of Nitrosyl Radical (•NO): A hallmark fragmentation for N-nitrosamines is the neutral loss of 30 Da (more accurately, 29.9980 Da).[15] This results in a radical cation fragment.

  • Loss of Water (H₂O): The hydroxyl group on the piperidine ring facilitates a neutral loss of 18 Da (18.0106 Da).[15]

These diagnostic fragments, when measured with high mass accuracy, provide definitive structural proof.

Caption: Proposed fragmentation of protonated NHP.

Criteria for Positive Identification

A compound is positively identified as N-Nitroso-3-hydroxypiperidine only when all of the following criteria are met:

  • Retention Time: The peak's retention time must match that of a certified reference standard analyzed under the same conditions (typically within ±2%).

  • Accurate Mass: The measured mass of the precursor ion ([M+H]⁺) must be within 5 ppm of the theoretical exact mass (131.0815 Da).

  • Isotopic Pattern: The observed isotopic distribution must match the theoretical distribution for C₅H₁₁N₂O₂⁺.

  • MS/MS Fragments: At least two diagnostic fragment ions must be present in the MS/MS spectrum, each with a mass accuracy within 10 ppm of their theoretical values.

Conclusion

This application note details a robust and reliable LC-HRMS method for the identification of N-Nitroso-3-hydroxypiperidine in pharmaceutical materials. By leveraging the power of high-resolution mass spectrometry, this protocol provides multiple layers of analytical evidence—retention time, accurate precursor mass, isotopic fidelity, and diagnostic fragmentation—to ensure the highest level of confidence in the results. This self-validating workflow is essential for researchers, scientists, and drug development professionals tasked with meeting the stringent regulatory requirements for nitrosamine impurity analysis.

References

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Available at: [Link]

  • Li, Y., et al. (2023). High resolution GC–Orbitrap MS for nitrosamines analysis. Food Chemistry, 419, 136053. Available at: [Link]

  • Pérez, S., et al. (2015). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 7(18), 7549-7558. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. Available at: [Link]

  • Zwiener, C. (2010). LC–High Resolution MS in Environmental Analysis: From Target Screening to the Identification of Unknowns. ResearchGate. Available at: [Link]

  • Abad, S., et al. (2018). Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor. Molecules, 23(11), 2991. Available at: [Link]

  • Thermo Fisher Scientific. (2020). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. The Analytical Scientist. Available at: [Link]

  • United States Pharmacopeia (USP). (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 41466, 1-Nitroso-3-piperidinol. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. Available at: [Link]

  • S, A. K., & G, S. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 35(10), 1751-1773. Available at: [Link]

  • Vasilescu, M., et al. (2023). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]

  • Lijinsky, W., Christie, W. H., & Rainey, W. T. (1974). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory. Available at: [Link]

  • Agilent Technologies. (2020). Nitrosamines Analysis in Pharmaceuticals. Available at: [Link]

  • Collin, J. (1968). Some Aspects of the Mass Spectra of N-Nitrosamines. ResearchGate. Available at: [Link]

  • Lim, Y., et al. (2024). Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods, 16(38), 6494-6500. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]

  • ECA Academy. (2024). FDA: Updated Guidance for Nitrosamines. Available at: [Link]

  • Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Hao, Q., et al. (2006). Electrospray tandem mass spectrometry analysis of S- and N-nitrosopeptides: facile loss of NO and radical-induced fragmentation. Journal of the American Society for Mass Spectrometry, 17(10), 1438-1447. Available at: [Link]

Sources

Method

"N-Nitroso-3-hydroxypiperidine" derivatization for enhanced detection

Application Note & Protocol Enhanced Detection of N-Nitroso-3-hydroxypiperidine (NHPIP): Advanced Derivatization Strategies for Trace-Level Quantification Abstract The presence of N-nitrosamine impurities in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enhanced Detection of N-Nitroso-3-hydroxypiperidine (NHPIP): Advanced Derivatization Strategies for Trace-Level Quantification

Abstract

The presence of N-nitrosamine impurities in pharmaceuticals, food, and consumer products is a significant safety concern due to their classification as probable human carcinogens.[1][2] N-Nitroso-3-hydroxypiperidine (NHPIP), a polar nitrosamine containing a hydroxyl functional group, presents unique analytical challenges.[3] Its low volatility and high polarity impede reliable analysis by conventional gas chromatography (GC), while its lack of a strong chromophore limits sensitivity in high-performance liquid chromatography (HPLC) with UV detection.[1][4] This guide provides a detailed examination of two robust derivatization strategies designed to overcome these challenges: silylation for GC-Mass Spectrometry (GC-MS) analysis and denitrosation followed by fluorescent labeling for HPLC with Fluorescence Detection (HPLC-FLD). These protocols offer enhanced sensitivity, selectivity, and chromatographic performance, enabling accurate quantification of NHPIP at trace levels required to meet stringent regulatory limits.[5][6]

The Analytical Challenge: Properties of N-Nitroso-3-hydroxypiperidine (NHPIP)

NHPIP is a cyclic nitrosamine with a molecular weight of 130.15 g/mol .[3] The critical feature of its structure is the hydroxyl (-OH) group at the 3-position of the piperidine ring. This functional group imparts significant polarity to the molecule.

Consequences for Analysis:

  • Gas Chromatography (GC): The polar hydroxyl group engages in intermolecular hydrogen bonding, which leads to poor thermal stability and volatility. Direct injection onto a GC column typically results in broad, tailing peaks, poor resolution, and low sensitivity, making it unsuitable for trace analysis.[4]

  • High-Performance Liquid Chromatography (HPLC): While compatible with polar compounds, achieving the necessary low limits of detection (LOD) for nitrosamines is a challenge.[7] Standard UV detection lacks the required sensitivity, necessitating more advanced detectors or, as detailed here, derivatization to introduce a highly responsive functional group.[1]

The Solution: Chemical Derivatization

Chemical derivatization is the process of modifying an analyte to alter its chemical and physical properties, making it more suitable for a specific analytical method.[8] For NHPIP, the primary goals of derivatization are:

  • For GC Analysis: To mask the polar hydroxyl group, thereby increasing volatility and thermal stability.[4]

  • For HPLC Analysis: To introduce a fluorophore, a chemical group that fluoresces intensely, enabling highly sensitive detection.[9][10]

This guide details two field-proven methodologies to achieve these goals.

G cluster_0 Choosing a Derivatization Strategy for NHPIP Analyte N-Nitroso-3-hydroxypiperidine (NHPIP) Sample Decision Analytical Instrument Availability? Analyte->Decision GC_Path GC-MS or GC-TEA Decision->GC_Path  GC Available HPLC_Path HPLC-FLD Decision->HPLC_Path  HPLC Available Silylation Strategy 1: Silylation (e.g., with BSTFA) Masks -OH group GC_Path->Silylation Denitrosation Strategy 2: Denitrosation + Fluorescent Labeling (e.g., with Dansyl-Cl) HPLC_Path->Denitrosation Result_GC Volatile & Thermally Stable Derivative (NHPIP-TMS) Silylation->Result_GC Result_HPLC Highly Fluorescent Derivative (Dansyl-3-hydroxypiperidine) Denitrosation->Result_HPLC

Caption: Decision workflow for selecting an NHPIP derivatization strategy.

Strategy 1: Silylation for GC-MS Analysis

Principle and Rationale

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups.[4] The process involves reacting NHPIP with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Causality: The conversion of the polar -OH group to a non-polar -O-TMS ether dramatically reduces intermolecular hydrogen bonding. This increases the volatility of the analyte, prevents on-column degradation, and results in sharper, more symmetrical chromatographic peaks, leading to significantly improved sensitivity and accuracy in GC-MS analysis.[4]

G cluster_reaction Silylation Reaction of NHPIP NHPIP NHPIP (Polar, Non-volatile) BSTFA + BSTFA (Silylating Agent) Reaction Heat (e.g., 70°C) NHPIP->Reaction Product NHPIP-TMS Derivative (Non-polar, Volatile) Reaction->Product Byproduct + Byproducts

Caption: Silylation of NHPIP to form a volatile TMS derivative.

Protocol: Silylation of NHPIP with BSTFA

Materials and Reagents:

  • NHPIP standard and sample extracts in a volatile, aprotic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (anhydrous, as a reaction solvent/catalyst).

  • Reaction Vials: 2 mL glass vials with PTFE-lined screw caps.

  • Heating block or oven.

  • Vortex mixer.

  • GC-MS system.

Procedure:

  • Sample Preparation: Evaporate the sample extract containing NHPIP to dryness under a gentle stream of nitrogen at room temperature. It is critical to ensure the sample is completely dry, as moisture will consume the silylating reagent.

  • Reagent Addition: To the dried residue in the vial, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

  • Reaction: Cap the vial tightly, vortex for 30 seconds to ensure complete dissolution and mixing.

  • Incubation: Place the vial in a heating block or oven set to 70°C for 30 minutes .

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the derivatized solution.

Expected Results & Data

The derivatization should yield a single, sharp peak for the NHPIP-TMS derivative. The mass spectrum will show a characteristic molecular ion and fragmentation pattern useful for confirmation.

ParameterDirect Injection of NHPIPAfter Silylation (NHPIP-TMS)Rationale for Improvement
Retention Time Variable, often late-elutingConsistent and earlierIncreased volatility allows for faster elution at lower temperatures.
Peak Shape Broad, significant tailingSharp, symmetrical (>0.95)Elimination of hydrogen bonding reduces active site interactions on the column.[4]
LOD/LOQ High (e.g., >50 ng/mL)Low (e.g., <1 ng/mL)Improved peak shape and thermal stability concentrate the analyte signal, increasing sensitivity.
Key Mass Ions (m/z) 130 (M+), 100, 30202 (M+), 187 (M-15), 73 (TMS)The mass shift of +72 amu confirms successful derivatization. The m/z 73 ion is characteristic of a TMS group.

Strategy 2: Denitrosation & Fluorescent Labeling for HPLC-FLD

Principle and Rationale

This two-step approach is an indirect but highly sensitive method for quantifying nitrosamines.[9]

  • Denitrosation: The N-nitroso group (N-N=O) is chemically cleaved from the NHPIP molecule using a strong acid, typically hydrobromic acid (HBr) in acetic acid. This reaction liberates the parent secondary amine, 3-hydroxypiperidine.[9][11]

  • Fluorescent Labeling: The resulting secondary amine is then reacted with a fluorescent tagging reagent, such as Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) . Dansyl chloride reacts with the amine to form a highly fluorescent dansyl-amine derivative.[10]

Causality: The resulting dansyl derivative possesses a naphthalene moiety, which is an excellent fluorophore. When excited with UV light (e.g., ~340 nm), it emits light at a longer wavelength (e.g., ~530 nm).[9][10] This fluorescence is highly specific and can be detected with exceptional sensitivity by an FLD detector, allowing for quantification at levels far below what is possible with UV detection.

G cluster_1 Denitrosation & Fluorescent Labeling Workflow Start NHPIP in Solution Step1 Step 1: Denitrosation Add HBr / Acetic Acid Start->Step1 Intermediate 3-Hydroxypiperidine (Parent Amine) Step1->Intermediate Step2 Step 2: Labeling Add Dansyl Chloride + Buffer (pH ~9-11) Intermediate->Step2 Final Dansyl-3-hydroxypiperidine (Highly Fluorescent Derivative) Step2->Final Analysis Inject into HPLC-FLD Final->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving N-Nitroso-3-hydroxypiperidine Detection Limits in Complex Matrices

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of this specific nitrosamine impurity in complex matrices. As a polar, hydroxylated nitrosamine, N-Nitroso-3-hydroxypiperidine presents unique analytical challenges compared to its more volatile, non-polar counterparts. This resource synthesizes field-proven insights and foundational scientific principles to help you navigate these complexities and achieve reliable, low-level detection.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the analysis of N-Nitroso-3-hydroxypiperidine.

Q1: Why is my GC-MS method showing poor sensitivity and reproducibility for N-Nitroso-3-hydroxypiperidine?

A1: The primary reason is likely the chemical nature of N-Nitroso-3-hydroxypiperidine itself. The presence of a hydroxyl (-OH) group significantly increases its polarity and reduces its volatility compared to other common nitrosamines like N-nitrosodimethylamine (NDMA).[1] Standard GC-MS methods, which rely on the thermal volatility of analytes for separation, are often unsuitable for such polar compounds. This can lead to poor peak shape, thermal degradation in the injector port, and consequently, low sensitivity and poor reproducibility. For reliable analysis, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is the recommended technique.[2]

Q2: I am using LC-MS/MS, but still struggling with matrix effects. What makes N-Nitroso-3-hydroxypiperidine susceptible to this?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, especially with complex samples.[3] For a polar analyte like N-Nitroso-3-hydroxypiperidine, co-eluting endogenous matrix components (e.g., salts, excipients in pharmaceutical formulations) can interfere with the ionization process in the MS source. The hydroxyl group can also participate in interactions that may lead to adduct formation, further complicating ionization. A robust sample preparation strategy to remove these interfering components is crucial.[4] Additionally, optimizing chromatographic separation to resolve the analyte from the bulk of the matrix is a key strategy to mitigate these effects.[5]

Q3: Can N-Nitroso-3-hydroxypiperidine form in-situ during my sample preparation and analysis?

A3: Yes, the potential for in-situ formation of nitrosamines during sample preparation is a significant concern and can lead to false-positive results.[6] This can occur if a nitrosating agent (like residual nitrites) and a secondary amine precursor are present together, particularly under acidic conditions.[7] Given that drug products and biological matrices can contain such precursors, it is vital to control the conditions of your sample preparation. For instance, maintaining a neutral or slightly basic pH and keeping samples cooled can help minimize this risk. The use of scavengers, such as ascorbic acid, in the sample preparation workflow can also be an effective countermeasure.

Q4: What type of LC column is best suited for retaining and separating N-Nitroso-3-hydroxypiperidine?

A4: Due to its polar nature, retaining N-Nitroso-3-hydroxypiperidine on a traditional C18 reversed-phase column can be challenging, often resulting in poor retention and co-elution with other polar matrix components. To enhance retention, consider using a column with a more polar stationary phase. Options include columns with embedded polar groups or those designed for aqueous mobile phases. A proprietary reversed-phase column with unique polar chemistry, such as an HSS T3, has shown excellent retentivity for polar nitrosamines.[1] Another alternative is a polar-modified C18 column, like an Acclaim™ Polar Advantage II, which can also provide good separation.[8]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of N-Nitroso-3-hydroxypiperidine.

Issue 1: Low or No Analyte Recovery

Possible Causes & Solutions:

  • Inadequate Extraction from the Matrix: The polarity of N-Nitroso-3-hydroxypiperidine requires an optimized extraction solvent. If using Liquid-Liquid Extraction (LLE), ensure the solvent has sufficient polarity to partition the analyte. For Solid-Phase Extraction (SPE), the choice of sorbent and elution solvent is critical.

    • Expert Insight: For a hydroxylated nitrosamine, a standard non-polar sorbent may not provide adequate retention. Consider using a mixed-mode or a polar-functionalized polymer-based SPE cartridge. Elution should be performed with a sufficiently polar solvent, like methanol or acetonitrile, possibly with a modifier to ensure complete desorption.

  • Analyte Degradation: Nitrosamines can be sensitive to light and acidic conditions.[9]

    • Preventative Measures: Protect samples from UV light by using amber vials and minimizing exposure.[10] Ensure the pH of your sample and extraction solutions is not strongly acidic. If acidic conditions are unavoidable, perform the extraction at a reduced temperature.

  • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Optimization Step: Perform an elution profile study by collecting and analyzing multiple small-volume fractions of the elution solvent to ensure the analyte is completely recovered. If recovery is still low, a stronger (more polar) elution solvent or a combination of solvents may be necessary.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)

Possible Causes & Solutions:

  • Secondary Interactions with the Column: The hydroxyl group can engage in secondary interactions with residual silanols on the silica backbone of the LC column, leading to peak tailing.

    • Mitigation Strategy: Use a modern, high-purity silica column with end-capping. Adding a small amount of a weak acid, like formic acid (0.1%), to the mobile phase can help to protonate the silanols and reduce these interactions.

  • Mismatch between Injection Solvent and Mobile Phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Best Practice: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is required for solubility, minimize the injection volume.

  • Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting or tailing.

    • Solution: Dilute the sample extract or reduce the injection volume. Ensure the sample cleanup is effective to reduce the amount of co-injected matrix.

Issue 3: High Background Noise / False Positives

Possible Causes & Solutions:

  • In-situ Formation: As discussed in the FAQs, the formation of N-Nitroso-3-hydroxypiperidine from precursors in the sample during preparation is a major cause of false positives.

    • Confirmation & Prevention: To confirm in-situ formation, analyze a sample spiked with the amine precursor but without the nitrosamine. If a peak for N-Nitroso-3-hydroxypiperidine is observed, in-situ formation is likely occurring. To prevent this, add a scavenger like ascorbic acid or vitamin E to the sample at the beginning of the preparation process.

  • System Contamination: Nitrosamines can be present in the laboratory environment and can contaminate solvents, glassware, and instrument components.

    • Troubleshooting Workflow:

      • Inject a solvent blank to check for contamination in the mobile phase or LC system.

      • Perform a "mock" sample preparation with no sample matrix to check for contamination from reagents or labware.

      • Ensure all glassware is thoroughly cleaned and consider dedicating glassware for nitrosamine analysis.

  • Co-eluting Isobaric Interferences: A component in the matrix may have the same mass as N-Nitroso-3-hydroxypiperidine and a similar retention time.

    • Resolution: High-Resolution Mass Spectrometry (HRMS) can often differentiate the analyte from interferences based on accurate mass.[11] If using a triple quadrupole instrument, ensure that at least two specific MRM transitions are monitored. The ratio of these transitions should be consistent between standards and samples. Optimizing the chromatography to separate the interference is also a viable solution.

Experimental Protocols & Data

Optimized Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a starting point for the extraction of N-Nitroso-3-hydroxypiperidine from a pharmaceutical drug product matrix. It should be optimized and validated for your specific matrix.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and crush the drug product to obtain a fine powder.

    • Dissolve a known amount of the powder (e.g., 100 mg) in a suitable solvent (e.g., 10 mL of 1% formic acid in water/methanol 50:50). Note: Test for analyte stability in this solvent.

    • Vortex for 5 minutes and sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or polar-functionalized polymeric SPE cartridge (e.g., Oasis PRiME HLB).

    • Condition the cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the N-Nitroso-3-hydroxypiperidine with 3 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters

These are suggested starting parameters and will require optimization on your specific instrumentation.

ParameterRecommended SettingRationale
LC Column Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalentProvides enhanced retention for polar analytes.[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrateA typical gradient for separating polar compounds.
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI+ or APCI+APCI can sometimes offer better sensitivity and reduced matrix effects for certain nitrosamines.[3]
MS/MS Mode Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity.
MRM Transitions To be determined empiricallyInfuse a standard of N-Nitroso-3-hydroxypiperidine to find the precursor ion and optimize collision energies for at least two product ions.
Comparative Analytical Performance Data

The following table presents typical performance data for the analysis of various nitrosamines in pharmaceutical matrices. Note that specific values for N-Nitroso-3-hydroxypiperidine are not widely published and should be determined during method validation. The data for other polar nitrosamines can serve as a benchmark.

NitrosamineMatrixMethodLOQ (ng/mL or ppm)Recovery (%)Reference
NDMAMetforminLC-MS/MS1 ng/mLN/A[12]
NDEASartansLC-MS/MS1.00 ng/mLN/A[13]
NMBASartansLC-HRMS0.033 ppmN/A[11]
NPIPMetforminLC-MS/MS0.5 ng/mLN/A[12]
N-Nitroso-3-hydroxypiperidine (To be validated) LC-MS/MS Target: < 1 ng/mL Target: 70-130%

Visualized Workflows

Troubleshooting Workflow for Low Analyte Signal

Low_Signal_Troubleshooting start Low or No Analyte Signal Detected check_ms Step 1: Verify MS Performance - Infuse standard - Check sensitivity start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Step 2: Assess Chromatography - Inject standard - Check peak shape & retention ms_ok->check_lc Yes root_cause_ms Root Cause: Instrument Issue ms_ok->root_cause_ms No lc_ok Chromatography OK? check_lc->lc_ok check_prep Step 3: Evaluate Sample Prep - Analyze post-extraction spike - Calculate recovery lc_ok->check_prep Yes root_cause_lc Root Cause: Chromatography Issue (e.g., column, mobile phase) lc_ok->root_cause_lc No prep_ok Recovery Acceptable? check_prep->prep_ok root_cause_prep Root Cause: Sample Prep Issue (e.g., extraction, degradation) prep_ok->root_cause_prep No end_ok Problem Resolved / Method OK prep_ok->end_ok Yes

Caption: A decision tree for troubleshooting low signal issues.

Sample Preparation Workflow using SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps sample Weigh & Dissolve Sample centrifuge Vortex, Sonicate & Centrifuge sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition SPE Cartridge 1. Methanol 2. Water load Load Sample Supernatant condition->load wash Wash with 5% MeOH/Water load->wash elute Elute with Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Step-by-step solid-phase extraction workflow.

References

  • IARC. N-Nitrosopiperidine. In: Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer; 1972-PRESENT. Available from: [Link]

  • International Biopharmaceutical Industry. A Global Approach to Nitrosamine Impurity Testing for Drug Products. Winter 2020.
  • Thermo Fisher Scientific. An automated sample preparation workflow for the analysis of nitrosamines in metformin. 2021.
  • Baksam VK, Saritha N, Rao DS, Kumar P. A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification. Journal of Pharmaceutical and Biomedical Analysis. 2022.
  • PubMed. In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry. 2024.
  • Schlingemann J, et al. The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Journal of Pharmaceutical Sciences. 2022.
  • Thermo Fisher Scientific. LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin. 2020.
  • Darshan A, et al. Regulatory Updates and Analytical Methodologies for Nitrosamine Impurities Detection in Sartans, Ranitidine, Nizatidine, and Metformin along with Sample Preparation Techniques.
  • Batista Junior AC, et al. Miniaturized sample preparation strategies for the determination of N-nitrosamines in pharmaceutical products: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis. 2025.
  • HMA-EMA Catalogues.
  • Agilent Technologies. Control of Nitrosamines in Pharmaceuticals. 2020.
  • S. G. K. N, et al. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis. 2022.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. Semantic Scholar.
  • Sigma-Aldrich.
  • Official Medicines Control Labor
  • ResolveMass Laboratories Inc. Quantification of Trace Nitrosamines with GC-MS: When and Why?.
  • Al-Qaim FF, et al. Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon composite as a solid-phase extraction sorbent.
  • Thermo Fisher Scientific.
  • Shimadzu. High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. ScienceDirect. 2018.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org.
  • ResearchGate. a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... | Download Scientific Diagram.
  • Waters Corporation. Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances.
  • The Analytical Scientist. HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.
  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. YouTube. 2021.
  • Liang SH, et al. Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS.
  • A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin. PubMed. 2023.
  • Moser, et al. Session 4 Nitrosamines: Known Issues and Practical Advice. FDA. 2023.
  • Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in W
  • PubChemLite. N-nitroso-3-hydroxypiperidine (C5H10N2O2).
  • Haz-Map. N-Nitroso-3-hydroxypiperidine.
  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis.

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Optimization

"N-Nitroso-3-hydroxypiperidine" stability issues during sample preparation

Technical Support Center: N-Nitroso-3-hydroxypiperidine (N3HP) A Guide to Navigating Stability Challenges in Sample Preparation Welcome to the technical support center for N-Nitroso-3-hydroxypiperidine (N3HP). As a Senio...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Nitroso-3-hydroxypiperidine (N3HP)

A Guide to Navigating Stability Challenges in Sample Preparation

Welcome to the technical support center for N-Nitroso-3-hydroxypiperidine (N3HP). As a Senior Application Scientist, I understand the complexities you face in the accurate quantification of nitrosamine impurities. These compounds, including N3HP, are notoriously sensitive, and their stability during sample preparation is paramount for generating reliable and compliant data.

This guide is structured to provide direct, actionable solutions to common stability issues. We will move from frequently asked questions to in-depth troubleshooting scenarios and conclude with robust protocols designed to safeguard your analyte's integrity from collection to analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause N-Nitroso-3-hydroxypiperidine (N3HP) instability during sample preparation?

N-Nitroso-3-hydroxypiperidine, like many N-nitrosamines, is susceptible to degradation from several common laboratory factors. The primary sources of instability are:

  • Exposure to Light: N-nitrosamines are known to be photolabile, particularly when exposed to ultraviolet (UV) light.[1][2] This can lead to the cleavage of the N-NO bond, resulting in analyte loss and artificially low quantification.

  • Acidic Conditions: N3HP is less stable in acidic solutions.[2] The presence of acid can catalyze degradation, leading to inconsistent recovery. The formation of nitrosamines from precursor amines and nitrosating agents is also accelerated under acidic conditions.[3][4]

  • Elevated Temperatures: High temperatures can increase the rate of chemical degradation.[5][6] This is a concern not only during sample processing on the bench but also during storage in an autosampler.

  • Oxidizing Agents: As a nitrosamine, N3HP can be susceptible to oxidation, which can alter its chemical structure and lead to a loss of the analytical signal.[7]

Q2: I'm observing N3HP in my blank or control samples. What could be the cause?

The appearance of N3HP in blanks is a critical issue known as in-situ or artifactual formation. This occurs when precursors within your sample matrix, reagents, or solvents react during the sample preparation process to form the nitrosamine you are trying to measure.[1]

The key requirements for this reaction are a nitrosatable amine (the 3-hydroxypiperidine moiety or related structures) and a nitrosating agent (such as nitrite ions).[8][9] These precursors can be present as trace impurities in excipients, reagents, or even come from the degradation of the active pharmaceutical ingredient (API) itself.[6][10]

Q3: Why is it critical to use a stability-indicating analytical method?

A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other matrix components.[11] For N3HP, this is crucial for two reasons:

  • Accurate Quantification: If the method cannot distinguish between the intact N3HP and its degradants, you may either under- or overestimate the true concentration. Force degradation studies are essential to prove that degradant peaks do not co-elute with the analyte peak.[11]

  • Ensuring Safety: The goal of testing is to ensure that the level of this potentially carcinogenic impurity is below the acceptable intake (AI) limit.[5][12] An inaccurate method could falsely pass a batch that is over the limit, posing a patient safety risk.

Troubleshooting Guide: Common N3HP Stability Issues

This section addresses specific problems you may encounter during your analysis, providing probable causes and actionable solutions.

Problem 1: Low or Inconsistent Recovery of N3HP
  • Probable Cause 1: Photodegradation.

    • Explanation: Your samples are likely being exposed to too much ambient or UV light during processing or in the autosampler. N-nitrosamines are notoriously light-sensitive.[2]

    • Solution:

      • Work in a shaded area or under yellow light.

      • Use amber glass vials or light-blocking centrifuge tubes for all sample preparation steps and autosampler sequences.

      • Wrap clear glassware in aluminum foil if amberware is not available.

  • Probable Cause 2: pH-Dependent Degradation.

    • Explanation: The sample diluent or extraction solvent may be too acidic, causing N3HP to degrade. While nitrosamine formation is favored in acid, their stability can be compromised.[2][13]

    • Solution:

      • Ensure the final sample solution has a neutral or slightly alkaline pH.

      • Use appropriate buffers to maintain a stable pH throughout the analytical run. A phosphate buffer in the pH 7.0-7.4 range is often a good starting point.[14]

      • If acidic conditions are required for chromatography, minimize the time the sample spends in the acidic mobile phase by ensuring prompt injection after preparation.

  • Probable Cause 3: Thermal Degradation.

    • Explanation: Samples may be getting too warm on the benchtop or in the autosampler.

    • Solution:

      • Keep samples on ice or in a cooling block during preparation.

      • Set the autosampler temperature to a low, controlled temperature (e.g., 4-10°C) to prevent degradation while samples are awaiting injection.[10]

Problem 2: N3HP Concentration Increases Over Time in Prepared Samples
  • Probable Cause: In-situ Formation in the Vial.

    • Explanation: This is a classic sign of artifactual formation. Precursors (amines and nitrites) present in your sample are reacting over time in the sample vial to create new N3HP.[1][6] This is especially common if the sample diluent is acidic and contains trace nitrite impurities.[10]

    • Solution:

      • Add a Nitrosation Inhibitor: This is the most effective strategy. Add an inhibitor like ascorbic acid (Vitamin C) or sulfamic acid to your sample preparation diluent.[1] These agents act as scavengers, reacting with nitrosating agents before they can react with any amines present.

      • Control pH: As mentioned, maintaining a neutral or slightly basic pH can slow the rate of nitrosation.

      • Analyze Promptly: Reduce the time between sample preparation and analysis to a minimum.

Data Summary: Key Factors Influencing N3HP Stability

FactorEffect on N3HP StabilityRecommended Control MeasureScientific Rationale
Light (UV) Degradation (Analyte Loss)Use amber glassware; protect from direct light.Prevents photolytic cleavage of the N-NO bond.[2]
Acidic pH Degradation / In-situ FormationMaintain neutral to alkaline pH; use buffers.N-nitrosamines can be unstable in acid, and acidic conditions catalyze their formation from precursors.[2][3]
Temperature Degradation / In-situ FormationKeep samples cool (4-10°C); use cooled autosampler.Reduces the rate of chemical degradation and formation reactions.[5][6]
Nitrite Precursors In-situ Formation (False Positives)Add inhibitors (e.g., ascorbic acid, sulfamic acid).Scavenges nitrosating agents, preventing them from reacting with precursor amines.[1]

Visualizing the Challenges and Solutions

Understanding the interplay of factors that can lead to erroneous results is key. The following diagram illustrates the logical pathways for N3HP degradation and artificial formation.

cluster_causes Instability Factors cluster_results Observed Analytical Issues Light Light Exposure (UV) Degradation Analyte Loss (Low Recovery) Light->Degradation leads to Acid Acidic pH Acid->Degradation can cause Formation In-situ Formation (False Positive) Acid->Formation combine to cause Heat Elevated Temperature Heat->Degradation accelerates Heat->Formation combine to cause Nitrite Nitrosating Agents (e.g., Nitrites) Nitrite->Formation combine to cause

Caption: Logical pathways of N3HP instability during sample preparation.

Experimental Protocol: A Robust Workflow for N3HP Sample Preparation

This workflow is designed to mitigate the common stability issues discussed. It incorporates best practices for handling sensitive nitrosamine samples for LC-MS/MS analysis.

start Start: Sample Weighing step1 Step 1: Add Extraction Solvent (Containing Nitrosation Inhibitor, e.g., Ascorbic Acid) start->step1 step2 Step 2: Sample Extraction (Vortex/Sonicate in cold bath) step1->step2 step3 Step 3: Centrifugation (At controlled, low temperature) step2->step3 step4 Step 4: Collect Supernatant (Transfer to fresh amber vial) step3->step4 step5 Step 5: pH Check & Adjustment (Adjust to pH 7-8 if necessary) step4->step5 decision Is Dilution Needed? step5->decision step6 Step 6: Dilute with Buffered Mobile Phase (To final concentration) decision->step6 Yes end Analysis: Inject into LC-MS/MS decision->end No step6->end

Caption: Recommended workflow for preparing N3HP samples for analysis.

Step-by-Step Methodology

Objective: To extract N-Nitroso-3-hydroxypiperidine from a sample matrix while preventing degradation and in-situ formation.

Materials:

  • Amber borosilicate glass vials

  • Vortex mixer and/or sonicating bath

  • Refrigerated centrifuge

  • Calibrated pipettes

  • Extraction Solvent: e.g., Methanol or Acetonitrile

  • Inhibitor Stock Solution: 1% (w/v) Ascorbic Acid in water

  • Diluent: 50:50 (v/v) Acetonitrile:Water with 10mM Ammonium Formate buffer, pH 7.0

Procedure:

  • Preparation of Reagents:

    • Prepare the Inhibitor Stock Solution fresh daily.

    • Prepare the Extraction Solvent by adding 1 part Inhibitor Stock Solution to 99 parts organic solvent (e.g., 100 µL into 9.9 mL of Methanol). This creates a solvent with 0.01% ascorbic acid.

      • Rationale: Proactively adds the nitrosation inhibitor to prevent artifactual formation from the very first step.[1]

  • Sample Weighing:

    • Accurately weigh the sample powder or measure the liquid volume into a pre-labeled amber centrifuge tube. Perform this step away from direct sunlight.

  • Extraction:

    • Add a precise volume of the prepared Extraction Solvent to the sample.

    • Cap the tube tightly and vortex for 2 minutes. If needed, sonicate in a cold water bath for 10 minutes to ensure complete extraction.

      • Rationale: Using a cold bath prevents sample heating, which could accelerate degradation.[5]

  • Centrifugation:

    • Centrifuge the sample at 4000 x g for 15 minutes at 4°C to pelletize insoluble excipients.

      • Rationale: A low temperature maintains sample stability. A clear supernatant is essential for protecting the LC-MS/MS system.

  • Dilution and Analysis:

    • Carefully transfer an aliquot of the clear supernatant to a clean amber autosampler vial.

    • Dilute the sample to the final target concentration using the buffered Diluent (pH 7.0).

      • Rationale: The buffered, neutral pH diluent ensures the final sample is in a stability-friendly environment before injection.[2]

    • Cap the vial immediately and place it in a cooled autosampler (4-10°C) for analysis. Analyze the sequence as soon as possible.

This comprehensive guide provides the foundational knowledge and practical steps to overcome the stability challenges associated with N-Nitroso-3-hydroxypiperidine analysis. By understanding the causes of instability and implementing these preventative measures, you can significantly improve the accuracy, reliability, and integrity of your results.

References

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Vertex AI Search.
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025). Vertex AI Search.
  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC. (2025). NIH.
  • FDA: Updated Guidance for Nitrosamines. (2024). Analytical Quality Control Group.
  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (n.d.). FDA.
  • Stability Testing Challenges for N-Nitrosamine Impurities. (2025). Vertex AI Search.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ResearchGate.
  • N-Nitrosopiperidine | C5H10N2O | CID 7526. (n.d.). PubChem.
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025). ACS Publications.
  • N-Nitroso-3-Hydroxypiperidine. (n.d.). V Square Life Science.
  • N-NITROSOPIPERIDINE | 100-75-4. (2025). ChemicalBook.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA.
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Pharma Excipients.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • N-nitroso-3-hydroxypiperidine | 55556-85-9. (2023). ChemicalBook.
  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. (2024). Vertex AI Search.
  • An improved analytical method for quantitation of nitrosamine impurities in ophthalmic solutions using liquid chromatography with tandem mass spectrometry. (2022). CoLab.
  • (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (n.d.). ResearchGate.
  • 1-Nitroso-3-piperidinol | C5H10N2O2 | CID 41466. (n.d.). PubChem.
  • Stability and degradation pathways of N-nitroso-hydrochlorothiazide and the corresponding aryl diazonium ion. (n.d.). RUL.
  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. (2014). US Pharmacopeia (USP).

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Optimization

Troubleshooting "N-Nitroso-3-hydroxypiperidine" peak tailing in HPLC

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a focus on addressing peak tailing in High-Performance Liquid Chromatography (HPLC). The following content is structured in a question-and-answer format to directly resolve specific problems you may encounter during your experiments.

Understanding the Analyte: N-Nitroso-3-hydroxypiperidine

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for N-Nitroso-3-hydroxypiperidine is tailing significantly. What is the most likely cause?

Peak tailing is the most common chromatographic issue for this and similar polar, basic compounds.[5] The primary cause is often unwanted secondary interactions between the analyte and the stationary phase. Specifically, the basic nitrogen in the piperidine ring can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[5] This leads to a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the C18 chains and ionic/hydrogen bonding interactions with the silanols, resulting in a tailed peak.[5]

Q2: How does the mobile phase pH affect the peak shape of N-Nitroso-3-hydroxypiperidine, and what pH should I use?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like N-Nitroso-3-hydroxypiperidine. The interaction with silanol groups is highly pH-dependent.

  • At mid-range pH (e.g., pH 4-7): Residual silanol groups on the silica surface (with a pKa around 3.8-4.2) will be deprotonated and negatively charged (SiO-).[6] If the mobile phase pH is such that the piperidine nitrogen is protonated (positively charged), strong ionic interactions will occur, leading to significant peak tailing.

  • At low pH (e.g., pH < 3): By lowering the mobile phase pH, the ionization of the acidic silanol groups is suppressed.[5] This minimizes the strong ionic secondary interactions, leading to a more symmetrical peak shape. For this reason, many nitrosamine analysis methods utilize a mobile phase containing an acidifier like formic acid or trifluoroacetic acid (TFA).[7][8][9]

Recommendation: Start with a mobile phase pH of around 2.5-3.0 by adding 0.1% formic acid. This should effectively protonate the silanol groups and minimize tailing.

Q3: I've adjusted the pH, but I still see peak tailing. What other chemical factors could be at play?

If pH adjustment is insufficient, consider the possibility of metal chelation. The N-Nitroso-3-hydroxypiperidine molecule, with its nitroso and hydroxyl groups, may be capable of chelating with trace metal ions (e.g., iron, aluminum, titanium) present in the silica matrix of the column, or leached from the HPLC system's stainless steel or titanium components.[10][11][12] This interaction acts as another secondary retention mechanism, causing peak tailing.[10]

Troubleshooting Steps for Metal Chelation:

  • Use a High-Purity, Low-Metal Content Column: Modern, high-purity silica columns are manufactured to have very low levels of metal contamination.

  • Introduce a Competing Chelator: Adding a small amount of a chelating agent, such as ethylenediaminetetraacetate (EDTA), to the mobile phase can "passivate" the active metal sites on the column and in the system, preventing interaction with your analyte.[12]

Systematic Troubleshooting Workflow

When encountering peak tailing for N-Nitroso-3-hydroxypiperidine, a systematic approach is crucial. The following workflow helps to isolate and resolve the issue efficiently.

Troubleshooting_Workflow start Start: Tailing Peak Observed check_ph Q: Is Mobile Phase pH < 3? start->check_ph adjust_ph Action: Add 0.1% Formic Acid to Mobile Phase check_ph->adjust_ph No check_column Q: Using a modern, high-purity silica column? check_ph->check_column Yes re_evaluate1 Re-evaluate Peak Shape adjust_ph->re_evaluate1 re_evaluate1->check_column change_column Action: Switch to a column designed for polar analytes or with low metal content check_column->change_column No check_system Q: Is metal chelation suspected? check_column->check_system Yes re_evaluate2 Re-evaluate Peak Shape change_column->re_evaluate2 re_evaluate2->check_system add_chelator Action: Add a weak chelating agent (e.g., 0.1 mM EDTA) to the mobile phase check_system->add_chelator Yes check_physical Investigate Physical Issues: - Extra-column dead volume - Column void/blockage - Sample overload check_system->check_physical No re_evaluate3 Re-evaluate Peak Shape add_chelator->re_evaluate3 re_evaluate3->check_physical end End: Symmetrical Peak check_physical->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Suppressing Silanol Interactions

Objective: To prepare a mobile phase at a pH suitable to minimize peak tailing due to silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • High-purity formic acid (>99%)

  • Sterile, filtered HPLC mobile phase bottles

Procedure:

  • Measure 950 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of formic acid to the water.

  • Bring the total volume to 1000 mL with HPLC-grade water. This creates a 0.1% formic acid solution in water (Mobile Phase A).

  • For Mobile Phase B, measure 950 mL of HPLC-grade acetonitrile or methanol and add 1.0 mL of formic acid. Bring the final volume to 1000 mL with the organic solvent.

  • Sonicate both mobile phases for 10-15 minutes to degas.

  • Use these mobile phases in your gradient or isocratic method.

Data Summary Table

IssuePrimary CauseRecommended ActionSecondary Action
Peak Tailing Secondary interactions with residual silanolsLower mobile phase pH to < 3 using 0.1% formic acid.Use a modern, end-capped, high-purity silica column.
Persistent Tailing Metal chelationUse a column with low metal content.Add a weak chelating agent (e.g., EDTA) to the mobile phase.
Poor Retention High polarity of the analyteUse a column designed for polar analytes (e.g., AQ-type C18).Increase the aqueous portion of the mobile phase.
Irreproducible Retention Times Mobile phase pH instabilityUse a buffered mobile phase (e.g., 10 mM ammonium formate with formic acid).Ensure consistent mobile phase preparation.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the key chemical interactions at the stationary phase surface that can lead to peak tailing for N-Nitroso-3-hydroxypiperidine.

Peak_Tailing_Mechanisms silanol Residual Silanol Group (Si-O⁻) metal Trace Metal Ion (M⁺) c18 C18 Hydrophobic Chain analyte N-Nitroso-3-hydroxypiperidine (Protonated Piperidine Ring: R-NH⁺) analyte->silanol Secondary Interaction (Ionic Attraction) analyte->metal Secondary Interaction (Chelation) analyte->c18 Primary Retention (Hydrophobic Interaction)

Caption: Analyte interactions with the stationary phase.

By understanding the chemical properties of N-Nitroso-3-hydroxypiperidine and systematically addressing the potential causes of peak tailing, from mobile phase pH to secondary interactions with the stationary phase, you can significantly improve the quality and reliability of your chromatographic results.

References

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental amine basicity (pKa), effective and intrinsic lipophilicities (logD7.4 and logP, respectively) for selected piperidine derivatives. Retrieved January 16, 2026, from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 16, 2026, from [Link]

  • Bellec, G., Cauvin, J. M., Salaun, M. C., Le Calvé, K., Dréano, Y., Gouérou, H., Ménez, J. F., & Berthou, F. (1996). Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection.
  • MDPI. (2021). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. Retrieved January 16, 2026, from [Link]

  • FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Development and Validation of RP‐HPLC Method for the Detection of N‐Nitroso Meglumine in Pharmaceutical Products. Retrieved January 16, 2026, from [Link]

  • MDPI. (2021). Development and Validation of a Method for the Semi-Quantitative Determination of N-Nitrosamines in Active Pharmaceutical Ingredient Enalapril Maleate by Means of Derivatisation and Detection by HPLC with Fluorimetric Detector. Retrieved January 16, 2026, from [Link]

  • Adebayo, G. B., & Olatunji, G. A. (2019).
  • National Center for Biotechnology Information. (2023). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved January 16, 2026, from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitrosamine Impurity Assay with HPLC – Extended AppNote. Retrieved January 16, 2026, from [Link]

  • Separation Science. (2023). Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of Dissolved Metals on N-Nitrosamine Formation Under Amine-based CO2 Capture Conditions. Retrieved January 16, 2026, from [Link]

  • LabRulez GCMS. (n.d.). Nitrosamine impurities analysis solution guide. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Retrieved January 16, 2026, from [Link]

  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Nitrosamine. Retrieved January 16, 2026, from [Link]

  • Wang, T., & Mitch, W. A. (2015). Influence of Dissolved Metals on N-Nitrosamine Formation under Amine-based CO2 Capture Conditions. Environmental Science & Technology, 49(20), 12460–12468.
  • PubChemLite. (n.d.). N-nitroso-3-hydroxypiperidine (C5H10N2O2). Retrieved January 16, 2026, from [Link]

  • Haz-Map. (n.d.). N-Nitroso-3-hydroxypiperidine. Retrieved January 16, 2026, from [Link]

  • SynZeal. (n.d.). N-Nitroso-3-Aminopiperidine. Retrieved January 16, 2026, from [Link]

  • Lickliter, K. O., & Loeppky, R. N. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(4), 3149–3171.

Sources

Troubleshooting

Technical Support Center: Optimization of Extraction Recovery for N-Nitroso-3-hydroxypiperidine

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into optimizing the extraction of N-Nitroso-3-hydroxypiperidine (NHP). The unique chemical nature of this mole...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into optimizing the extraction of N-Nitroso-3-hydroxypiperidine (NHP). The unique chemical nature of this molecule—specifically the presence of a polar hydroxyl group on the piperidine ring—presents distinct challenges compared to more nonpolar nitrosamines. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and develop robust, self-validating methods.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction recovery for N-Nitroso-3-hydroxypiperidine consistently low?

A1: Low recovery for NHP is most often linked to its increased polarity imparted by the hydroxyl (-OH) group.[1] Unlike non-hydroxylated analogues like N-nitrosopiperidine, NHP has a higher affinity for aqueous phases and is less readily extracted into common nonpolar organic solvents used in traditional Liquid-Liquid Extraction (LLE). For Solid-Phase Extraction (SPE), selecting a sorbent with the appropriate chemistry to retain and then release a polar analyte is critical. Furthermore, N-nitroso compounds can be thermally labile, and degradation during sample processing steps involving heat, such as solvent evaporation, can also lead to significant losses.[2][3]

Q2: What is the best initial extraction technique for NHP from a pharmaceutical matrix?

A2: For a polar analyte like NHP, Solid-Phase Extraction (SPE) is generally the recommended starting point. SPE offers superior selectivity and cleanup compared to LLE, which is crucial for minimizing matrix effects from complex pharmaceutical formulations.[4][5][6] A modern polymeric reversed-phase sorbent or a mixed-mode sorbent (combining reversed-phase and ion-exchange characteristics) can provide the necessary retention for this polar compound. For simpler matrices or for orthogonal verification, a well-optimized LLE can still be effective, but it requires careful control of pH and solvent selection.

Q3: How can I prevent the artificial formation of NHP during my sample preparation?

A3: In-situ formation of nitrosamines is a critical concern that can lead to false positives.[6] This occurs when residual nitrosating agents (like nitrites) react with amine precursors (the corresponding secondary amine of NHP) under favorable conditions (e.g., acidic pH, heat) during sample workup.[7][8] To mitigate this, consider the following:

  • pH Control: Maintain a neutral to slightly basic pH during extraction where possible, as nitrosation is often catalyzed by acidic conditions.

  • Use of Scavengers: Incorporate a nitrosating agent scavenger, such as ascorbic acid or ammonium sulfamate, into your sample diluent or extraction solvent.

  • Avoid High Temperatures: Minimize exposure of the sample to high heat, for instance, by using gentle nitrogen evaporation for solvent concentration instead of high-temperature methods.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Issue: Poor Recovery & High Variability
Q: My Liquid-Liquid Extraction (LLE) recovery is poor. How do I choose the right solvent and pH?

A: The core principle of LLE is partitioning the analyte of interest into an immiscible organic solvent. For NHP, its polarity is the main hurdle.

  • Causality: The piperidine nitrogen in NHP is basic. In an acidic aqueous solution (low pH), this nitrogen will be protonated, making the molecule a cation. This charged species has extremely high water solubility and will not partition into an organic solvent. To achieve extraction, you must neutralize this charge.

  • Troubleshooting Steps:

    • pH Adjustment: Adjust the pH of your aqueous sample to be at least 2 units above the pKa of the piperidine conjugate acid. This ensures the NHP is in its neutral, free base form. A pH of 9-10 is a good starting point. Use a buffer to maintain this pH during extraction.

    • Solvent Selection: A single nonpolar solvent like hexane will be ineffective. You need a more polar solvent that is still immiscible with water.

      • Dichloromethane (DCM): A very common and effective solvent for a broad range of nitrosamines.[9] It should be the first choice.

      • Ethyl Acetate: Can also be effective and is a less hazardous alternative to DCM.

      • Solvent Mixtures: A mixture, such as DCM with 5-10% isopropanol, can further increase the polarity of the organic phase to improve partitioning of the hydroxylated NHP.

    • Salting-Out Effect: Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to saturation. This decreases the solubility of NHP in the aqueous layer and promotes its transfer to the organic phase. This is a key principle used in QuEChERS methods.[10][11]

Q: My Solid-Phase Extraction (SPE) recovery is low. Did I choose the correct sorbent?

A: Low SPE recovery can be due to three primary failures: the analyte failed to retain on the sorbent (breakthrough), the analyte was washed off during intermediate steps, or it failed to elute from the sorbent.

  • Causality: The choice of sorbent must match the analyte's polarity. Standard silica or C18 sorbents may not provide sufficient retention for the polar NHP, leading to breakthrough during the loading step.

  • Troubleshooting Steps:

    • Sorbent Selection:

      • Recommended: Use a water-wettable, polymeric reversed-phase sorbent (e.g., Oasis HLB, Strata-X). These are designed to retain polar compounds from aqueous solutions.

      • Alternative: Consider activated carbon SPE cartridges, which are effective for extracting polar nitrosamines from water.[12][13]

      • Advanced: A mixed-mode cation-exchange sorbent can be highly effective. It provides dual retention mechanisms: reversed-phase interaction and ion-exchange with the basic piperidine nitrogen under acidic conditions.

    • Method Optimization:

      • Loading: Ensure the sample is loaded at a slow, controlled flow rate (e.g., 1-2 mL/min) to maximize interaction time with the sorbent.

      • Washing: The wash step is critical. A wash solvent that is too strong (e.g., high percentage of organic solvent) will prematurely elute your analyte. Start with a very weak wash (e.g., 5% methanol in water) to remove interferences without losing the NHP.

      • Elution: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. If using a reversed-phase sorbent, a high-organic solvent like methanol or acetonitrile is standard. If using a mixed-mode cation-exchange sorbent, the elution solvent must contain a modifier (e.g., 2-5% ammonium hydroxide in methanol) to neutralize the charge interaction and release the analyte.

Issue: Matrix Effects in LC-MS/MS Analysis
Q: How do I diagnose ion suppression or enhancement for NHP?

A: Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[4][14]

  • Causality: Excipients in a drug product (e.g., polymers, salts, sugars) or endogenous compounds in biological samples can co-elute with NHP and compete for ionization, typically leading to a suppressed signal.

  • Diagnostic Experiment (Post-Extraction Spike):

    • Extract a blank matrix sample (containing no NHP) using your developed protocol.

    • Extract a pure solvent sample (a "neat" solution).

    • Spike a known concentration of NHP into both the extracted blank matrix and the neat solvent extract.

    • Analyze both samples by LC-MS/MS.

    • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Matrix / Peak Area in Neat Solvent) * 100

      • %ME < 100% indicates ion suppression.

      • %ME > 100% indicates ion enhancement.

      • A value between 80-120% is often considered acceptable, but less is always better.

Q: What are the best strategies to mitigate matrix effects?

A: Once diagnosed, matrix effects can be managed through several complementary strategies.

  • Improve Sample Cleanup: This is the most effective approach. If you are using LLE, consider adding a back-extraction step or an SPE cleanup step. If using SPE, optimize the wash step with a slightly stronger solvent to remove more interferences without eluting the NHP.[4]

  • Optimize Chromatography: Modify your LC gradient to achieve chromatographic separation between NHP and the interfering matrix components. A longer, shallower gradient or a different column chemistry (e.g., Phenyl-Hexyl or Pentafluorophenyl - PFP) can alter selectivity and resolve the co-elution.[11][15]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS (e.g., N-Nitroso-3-hydroxypiperidine-d4) is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized.[4]

  • Use Matrix-Matched Calibration: If a SIL-IS is not available, prepare your calibration standards in an extracted blank matrix. This ensures that the standards experience the same matrix effect as the unknown samples, improving accuracy.[16]

Issue: Analyte Instability
Q: Could my NHP be degrading during sample preparation or analysis?

A: Yes. N-nitroso compounds are a class of molecules known for their potential instability under certain conditions.

  • Causality:

    • Thermal Degradation: High temperatures, particularly in the injector port of a Gas Chromatography (GC) system, can cause nitrosamines to degrade, leading to low and variable recovery. This makes LC-MS/MS the preferred analytical technique.[17]

    • Photolytic Degradation: Some nitrosamines are sensitive to UV light. Prolonged exposure of samples or standards to direct sunlight or certain laboratory lighting can cause degradation.[18][19]

  • Troubleshooting & Prevention:

    • Analytical Technique: Strongly prefer LC-MS/MS over GC-MS for analysis to avoid thermal degradation issues.[20][21]

    • Sample Handling: Work with amber vials or protect samples from light, especially if they will be sitting in an autosampler for an extended period.

    • Evaporation Conditions: When concentrating samples, use a gentle stream of nitrogen at a modest temperature (e.g., < 40 °C). Avoid high-heat evaporation methods.

    • Stability Assessment: Perform stability studies by spiking NHP into your sample matrix and analyzing it at different time points and storage conditions (e.g., benchtop, refrigerated) to understand its stability throughout your analytical workflow.

Optimized Extraction Protocols

Protocol 1: Solid-Phase Extraction (SPE) for NHP from Drug Products

This protocol is designed as a robust starting point for extracting NHP from a solid dosage form.

1. Sample Preparation:

  • Accurately weigh a portion of powdered drug product equivalent to 100 mg of the Active Pharmaceutical Ingredient (API).

  • Dissolve in 10 mL of a diluent (e.g., 10% Methanol in Water) containing 100 µg/mL of ascorbic acid (as a scavenger).

  • Vortex for 5 minutes and sonicate for 15 minutes to ensure complete dissolution.

  • Centrifuge at 4000 rpm for 10 minutes to pellet insoluble excipients.

  • Use the supernatant for the SPE loading step.

2. SPE Procedure (using a water-wettable polymeric sorbent):

  • Condition: Pass 3 mL of Methanol through the cartridge.

  • Equilibrate: Pass 3 mL of Water through the cartridge. Do not let the sorbent go dry.

  • Load: Load the sample supernatant from step 1 onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1: Pass 3 mL of 5% Methanol in Water through the cartridge to remove highly polar interferences.

  • Wash 2 (Optional): If matrix interference is still high, pass 3 mL of a slightly stronger solvent (e.g., 20% Methanol in Water). This step must be validated to ensure no loss of NHP.

  • Dry: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove residual water.

  • Elute: Elute the NHP with 2 x 2 mL aliquots of Methanol into a collection tube.

  • Concentrate: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at < 40 °C.

3. Analysis:

  • Transfer to an LC vial for analysis by a validated LC-MS/MS method.

Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)

This protocol is a classic approach, optimized for the specific chemistry of NHP.

1. Sample Preparation:

  • Dissolve a pre-weighed amount of sample in 5 mL of 0.1 M phosphate buffer.

  • Add a known amount of internal standard if available.

2. pH Adjustment:

  • Adjust the sample pH to 9.5 - 10.0 using 1 M Sodium Hydroxide. Confirm the pH with a calibrated meter.

3. Extraction:

  • Add 10 mL of Dichloromethane (DCM) to the sample.

  • Cap and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully collect the bottom organic layer (DCM) using a glass pipette.

  • Repeat the extraction with a fresh 10 mL aliquot of DCM.

4. Cleanup & Concentration:

  • Combine the two organic extracts.

  • Pass the combined extract through a syringe filter containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to a final volume of 1 mL under a gentle stream of nitrogen at < 40 °C.

5. Analysis:

  • Reconstitute in a mobile phase-compatible solvent if necessary and transfer to an LC vial for analysis.

Data & Parameter Summary Table

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Rationale & Causality
Primary Mechanism Adsorption & Partition ChromatographyDifferential Solubility & PartitioningSPE uses solid media for selective retention; LLE relies on partitioning between two immiscible liquids.
Recommended Sorbent / Solvent Water-wettable polymeric (e.g., HLB) or Mixed-Mode Cation ExchangeDichloromethane (DCM) or Ethyl AcetateNHP's polarity requires a polar-retentive SPE phase or a moderately polar organic solvent for LLE.
Critical pH Control Acidic for Cation-Exchange (for retention), otherwise less criticalBasic (pH 9-10) is ESSENTIALFor LLE, a basic pH is required to neutralize the piperidine nitrogen, making it extractable into the organic phase.
Matrix Removal Efficiency HighModerate to LowSPE provides superior cleanup through selective retention and optimized wash steps, crucial for minimizing LC-MS matrix effects.[4][6]
Key Modifiers Elution solvent with NH₄OH for cation-exchangeSaturated NaCl or Na₂SO₄ in aqueous phaseModifiers are used to disrupt strong analyte-sorbent interactions (SPE) or to decrease analyte solubility in the aqueous phase (LLE "salting out").
Common Failure Mode Analyte breakthrough (poor retention) or incomplete elutionPoor partitioning due to incorrect pH or solvent polarityUnderstanding the root cause—driven by analyte chemistry—is key to troubleshooting low recovery.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low extraction recovery issues for N-Nitroso-3-hydroxypiperidine.

Caption: A decision tree for troubleshooting low or variable recovery of N-Nitroso-3-hydroxypiperidine.

References

  • Title: Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography–Tandem Mass Spectrometry with Backflushing Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography-Tandem Mass Spectrometry with Backflushing Source: PubMed URL: [Link]

  • Title: Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products Source: MDPI URL: [Link]

  • Title: Determination of N-Nitrosamines in Foods Using a Solventless Extraction Technique Source: Grupo Biomaster URL: [Link]

  • Title: Fully Automated Liquid-Liquid Extraction and Headspace Extraction for the Analysis of Nitrosamine Impurities in Drug Products Source: ResearchGate URL: [Link]

  • Title: Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products Source: PubMed URL: [Link]

  • Title: Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce Source: RSC Publishing URL: [Link]

  • Title: Robust Analysis of Nitrosamine Using Strata™ Activated Carbon Extraction Source: Phenomenex URL: [Link]

  • Title: N-Nitroso-3-Hydroxypiperidine Source: V Square Life Science URL: [Link]

  • Title: Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Source: Semantic Scholar URL: [Link]

  • Title: Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine Source: ResearchGate URL: [Link]

  • Title: How to circumvent matrix effect in confirmatory testing Source: Nitrosamines Exchange URL: [Link]

  • Title: Solid‐phase extraction of tobacco‐specific N‐nitrosamines with a mixed‐mode hydrophobic/cation‐exchange sorbent Source: ResearchGate URL: [Link]

  • Title: Determination of N -nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices Source: American Laboratory URL: [Link]

  • Title: Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices Source: ACS Publications URL: [Link]

  • Title: Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation Source: ACS Publications URL: [Link]

  • Title: Testing Methods for Nitrosamines Monitoring in Pharmaceuticals Source: YouTube URL: [Link]

  • Title: N-nitrosamine analysis in foods: N-nitrosoamino acids by high-performance liquid chromatography/thermal energy analysis and total N-nitroso compounds by chemical denitrosation/thermal energy analysis Source: PubMed URL: [Link]

  • Title: Determination of nitroso-compounds in food products Source: National Institutes of Health (NIH) URL: [Link]

  • Title: NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines Source: ScienceDirect URL: [Link]

  • Title: Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings Source: National Toxicology Program (NTP) URL: [Link]

  • Title: LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Optimization

Technical Support Center: Mitigating Ion Suppression for N-Nitroso-3-hydroxypiperidine in ESI-MS

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting gui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the common challenge of ion suppression in electrospray ionization-mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of N-Nitroso-3-hydroxypiperidine and ion suppression.

Q1: What is N-Nitroso-3-hydroxypiperidine and why is its analysis important?

N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9) is a nitrosamine impurity.[1][2] Nitrosamines are a class of compounds that are of significant concern to regulatory bodies like the U.S. Food and Drug Administration (FDA) because many are classified as probable or possible human carcinogens.[3][4][5][6] Their presence in pharmaceuticals is closely monitored, and manufacturers are required to perform risk assessments and analytical testing to control them within strict acceptable intake (AI) limits.[3][7][8] N-Nitroso-3-hydroxypiperidine, being a polar molecule due to its hydroxyl group, presents specific analytical challenges.[1]

Q2: What is ion suppression in ESI-MS?

Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[9][10][11][12] In electrospray ionization (ESI), a finite amount of charge is available on the surface of the droplets formed in the ion source.[10][13] When matrix components (e.g., salts, phospholipids, excipients) are present at high concentrations, they can compete with the analyte for this charge or for access to the droplet surface, leading to a decreased signal for the analyte of interest.[10][14] This can negatively impact the sensitivity, accuracy, and precision of the analytical method.[10][11][15]

Q3: Why is N-Nitroso-3-hydroxypiperidine particularly susceptible to ion suppression?

N-Nitroso-3-hydroxypiperidine is a small, polar molecule. Polar analytes are generally well-suited for ESI, but this also means they often co-elute with other polar matrix components, especially when using traditional reversed-phase chromatography.[16][17] Matrix components like salts, sugars, and polar excipients commonly found in drug formulations can significantly interfere with the ionization of polar analytes like N-Nitroso-3-hydroxypiperidine.[18][19]

Q4: What are the typical symptoms of ion suppression in my analysis?

Common indicators of ion suppression include:

  • Low signal intensity or poor sensitivity: The analyte response is much lower than expected, even at moderate concentrations.

  • Poor reproducibility: The peak areas for replicate injections of the same sample are highly variable.

  • Non-linear calibration curves: The response does not increase proportionally with concentration, often plateauing at higher concentrations.[10]

  • Inaccurate quantification: Spiked recovery experiments yield results significantly below 100%.

Troubleshooting Guide: A Symptom-Based Approach

This guide provides a structured approach to diagnosing and resolving ion suppression based on the symptoms observed during your analysis.

Symptom: Low Signal Intensity & Poor Sensitivity

If you are struggling to achieve the required limits of detection (LOD) and quantitation (LOQ), the primary cause is likely severe ion suppression from the sample matrix.

Logical Troubleshooting Workflow

cluster_cleanup Sample Cleanup Options cluster_chromatography Chromatography Options A Start: Low Signal Intensity B Step 1: Assess Matrix Effects (Post-Column Infusion) A->B Diagnose C Step 2: Enhance Sample Cleanup B->C Suppression confirmed C1 Liquid-Liquid Extraction (LLE) C->C1 C2 Solid-Phase Extraction (SPE) C->C2 C3 Dilute and Shoot (with caution) C->C3 D Step 3: Optimize Chromatography D1 Switch to HILIC D->D1 D2 Modify RP Gradient D->D2 D3 Use smaller particle size column D->D3 E Step 4: Adjust MS Source Parameters F Resolved E->F Optimize & Validate C1->D C2->D C3->D D1->E D2->E D3->E

Caption: Troubleshooting workflow for low signal intensity.

Step 1: Confirming Matrix Effects with Post-Column Infusion

Before making significant changes, confirm that ion suppression is the root cause. The post-column infusion technique provides a clear visual representation of where suppression occurs in your chromatogram.

Protocol: Post-Column Infusion Experiment

  • Prepare Infusion Solution: Create a solution of N-Nitroso-3-hydroxypiperidine in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 5-10 ng/mL).

  • System Setup:

    • Infuse the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the MS source using a syringe pump.

    • Tee this infusion line into the flow path between your LC column and the MS inlet.

  • Analysis:

    • Inject a blank matrix sample (e.g., an extract of a placebo formulation) onto the LC column and run your standard gradient.

    • Monitor the signal of your analyte's MRM transition.

  • Interpretation: A stable baseline will be observed. Any dips or decreases in this baseline signal correspond to the elution times of matrix components that are causing ion suppression.[15]

Step 2: Improving Sample Preparation to Remove Interferences

Effective sample preparation is the most critical step in mitigating matrix effects.[10] The goal is to selectively isolate the analyte while removing as much of the matrix as possible.

Option A: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique to separate compounds based on their differential solubility in two immiscible liquids.[20] For a polar analyte like N-Nitroso-3-hydroxypiperidine, a "salting-out" approach may be necessary to drive it into the organic phase.

Protocol: Salting-Out LLE

  • Sample Preparation: Dissolve the sample in an aqueous buffer.

  • Salting-Out: Add a high concentration of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous sample to decrease the solubility of the polar analyte.[21]

  • Extraction: Add a polar, water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample (e.g., 4000 rpm for 10 minutes) to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the analyte to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase composition that is compatible with your LC method.

Option B: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient cleanup than LLE.[22][23] For N-Nitroso-3-hydroxypiperidine, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be highly effective. A novel approach using HILIC-based SPE has shown great promise for retaining polar excipients while allowing various nitrosamines to pass through.[24]

Protocol: Mixed-Mode Cation Exchange SPE

  • Sorbent Selection: Choose a mixed-mode strong cation exchange (SCX) sorbent. This will retain basic matrix components while allowing the neutral/weakly basic N-Nitroso-3-hydroxypiperidine to be eluted under specific pH conditions.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the sample, dissolved in a low-ionic-strength, slightly acidic solution.

  • Washing:

    • Wash 1: Use a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences.

    • Wash 2: Use a non-polar solvent (e.g., hexane) to remove non-polar interferences.

  • Elution: Elute the N-Nitroso-3-hydroxypiperidine with an appropriate solvent, such as methanol or acetonitrile.

  • Final Step: Evaporate and reconstitute the eluate as described for LLE.

Technique Pros Cons Best For
Dilute-and-Shoot Fast, simple, inexpensive.Minimal cleanup, high risk of ion suppression and column contamination.Simple, clean matrices (e.g., some API drug substances).
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences.[25]Can be labor-intensive, may require optimization of solvents and pH.[21]Removing interferences from complex aqueous-based formulations.
Solid-Phase Extraction (SPE) Highly selective, excellent for complex matrices, can concentrate the analyte.[26]Requires method development, cost of cartridges.Complex drug product matrices with multiple excipients.[22][23]
Step 3: Optimizing Chromatographic Separation

The goal of chromatography is to separate the analyte from any remaining matrix components that were not removed during sample preparation.

Strategy: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar analytes like N-Nitroso-3-hydroxypiperidine, HILIC is often a superior alternative to reversed-phase (RP) chromatography.[16][27] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[28][29] This provides good retention for polar compounds, while non-polar and less polar matrix components (like phospholipids) elute early, effectively separating them from the analyte.[16][17]

Key HILIC Parameters:

  • Column: Use a HILIC column with a stationary phase like amide, cyano, or bare silica.

  • Mobile Phase: Start with a high percentage of acetonitrile (e.g., >90%) and a small amount of aqueous buffer.

  • Gradient: A gradient of increasing aqueous content will elute the analytes in order of increasing hydrophilicity.[27]

  • Injection Solvent: Crucially, the sample must be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape.

Step 4: Adjusting Mass Spectrometer Source Parameters

While less impactful than sample prep and chromatography, optimizing ESI source parameters can provide a moderate improvement in signal.

  • Capillary Voltage: Optimize to ensure stable spray. Too high a voltage can cause in-source fragmentation.

  • Gas Flow (Nebulizer and Heater): Increase gas flows and temperature to improve desolvation efficiency, which can help reduce the impact of non-volatile matrix components.[10]

  • Source Temperature: Higher temperatures aid in solvent evaporation, but excessive heat can cause analyte degradation.

  • Declustering Potential/Fragmentor Voltage: Reduce this voltage to minimize in-source fragmentation, a known issue for nitrosamines where the nitroso group (-NO) can be lost.[30]

Symptom: Poor Reproducibility & Inaccurate Quantification

This issue often arises when ion suppression is variable between samples or when the chosen internal standard does not adequately compensate for the matrix effects.

Solution: Use a Stable Isotope-Labeled (SIL) Internal Standard

The most effective way to correct for variable ion suppression is to use a stable isotope-labeled internal standard (e.g., N-Nitroso-3-hydroxypiperidine-d4).

  • Why it works: A SIL internal standard is chemically identical to the analyte and will have the same chromatographic retention time and ionization efficiency. Therefore, it will be affected by ion suppression to the same degree as the analyte.[15]

  • Implementation: The SIL-IS is added to all samples, standards, and blanks at a fixed concentration early in the sample preparation process. Quantification is based on the ratio of the analyte peak area to the internal standard peak area. Any variation in signal due to suppression will affect both equally, and the ratio will remain constant, ensuring accurate and precise results.

Conclusion

Reducing ion suppression for N-Nitroso-3-hydroxypiperidine requires a systematic, multi-faceted approach. There is no single universal solution.[10][18] The most significant improvements are typically achieved through rigorous sample preparation designed to remove matrix interferences, followed by chromatographic optimization to separate the analyte from co-eluting compounds. The use of a stable isotope-labeled internal standard is crucial for ensuring data accuracy and precision in the face of unavoidable matrix effects. By following the logical troubleshooting workflows outlined in this guide, researchers can develop robust, sensitive, and reliable ESI-MS methods for the trace-level quantification of this critical nitrosamine impurity.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Chirita, R. I., West, C., Zubrzycki, S., Finaru, A. L., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 699-712. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Xing, J., LaCreta, F., & Li, W. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 137-143. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Ovid. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 36(2), 41-50. [Link]

  • Zhang, D., & Fu, Y. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(21), 1683-1686. [Link]

  • Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of small molecule N-nitrosamine impurities in antitussive syrups. PubMed. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • SPE and GC–MS for Analyzing N–Nitrosamine Impurities in Cough Syrups. Spectroscopy Online. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. [Link]

  • A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS. PubMed. [Link]

  • Understanding Ion Suppression in LC-MS Analysis. LinkedIn. [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533-2541. [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. LCGC International. [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. FDA. [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. YouTube. [Link]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in. FDA. [Link]

  • Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • N-Nitroso-3-Hydroxypiperidine. V Square Life Science. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • What is the mechanism for electrospray ionization? Chemistry Stack Exchange. [Link]

  • N-Nitroso-3-hydroxypiperidine. Haz-Map. [Link]

  • N-Nitrosopiperidine. PubChem. [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Agilent. [Link]

  • Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]

  • Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2533-2541. [Link]

  • Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. PMC. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. [Link]

  • How IMS-MS Enhances Nitrosamine Detection in Pharmaceuticals. Separation Science. [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]

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Troubleshooting

Technical Support Center: N-Nitroso-3-hydroxypiperidine Reference Standard

Welcome to the technical support center for the N-Nitroso-3-hydroxypiperidine reference standard. This resource is designed for researchers, scientists, and drug development professionals to ensure the accurate and safe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Nitroso-3-hydroxypiperidine reference standard. This resource is designed for researchers, scientists, and drug development professionals to ensure the accurate and safe use of this critical analytical standard. Here, you will find in-depth guidance on storage, stability, and handling, presented in a practical question-and-answer format to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the N-Nitroso-3-hydroxypiperidine reference standard.

Q1: What is the recommended long-term storage condition for the neat N-Nitroso-3-hydroxypiperidine reference standard?

A1: Based on data from closely related nitrosamine reference standards, such as N-Nitrosopiperidine, long-term storage in a refrigerator at 2°C to 8°C is recommended.[1] For extended storage, some suppliers of analogous compounds recommend freezing at -20°C [2]. Always store the standard in its original, tightly sealed container to prevent moisture ingress and contamination.

Q2: How should I handle the reference standard upon receipt?

A2: While suppliers may ship N-Nitroso-3-hydroxypiperidine at ambient temperatures, indicating short-term stability, it is crucial to transfer the standard to the recommended refrigerated or frozen storage conditions as soon as possible upon receipt.[3][4] Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the standard.

Q3: Is N-Nitroso-3-hydroxypiperidine sensitive to light?

A3: Yes, nitrosamines as a class are known to be sensitive to light, particularly UV radiation.[5] Photodegradation can occur, leading to the formation of impurities and a decrease in the standard's purity. Therefore, it is essential to protect the standard from light at all times by storing it in an amber vial or in a light-blocking container. When handling, work in a dimly lit area or use amber-colored labware.

Q4: What is the expected shelf-life of this reference standard?

A4: The shelf-life of the reference standard is lot-specific and should be indicated on the Certificate of Analysis (CoA) provided by the supplier. If a retest date or expiry date is provided, the standard should not be used beyond this date without re-qualification. For analogous compounds like N-Nitrosopiperidine, a shelf-life of several years is common when stored under the recommended conditions.[6]

Q5: In which solvents is N-Nitroso-3-hydroxypiperidine soluble and stable for preparing stock solutions?

A5: N-Nitroso-3-hydroxypiperidine is reported to be soluble in dichloromethane and methanol.[7] Acetonitrile is also a common solvent for nitrosamine analysis. For analytical purposes, methanol and acetonitrile are frequently used. However, be aware that nitrosamines can degrade in solution. It is recommended to prepare stock solutions fresh and store them for a limited time at refrigerated (2-8°C) or frozen (-20°C) temperatures, protected from light. The stability in solution is highly dependent on the solvent, pH, temperature, and light exposure.

II. Stability and Degradation: A Deeper Dive

Understanding the stability profile of N-Nitroso-3-hydroxypiperidine is critical for interpreting analytical results and ensuring the integrity of your experiments.

Q6: What are the primary degradation pathways for N-Nitroso-3-hydroxypiperidine?

  • Photodegradation: Exposure to UV or even visible light can lead to the homolytic cleavage of the N-N bond, generating radical species that can lead to a variety of degradation products.[8][9]

  • Acid-catalyzed Hydrolysis (Denitrosation): In acidic conditions, N-nitrosamines can undergo denitrosation to yield the parent amine (3-hydroxypiperidine) and a nitrosating species.[10] The rate of this degradation is pH-dependent, with increased instability at lower pH.

  • Oxidative Degradation: Strong oxidizing agents can oxidize the nitrosamine to the corresponding nitramine (N-nitro-3-hydroxypiperidine).[11]

  • Thermal Degradation: At elevated temperatures, nitrosamines can undergo thermal decomposition.[12] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[7]

Q7: How can I prepare a stable stock solution of the reference standard?

A7: To maximize the stability of your stock solution, follow this protocol:

Protocol for Stock Solution Preparation
  • Equilibration: Allow the N-Nitroso-3-hydroxypiperidine reference standard container to warm to ambient temperature for at least 30 minutes before opening.

  • Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance in an area with subdued light.

  • Dissolution: Dissolve the standard in a suitable Grade A volumetric flask using a high-purity solvent (e.g., HPLC-grade methanol or acetonitrile).

  • Storage: Store the stock solution in a tightly sealed, amber glass container at 2°C to 8°C. For longer-term storage, consider freezing at -20°C.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and an appropriate expiry or re-use date (e.g., 7 days if stored at -20°C, based on data for analogous compounds).

Q8: For how long are working solutions of N-Nitroso-3-hydroxypiperidine stable?

A8: Working solutions are generally less stable than stock solutions due to their lower concentration. It is best practice to prepare working solutions fresh daily from the stock solution. If they must be stored, they should be kept refrigerated (2-8°C) and protected from light for no more than 12-24 hours. Always perform a system suitability check before analysis to ensure the integrity of your working standard.

III. Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of the N-Nitroso-3-hydroxypiperidine reference standard.

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in the chromatogram of the reference standard. 1. Degradation of the standard due to improper storage or handling (light exposure, elevated temperature). 2. Contaminated solvent or glassware. 3. The standard has exceeded its shelf-life.1. Prepare a fresh solution from the neat standard, ensuring protection from light and appropriate temperatures. 2. Use fresh, high-purity solvents and thoroughly clean all glassware. 3. Check the expiry/retest date on the Certificate of Analysis. If expired, procure a new standard.
Low response or decreasing peak area of the standard over time. 1. Degradation of the standard in solution. 2. Adsorption of the analyte onto the vial or container surface.1. Prepare fresh working solutions daily. Evaluate the stability of the stock solution by comparing the response of a fresh preparation to an older one. 2. Use silanized glass vials or polypropylene vials to minimize adsorption.
Inconsistent analytical results between experiments. 1. Inconsistent preparation of standard solutions. 2. Fluctuation in instrument performance. 3. Partial degradation of the standard between analytical runs.1. Follow a standardized, documented procedure for solution preparation. 2. Perform regular system suitability tests to monitor instrument performance. 3. Prepare fresh standards for each analytical batch and keep them in the autosampler at a controlled, cool temperature.
The neat reference standard appears discolored or has changed in physical appearance. 1. Significant degradation has occurred due to improper long-term storage or exposure to contaminants.1. Do not use the standard. Dispose of it according to your institution's safety guidelines and procure a new lot.

IV. Visualized Workflows and Decision Trees

Decision Tree for Handling a Compromised Standard

start Observe unexpected peak(s) or low response for N-Nitroso-3-hydroxypiperidine standard check_prep Was the solution prepared fresh today? start->check_prep prepare_fresh Prepare a fresh solution following the recommended protocol. check_prep->prepare_fresh No reanalyze Re-analyze the fresh standard. check_prep->reanalyze Yes check_storage Was the neat standard stored correctly (2-8°C, protected from light)? check_expiry Is the standard within its expiry/retest date? check_storage->check_expiry Yes store_properly Ensure proper storage and handling procedures are followed. check_storage->store_properly No contact_supplier Contact the supplier for technical support and consider a new lot of the standard. check_expiry->contact_supplier Yes replace_standard Procure a new, in-date reference standard. check_expiry->replace_standard No prepare_fresh->reanalyze issue_persists Issue persists? reanalyze->issue_persists issue_persists->check_storage Yes problem_solved Problem resolved. issue_persists->problem_solved No use_fresh Use freshly prepared solution for analysis. store_properly->prepare_fresh replace_standard->prepare_fresh

Caption: Troubleshooting flowchart for unexpected analytical results.

V. References

  • Irie, T., Makita, M., & Masujima, T. (1987). A novel oxidative degradation of N-nitrosamine via electron transfer. Chemical & Pharmaceutical Bulletin, 35(9), 3874-3877. Available at: [Link]

  • Lara-Serrano, M., et al. (2019). Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study. The Journal of Physical Chemistry A, 123(42), 9096-9106. Available at: [Link]

  • McCoy, G. D., Hecht, S. S., & Chen, C. B. (1981). Comparative metabolism of N'-nitrosonornicotine and N'-nitrosopiperidine by rat liver and esophageal microsomes. Cancer Research, 41(8), 2849-2854. Available at: [Link]

  • Chen, C. B., & Hecht, S. S. (1975). Oxidation of N-nitrosopiperidine in the Udenfriend model system and its metabolism by rat-liver microsomes. Biochemical pharmacology, 24(5), 621-626. Available at: [Link]

  • Cessna, A., et al. (1977). Flash photolysis studies of N-chloro- and N-nitrosopiperidine in aqueous solution. Assignment and reactivity of the piperidinium radical. Canadian Journal of Chemistry, 55(11), 2025-2030. Available at: [Link]

  • PubChem. (n.d.). N-Nitrosopiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chow, Y. L., et al. (1977). Photoreactions of Nitroso Compounds in Solution. XXII. Stereochemical Consequences of the Photoaddition of N-Nitrosopiperidine to Conjugated Dienes. Canadian Journal of Chemistry, 55(13), 2469-2476. Available at: [Link]

  • Wang, W., et al. (2016). Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. Chemosphere, 150, 437-444. Available at: [Link]

  • LGC Standards. (2024). Certificate of Analysis: N-Nitrosopiperidine-d10. Retrieved from a representative CoA for a related product.

  • Chiron. (n.d.). Documentation. Retrieved from [Link]

  • Lee, C., et al. (2017). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 18(12), 2728. Available at: [Link]

  • Fine, N. A., & Rochelle, G. T. (2013). Managing n-nitrosopiperazine and dinitrosopiperazine. Energy Procedia, 37, 273-284. Available at: [Link]

  • Toronto Research Chemicals. (n.d.). The Dirty Sartans. Retrieved from [Link]

  • Novak, T. J., et al. (2023). Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Organic Process Research & Development, 27(8), 1461-1471. Available at: [Link]

  • PubChem. (n.d.). 1-Nitroso-3-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chiron. (n.d.). Product Information Sheet (PIS). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. Retrieved from a representative SDS for a related product solution.

  • HPC Standards GmbH. (2026). Safety Data Sheet, according to Regulation (EC) No 1907/2006 (REACH): N-Nitrosopiperidine solution. Retrieved from a representative SDS for a related product solution.

  • Chemie Brunschwig. (n.d.). Toronto Research Chemical. Retrieved from [Link]

  • Croisy, A., et al. (1989). N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media. Journal of the Chemical Society, Perkin Transactions 2, (10), 1547-1552. Available at: [Link]

Sources

Optimization

Minimizing "N-Nitroso-3-hydroxypiperidine" degradation during analysis

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Nitroso-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this and other nitrosamine impurities. Given their potential carcinogenicity and inherent instability, accurate and reproducible quantification of nitrosamines is paramount for patient safety and regulatory compliance.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you minimize degradation and prevent the artificial formation of N-Nitroso-3-hydroxypiperidine during analysis.

Quick Links: FAQs

Understanding the Challenge: The Instability of N-Nitrosamines

N-nitrosamines are a class of compounds known for their susceptibility to degradation under various conditions. The core of this instability lies in the N-N bond, which can be cleaved by heat, UV light, and acidic conditions.[3][4][5] For N-Nitroso-3-hydroxypiperidine, the presence of the hydroxyl group may also influence its chromatographic behavior and stability.

Degradation can lead to inaccurate quantification, resulting in either an underestimation of the impurity level or, in some cases, the artificial formation of other nitrosamines, leading to false positives.[6] Regulatory bodies like the FDA and EMA have issued stringent guidance on the control of these impurities, making robust analytical methods essential.[7][8][9]

Key Degradation Pathways

Two primary degradation pathways are of significant concern during analytical procedures:

  • Photodegradation: Nitrosamines exhibit strong UV absorption, making them highly susceptible to photolytic cleavage, especially when exposed to UV light in the ~230 nm and ~340 nm range.[3][4] This process is often accelerated under acidic conditions.[3][10]

  • Acid-Catalyzed Degradation (Denitrosation): In strongly acidic environments (typically pH < 3), the N-NO bond can be protonated and cleaved, leading to the loss of the nitroso group and reformation of the parent amine.[11][12]

  • Thermal Degradation: High temperatures, particularly those encountered in GC injection ports, can cause thermal breakdown of nitrosamines, potentially leading to inaccurate results or the formation of other, more volatile nitrosamines as artifacts.[13][14]

Frequently Asked Questions (FAQs)

Why are my recovery rates for N-Nitroso-3-hydroxypiperidine low or inconsistent?

Low or variable recovery is a classic symptom of analyte degradation. The most common culprits are pH extremes , exposure to light , and excessive heat .

  • pH: Check the pH of your sample diluent and LC mobile phase. Acidic conditions (pH < 3) can cause denitrosation.[11][12] Conversely, some nitrosation reactions can still occur at neutral to basic pH, though often at a slower rate.[11] A pH range of 4-7 is generally a safer starting point for nitrosamine analysis.

  • Light Exposure: Always prepare and store samples and standards in amber vials or under light-protected conditions. Nitrosamines are known to degrade upon exposure to UV light.[3][13]

  • Temperature: Avoid excessive heat during sample preparation (e.g., sonication, evaporation). If using a GC-based method, the injector port temperature is a critical parameter that must be optimized to prevent thermal degradation.[14][15]

How can I prevent the artificial formation of nitrosamines during sample preparation?

Artifact formation can occur if a sample matrix contains both amine precursors (like the parent 3-hydroxypiperidine) and nitrosating agents (like nitrites from excipients or other sources).[16][17] This risk is heightened under certain conditions.

  • Control pH: Acidic conditions that favor degradation can also favor nitrosation if precursors are present. Maintaining a neutral to slightly basic pH during sample preparation can help.[11]

  • Use Inhibitors: The inclusion of nitrosation inhibitors like ascorbic acid or sulfamic acid in your sample diluent can be an effective strategy to prevent in-situ formation.[18]

  • Minimize Heat: High temperatures can accelerate the reaction between amines and nitrosating agents.[13][14] Keep sample preparation steps at controlled, ambient, or cooled temperatures where possible.

What are the optimal pH conditions for my sample and mobile phase?

The optimal pH is a balance between chromatographic performance and analyte stability.

  • For LC-MS: A mobile phase pH between 4 and 7 is generally recommended. While acidic mobile phases (e.g., using formic acid) are common in LC-MS for good protonation and sensitivity in positive ion mode, very low pH can risk degradation.[3] Using a buffer like ammonium formate, which maintains a mid-range pH, is often a better choice for nitrosamine analysis than strong acids.

  • For Sample Preparation: The pH of the sample diluent should ideally be in a similar range (pH 4-7) to ensure stability before injection. If your drug product formulation is highly acidic or basic, you may need to adjust the pH of the final sample solution.

Is my GC-MS or LC-MS method causing degradation?

Both techniques can introduce risks if not properly optimized.

  • GC-MS: The primary risk is thermal degradation in the high-temperature injection port.[14][15] For thermally labile compounds, this can lead to significant analyte loss or the formation of simpler, more volatile nitrosamines as artifacts (e.g., NDMA).[14] It is crucial to use the lowest possible injector temperature that still allows for efficient volatilization.

  • LC-MS: The main risks are pH of the mobile phase (as discussed above) and potential in-source degradation/fragmentation in the mass spectrometer. High source temperatures or aggressive ionization conditions could potentially contribute to analyte breakdown, although this is generally less of a concern than on-column or pre-analytical degradation. LC-MS is often preferred for less volatile or thermally sensitive nitrosamines.[14][19]

How do I protect my samples from light-induced degradation?

Photodegradation is a significant and often underestimated risk.[13]

  • Use Amber Glassware: Always use amber autosampler vials and volumetric flasks for preparing and storing both sample and standard solutions.

  • Work in a Protected Environment: If possible, minimize exposure to direct overhead laboratory lighting during sample preparation.

  • Autosampler Trays: If your analysis involves a long sequence, ensure the autosampler tray is covered to protect samples waiting for injection. Some modern instruments offer temperature-controlled and light-protected sample compartments.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common issues encountered during the analysis of N-Nitroso-3-hydroxypiperidine.

Troubleshooting Workflow: Low Analyte Response or Poor Recovery

This diagram outlines a logical progression for troubleshooting low signal issues.

G start Start: Low or Inconsistent N-Nitroso-3-hydroxypiperidine Signal prep Step 1: Evaluate Sample Preparation start->prep lc_conditions Step 2: Evaluate LC/GC Conditions prep->lc_conditions If Prep OK sub_prep Check pH of Diluent (Target: 4-7) Check for Light Exposure (Use Amber Vials) Review Temperature (Avoid Heat) prep->sub_prep ms_detection Step 3: Evaluate MS Detection lc_conditions->ms_detection If LC/GC OK sub_lc LC: Mobile Phase pH (Avoid strong acid) GC: Injector Temp (Minimize if possible) Column Choice & Temp lc_conditions->sub_lc end Problem Resolved ms_detection->end If MS OK sub_ms Check Ion Source Parameters (Temp, Gas) Confirm MRM Transition & Collision Energy ms_detection->sub_ms

Caption: A step-by-step workflow for troubleshooting low analyte signal.

Guide 1: Sample Preparation and Handling
Parameter Potential Issue Recommended Action & Rationale
pH of Diluent Acid-catalyzed degradation (pH < 3) or potential for nitrosation.[11]Maintain diluent pH in the 4-7 range. Use buffers like ammonium formate instead of strong acids. This minimizes the risk of cleaving the N-NO bond.
Light Exposure Photodegradation of the N-NO bond.[3][13]Use amber volumetric flasks and autosampler vials. Avoid exposure to direct sunlight or intense lab lighting. This prevents UV energy from breaking down the analyte before analysis.
Temperature Thermal degradation or acceleration of artificial formation.[14]Avoid heating or prolonged sonication during extraction. If concentration is needed, use gentle techniques like nitrogen evaporation at ambient temperature. This preserves the thermally sensitive nitrosamine structure.
Solvent Choice Analyte instability or poor solubility.Use common solvents like methanol, acetonitrile, or water. Ensure the final diluent is compatible with the mobile phase to prevent analyte precipitation in the vial or on the column.
Filtration Adsorption of analyte to filter membrane.If filtration is necessary, perform a filter study to ensure no loss of N-Nitroso-3-hydroxypiperidine. Test different filter materials (e.g., PVDF, PTFE, Nylon).
Guide 2: Chromatographic Method (LC & GC)
Method Parameter Potential Issue Recommended Action & Rationale
LC Mobile Phase pH On-column degradation due to acidic conditions.Use a buffered mobile phase (e.g., 10mM Ammonium Formate, pH 4-7). This provides a stable environment for the analyte as it passes through the column, preventing acid-catalyzed hydrolysis.
LC Column Temperature On-column degradation at elevated temperatures.Start with a lower column temperature (e.g., 25-30 °C). Only increase if necessary for peak shape, after confirming the analyte is stable at higher temperatures.
GC Injector Temperature Thermal degradation in the inlet, causing low recovery or artifact formation.[14][15]Optimize the injector temperature to the lowest possible value that provides good peak shape and transfer of the analyte to the column. A typical starting point for nitrosamines is 150-200 °C.
GC Injector Liner Active sites in the liner can cause analyte adsorption or degradation.Use a deactivated liner (e.g., silanized). Consider using a liner with glass wool to trap non-volatile matrix components, but ensure the wool itself is deactivated.

Recommended Analytical Protocol: LC-MS/MS

This protocol provides a robust starting point for the sensitive and specific quantification of N-Nitroso-3-hydroxypiperidine, designed to minimize degradation. LC-MS/MS is often the preferred technique due to its high sensitivity and applicability to thermally labile compounds.[19][20]

Protocol Workflow Diagram

G prep 1. Sample Preparation - Weigh sample - Dilute in 50:50 ACN:H2O - Vortex & Centrifuge analysis 3. LC-MS/MS Analysis - Inject sample/standard - Use specified LC & MS conditions prep->analysis std 2. Standard Preparation - Prepare stock in Methanol - Dilute serially in 50:50 ACN:H2O - Use amber vials std->analysis quant 4. Quantification - Integrate peak areas - Generate calibration curve - Calculate concentration analysis->quant

Caption: High-level workflow for the LC-MS/MS analysis of nitrosamines.

Step-by-Step Methodology

1. Preparation of Standards and Samples

  • Diluent: 50:50 Acetonitrile/Water (v/v).

  • Standard Stock Preparation: Accurately weigh ~5 mg of N-Nitroso-3-hydroxypiperidine reference standard into a 50 mL amber volumetric flask. Dissolve and dilute to volume with Methanol. This is your Stock A.

  • Working Standards: Perform serial dilutions of Stock A using the Diluent to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL. Store all solutions in amber vials at 2-8 °C.

  • Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube. Add 25.0 mL of Diluent. Vortex for 5 minutes, then centrifuge at 4000 RPM for 10 minutes. Transfer the supernatant into an amber autosampler vial for analysis.

2. LC-MS/MS Instrumental Conditions

This table summarizes the recommended starting conditions for a typical LC-MS/MS system.

Parameter LC Conditions MS/MS Conditions
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmIonization Mode
Mobile Phase A 10 mM Ammonium Formate in WaterIon Source Temp
Mobile Phase B 0.1% Formic Acid in AcetonitrileCapillary Voltage
Flow Rate 0.4 mL/minMRM Transition
Column Temp 30 °CCollision Energy
Injection Volume 5 µLDwell Time
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrate

Note: The specific MRM (Multiple Reaction Monitoring) transition and collision energy must be determined by infusing a standard solution of N-Nitroso-3-hydroxypiperidine and optimizing for the most stable and intense fragment ion.

3. System Suitability

  • Inject the mid-level calibration standard (e.g., 5 ng/mL) six times.

  • The relative standard deviation (%RSD) of the peak areas should be ≤ 10%.

  • The signal-to-noise ratio (S/N) for the lowest calibration standard should be ≥ 10.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of N-Nitroso-3-hydroxypiperidine against its concentration.

  • Apply a linear regression with a 1/x weighting. The correlation coefficient (r²) should be ≥ 0.99.

  • Calculate the concentration of N-Nitroso-3-hydroxypiperidine in the sample preparations using the regression equation from the calibration curve.

By implementing these robust handling procedures, troubleshooting logic, and validated analytical methods, laboratories can significantly improve the accuracy and reliability of their N-Nitroso-3-hydroxypiperidine results, ensuring compliance with global regulatory expectations.[2][16][21]

References

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water. Journal of Korean Society on Water Environment. Available from: [Link]

  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Available from: [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency (EMA). Available from: [Link]

  • EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. Available from: [Link]

  • Efficient photolytic degradation of nitrosamines. PubMed. Available from: [Link]

  • EMA revises guidance on nitrosamine impurities. European Pharmaceutical Review. Available from: [Link]

  • EMA guidelines for the detection of nitrosamines in medicines. Netpharmalab. Available from: [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Lachman Consultants. Available from: [Link]

  • Influence of pH on the UV photolysis of N -nitrosamines in water: Kinetics and products. ResearchGate. Available from: [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Degradation and fate of N-nitrosamines in water by UV photolysis. ResearchGate. Available from: [Link]

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  • USP 1469 Nitrosamine Impurities Testing. BA Sciences. Available from: [Link]

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  • GC-MS/LC-MS for the Analysis of Nitrosamines. BA Sciences. Available from: [Link]

  • Nitrosamine- pH role. Lachman Consultants Community. Available from: [Link]

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  • Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. AgencyIQ. Available from: [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. Available from: [Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Available from: [Link]

  • Stability Testing Challenges for N-Nitrosamine Impurities. Reading Scientific Services Ltd (RSSL). Available from: [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. Available from: [Link]

  • Changes in levels of N-nitrosamine formed from amine-containing compounds during chloramination via photocatalytic pretreatment with immobilized TiO2: Effect of source water and pH. ResearchGate. Available from: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Chromatography Today. Available from: [Link]

  • GC-MS Method Development for Nitrosamine Testing. ResolveMass Laboratories Inc.. Available from: [Link]

  • High Sensitivity Analysis of Nitrosamines Using GC-MS/MS. LabRulez LCMS. Available from: [Link]

  • (PDF) Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ResearchGate. Available from: [Link]

  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. Available from: [Link]

  • Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. Available from: [Link]

  • Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples. MDPI. Available from: [Link]

  • High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS. Technology Networks. Available from: [Link]

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Troubleshooting

Addressing "N-Nitroso-3-hydroxypiperidine" carryover in chromatographic systems

This technical support guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic carryover issues...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic carryover issues with N-Nitroso-3-hydroxypiperidine. As a polar nitrosamine, this compound presents unique challenges that require a systematic and scientifically grounded approach to ensure analytical accuracy and data integrity.

Part 1: Understanding the Carryover Phenomenon

This section addresses the fundamental questions regarding N-Nitroso-3-hydroxypiperidine and the mechanisms behind its persistence in chromatographic systems.

FAQ 1: What is N-Nitroso-3-hydroxypiperidine and why is it a concern?

N-Nitroso-3-hydroxypiperidine (Chemical Name: 1-Nitrosopiperidin-3-ol) is a nitrosamine impurity.[1] Nitrosamines are a class of compounds classified as probable or possible human carcinogens based on extensive animal studies.[2][3] Their unexpected discovery in common drug products since 2018 has led to widespread recalls and heightened regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] Consequently, pharmaceutical manufacturers are required to perform rigorous risk assessments and implement highly sensitive analytical methods to detect, control, and prevent the presence of these impurities in their products.[3][4]

FAQ 2: What is chromatographic carryover, and why is it a critical issue for nitrosamine analysis?

Chromatographic carryover is the appearance of an analyte peak in a blank injection that follows an injection of a sample containing that analyte.[5] This indicates that remnants of the analyte from a previous run have been retained somewhere in the system and are now eluting. For nitrosamine analysis, where acceptable intake (AI) limits are often in the nanogram-per-day range, even minuscule carryover can lead to false positives, inaccurate quantification, and unnecessary batch rejections or investigations.[2][6]

FAQ 3: What specific properties of N-Nitroso-3-hydroxypiperidine contribute to carryover?

The carryover propensity of N-Nitroso-3-hydroxypiperidine stems from its molecular structure. The presence of a hydroxyl (-OH) group and the nitroso-amine functionality makes it a relatively polar molecule. This polarity can lead to strong, unwanted interactions with active sites within the chromatographic flow path.

Key mechanisms include:

  • Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with exposed silanol groups on silica-based columns or glass surfaces.

  • Metal Chelation: The oxygen and nitrogen atoms can act as ligands, chelating with metallic ions (e.g., iron, chromium) exposed on stainless steel surfaces of tubing, frits, and injector components. This is a common issue with many nitrosamines.

  • Adsorption: The molecule can adsorb onto surfaces of PEEK tubing, rotor seals, and other polymeric components in the flow path.

cluster_0 Carryover Mechanisms cluster_1 Active Sites in Flow Path Analyte N-Nitroso-3-hydroxypiperidine (Polar Molecule) Metal Metal Ions (Stainless Steel) Analyte->Metal Chelation Silanol Silanol Groups (Column, Glass) Analyte->Silanol Hydrogen Bonding Polymer Polymeric Surfaces (PEEK, Seals) Analyte->Polymer Adsorption

Caption: Key interaction mechanisms leading to carryover.

Part 2: Troubleshooting Guides & Protocols

This section provides a systematic workflow for diagnosing and resolving carryover issues.

Workflow: Systematic Troubleshooting of Carryover

Before undertaking extensive cleaning, it is crucial to diagnose the problem correctly. Follow this logical progression to efficiently identify the source of the carryover.

Start Carryover Suspected (Peak in Blank) Classify Step 1: Classify the Issue Inject 3-5 consecutive blanks Start->Classify IsClassic Is peak size decreasing with each injection? Classify->IsClassic Isolate Step 2: Isolate the Source Replace column with a union IsClassic->Isolate Yes (Classic Carryover) Contamination Issue is Contamination (Solvent, Glassware, Sample Prep) IsClassic->Contamination No (Constant Peak Size) PeakGone Is the peak gone? Isolate->PeakGone CleanSystem Step 3: Clean System Components (Injector, Loop, Tubing) PeakGone->CleanSystem No (System is the source) CleanColumn Step 3: Clean/Replace Column PeakGone->CleanColumn Yes (Column is the source) Optimize Step 4: Optimize Method (Mobile Phase, Wash Solvents) CleanSystem->Optimize CleanColumn->Optimize

Caption: A systematic workflow for troubleshooting carryover.

Guide 1: Classifying the Issue - Carryover vs. Contamination

Q: I see a peak in my blank injection. How do I know if it's true carryover or system contamination?

A: This is the most critical first step. The pattern of elution in sequential blank injections differentiates the two phenomena.[5]

  • Classic Carryover: If you inject a series of 3-5 blank samples immediately after a high-concentration standard, you will observe a progressively decreasing peak area with each injection. This indicates that a finite amount of the analyte is being washed out of the system with each run.[5]

  • Constant Contamination: If the peak area remains relatively constant across multiple blank injections, the source is likely persistent contamination. This could be from contaminated mobile phase solvents, dirty glassware used for solvent preparation, or leaching from vial septa.[6][7] In this case, system cleaning will not solve the problem; you must identify and eliminate the source of the contamination.

Guide 2: Proactive Method Optimization to Prevent Carryover

Q: How can I design my analytical method to be less susceptible to N-Nitroso-3-hydroxypiperidine carryover?

A: A robust method is the best defense. Since this is a polar compound, secondary interactions are the primary concern.

  • Mobile Phase pH Control: Using a mobile phase with a pH that suppresses unwanted interactions is key. For silica-based C18 columns, a slightly acidic mobile phase (e.g., 0.1% formic acid) is common for nitrosamine analysis by LC-MS.[6][8] This helps protonate free silanol groups, reducing their ability to interact with the analyte.

  • Use of Additives: In some cases, a small amount of a competing agent can be added to the sample diluent. This agent occupies the active sites, preventing the analyte from binding. However, this must be carefully evaluated to ensure it does not interfere with chromatography or MS detection.

  • Column Selection: While C18 columns are common, consider columns with alternative stationary phases (e.g., Phenyl-Hexyl, F5) or those with advanced end-capping technologies that minimize exposed silanols.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative for polar compounds.[10]

  • Optimized Autosampler Wash: Do not overlook the autosampler wash parameters. The wash solvent should be stronger than the mobile phase to effectively clean the needle and injection port.[5] For N-Nitroso-3-hydroxypiperidine, a wash solvent containing a high percentage of organic solvent (e.g., 90:10 Methanol:Water) with an acid or base modifier can be highly effective.

Guide 3: Systematic Cleaning Protocols

Q: I've confirmed classic carryover. What is the recommended cleaning procedure?

A: Begin with a standard cleaning protocol and escalate to more aggressive measures only if necessary. Always disconnect the column before flushing the system with harsh solvents.

Experimental Protocol: Multi-Stage System Flush

  • Disconnect Components: Remove the column and mass spectrometer from the flow path. Install a union to connect the injector directly to the detector (or waste).

  • Stage 1: Aqueous Wash: Flush the entire system (flow paths A and B) with HPLC-grade water for 30 minutes to remove any buffers or salts.

  • Stage 2: Organic Flush: Flush the system with 100% Methanol or Acetonitrile for 30 minutes.

  • Stage 3: Aggressive "Stripping" Flush: Sequentially flush the system with the solvents listed in the table below. Use a low flow rate (e.g., 0.2 mL/min) and flush for at least 60 minutes with each solvent.

  • Re-equilibration: Once cleaning is complete, flush the system thoroughly with your mobile phase starting composition before reinstalling the column and re-equilibrating the entire system.

Data Presentation: Comparison of Aggressive Cleaning Solvents

Cleaning Solution (Solvent)Mechanism of Action & TargetProsCautions & Considerations
Isopropanol (IPA) Intermediate polarity solvent.Effective at removing both non-polar and some polar residues. Safe for most HPLC components.---
High pH Solution (e.g., 0.1% Ammonium Hydroxide in 90:10 ACN:H₂O)Deprotonates and cleans active silanol sites. Disrupts hydrogen bonding.Highly effective for polar analytes sticking to silica or metal surfaces.CRITICAL: Ensure all system components (seals, PEEK) are compatible with high pH. Flush thoroughly with water afterward.
Acidic Solution (e.g., 5% Formic Acid in 50:50 ACN:H₂O)Protonates analyte and surfaces, can help disrupt metal chelation.Good for removing basic compounds and certain metal-adsorbed species.Can be corrosive to stainless steel over long exposure. Flush thoroughly.
Tetrahydrofuran (THF) Strong organic solvent.Excellent for removing stubborn organic residues and some polymeric contaminants.Can cause PEEK tubing and seals to swell. Check system compatibility. High viscosity requires lower flow rates.

Part 3: Advanced Considerations

Q: Could my sample preparation introduce false positives that mimic carryover?

A: Yes. This is a critical point that is often confused with carryover. The in-situ (in-sample) formation of nitrosamines during sample preparation or analysis is a known phenomenon.[6] If your sample matrix contains precursor amines and residual nitrosating agents (like nitrites), the acidic conditions of sample prep or the mobile phase can artificially generate the nitrosamine you are trying to measure.[3][11]

  • How to Differentiate: A key diagnostic test is to prepare a sample with and without a "scavenger" like ascorbic acid or vitamin E.[6] If the peak is significantly smaller or absent in the sample with the scavenger, it indicates that in-situ formation is the primary cause, not carryover from a previous injection.

Q: Are certain hardware components more problematic than others?

A: Yes. The injector is the most common source of carryover.[12] Specifically, the needle, needle seat, and rotor seal are high-contact areas where residues can accumulate.[5] If aggressive flushing of the system fails, a targeted replacement of these consumable parts is often the most effective solution. Consider replacing stainless steel sample loops or tubing with PEEK alternatives if metal chelation is suspected to be the dominant carryover mechanism.

References

  • Cleaning procedure for glassware used in the analysis of nitrosamines for LC-MS/MS. (2025). Google Cloud.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026). Google Cloud.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S.
  • GUIDELINE ON CONTROL OF NITROSAMINE IMPURITIES IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • N-Nitroso-3-Hydroxypiperidine. (n.d.). V Square Life Science.
  • Troubleshooting guide for N-nitrosamine analysis errors. (n.d.). BenchChem.
  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities. (2019). U.S.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.).
  • Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. (n.d.).
  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments.
  • Improved Chlorhexidine Carryover Performance Using the Alliance iS HPLC System. (n.d.).
  • Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separ
  • Exceptional Carryover Performance of the Arc HPLC System for Chlorhexidine Sample. (n.d.).

Sources

Optimization

Selection of internal standards for "N-Nitroso-3-hydroxypiperidine" quantification

Welcome to the technical support center for the accurate quantification of N-Nitroso-3-hydroxypiperidine (NHPIP). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of N-Nitroso-3-hydroxypiperidine (NHPIP). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the selection of appropriate internal standards for this critical nitrosamine impurity analysis.

Introduction: The Central Role of Internal Standards in Nitrosamine Analysis

The accurate quantification of N-nitrosamine impurities, such as N-Nitroso-3-hydroxypiperidine (NHPIP), is a paramount concern in the pharmaceutical industry due to their potential carcinogenicity.[1][2] Regulatory bodies like the FDA and EMA have established stringent guidelines for the control of these impurities.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity.[2]

A cornerstone of a robust and reliable LC-MS/MS quantification method is the use of an appropriate internal standard (IS). An internal standard is a compound of known concentration that is added to every sample (calibrators, quality controls, and unknowns) before sample processing. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the analytical results.

This guide will walk you through the decision-making process for selecting an optimal internal standard for NHPIP quantification, provide detailed experimental protocols, and offer troubleshooting advice for common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) on Internal Standard Selection for NHPIP

Q1: What are the characteristics of an ideal internal standard for the quantification of N-Nitroso-3-hydroxypiperidine?

A1: The ideal internal standard should mimic the analyte of interest (NHPIP) as closely as possible throughout the entire analytical process, from sample extraction to detection. The key characteristics are:

  • Structural Similarity: The IS should be structurally very similar to NHPIP to ensure similar extraction efficiency and chromatographic behavior.

  • Co-elution: Ideally, the IS should elute very close to the analyte to compensate for any matrix effects that may occur at that specific retention time.

  • No Interference: The IS must not be naturally present in the samples being analyzed and should not interfere with the detection of the analyte or other components in the matrix.

  • Mass Spectrometric Differentiation: The IS must be clearly distinguishable from the analyte by the mass spectrometer. This is typically achieved by a significant mass difference (ideally ≥ 4 mass units) to avoid isotopic crosstalk.

  • Stability: The IS must be stable throughout the sample preparation and analysis process.

Q2: What is the "gold standard" internal standard for NHPIP, and is it available?

A2: The "gold standard" internal standard for any analyte is its stable isotope-labeled (SIL) counterpart. For N-Nitroso-3-hydroxypiperidine, this would be a deuterated or ¹³C- and/or ¹⁵N-labeled version of the molecule (e.g., N-Nitroso-3-hydroxypiperidine-d₄). SILs are considered the best choice because their chemical and physical properties are nearly identical to the unlabeled analyte, leading to the most accurate correction for experimental variability.

As of early 2026, a commercially available, off-the-shelf stable isotope-labeled N-Nitroso-3-hydroxypiperidine is not readily found in the catalogs of major suppliers. Custom synthesis is a possibility but can be time-consuming and expensive.

Q3: Since a stable isotope-labeled NHPIP is not readily available, what is the next best option?

A3: When a stable isotope-labeled version of the analyte is unavailable, the next best choice is a stable isotope-labeled structural analog. This is a compound that is structurally very similar to the analyte and is available in a labeled form. For NHPIP, the most suitable and commercially available option is N-Nitrosopiperidine-d₁₀ (NPIP-d₁₀) .[4][5][6][7]

NHPIP is a hydroxylated form of N-Nitrosopiperidine (NPIP). Both share the same core nitrosopiperidine ring structure. The presence of the hydroxyl group in NHPIP makes it slightly more polar than NPIP, which will result in a slightly earlier elution time on a reverse-phase liquid chromatography column. However, their similar structures mean they will behave comparably during sample extraction and ionization in the mass spectrometer.

Q4: Can I use a non-labeled structural analog as an internal standard?

A4: While technically possible, using a non-labeled structural analog as an internal standard is not recommended for trace-level quantification of nitrosamines. The primary issue is the potential for the unlabeled analog to be present as an impurity in the drug product, leading to inaccurate results. Furthermore, without the isotopic labeling, it is more challenging to ensure that the internal standard is not subject to interferences from the matrix. The use of stable isotope-labeled internal standards is strongly advocated by regulatory agencies and is considered a best practice in the field.[3][8]

Workflow for Internal Standard Selection

Below is a diagram illustrating the decision-making process for selecting an appropriate internal standard for NHPIP quantification.

ISTD_Selection_Workflow A Start: Need to Quantify N-Nitroso-3-hydroxypiperidine (NHPIP) B Is a Stable Isotope-Labeled NHPIP (e.g., NHPIP-d4) Commercially Available? A->B C Yes B->C Yes D No B->D No E Gold Standard Path: Procure and Use Labeled NHPIP B->E Yes F Alternative Path: Identify a Suitable Labeled Structural Analog B->F No J Validate Method: - Specificity - Linearity - Accuracy - Precision - Robustness E->J G Is N-Nitrosopiperidine-d10 (NPIP-d10) a suitable analog? F->G H Yes G->H Yes I Procure and Use NPIP-d10 G->I Yes I->J K Proceed with Sample Analysis J->K

Caption: Decision workflow for selecting an internal standard for NHPIP.

Comparative Data of Potential Internal Standards

PropertyN-Nitroso-3-hydroxypiperidine (NHPIP)N-Nitroso-3-hydroxypiperidine-d₄ (Ideal IS)N-Nitrosopiperidine-d₁₀ (Recommended IS)
Molecular Formula C₅H₁₀N₂O₂C₅H₆D₄N₂O₂C₅D₁₀N₂O
Molecular Weight 130.15 g/mol 134.17 g/mol 124.21 g/mol
Structural Similarity to NHPIP -IdenticalHigh (Same core ring structure)
Expected Chromatographic Elution ReferenceCo-elutingSlightly later elution (less polar)
Commercial Availability Yes (as a reference standard)Not readily availableYes
Key Advantage -Perfect correction for matrix effects and recoveryBest available option, good correction
Key Disadvantage -AvailabilityMinor differences in polarity and extraction

Experimental Protocol: Quantification of NHPIP using NPIP-d₁₀ as Internal Standard

This protocol provides a general framework. Specific parameters such as sample weight, dilution factors, and LC-MS/MS conditions should be optimized and validated for your specific matrix (e.g., drug substance, drug product).

1. Materials and Reagents:

  • N-Nitroso-3-hydroxypiperidine (NHPIP) reference standard

  • N-Nitrosopiperidine-d₁₀ (NPIP-d₁₀) internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock Solutions:

  • NHPIP Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of NHPIP reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.

  • NPIP-d₁₀ Internal Standard Stock Solution (e.g., 100 µg/mL): Prepare in the same manner as the NHPIP stock solution.

3. Preparation of Working Solutions:

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the NHPIP stock solution with a suitable diluent (e.g., 50:50 methanol:water). A typical concentration range might be 0.1 to 100 ng/mL.

  • Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the NPIP-d₁₀ stock solution to a constant concentration that will be added to all samples.

4. Sample Preparation:

  • Accurately weigh a known amount of the drug substance or crushed tablets.

  • Add a defined volume of the Internal Standard Working Solution (e.g., 50 µL of 50 ng/mL NPIP-d₁₀).

  • Add a suitable extraction solvent (e.g., methanol).

  • Vortex or sonicate to ensure complete dissolution/extraction of the analyte and internal standard.

  • Centrifuge to pellet any undissolved excipients.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile/methanol with a small amount of formic acid is a common starting point.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NHPIP: Determine the precursor ion (e.g., [M+H]⁺) and the most abundant product ions.

      • NPIP-d₁₀: Determine the precursor ion (e.g., [M+H]⁺) and the most abundant product ions.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of NHPIP to NPIP-d₁₀ against the concentration of the NHPIP calibration standards.

  • Use the regression equation from the calibration curve to calculate the concentration of NHPIP in the unknown samples based on their measured peak area ratios.

Troubleshooting Guide

Q: My internal standard signal is highly variable between injections. What could be the cause?

A:

  • Inconsistent Addition: Ensure that the internal standard is accurately and consistently added to every sample and standard. Use calibrated pipettes.

  • IS Adsorption: The internal standard may be adsorbing to the sample container or autosampler vial. Consider using silanized vials.

  • LC System Issues: Check for leaks in the LC system, inconsistent injector performance, or a partially clogged column.

  • MS Source Instability: The mass spectrometer's ion source may be dirty, leading to unstable ionization. Clean the source as per the manufacturer's instructions.

Q: The retention times of NHPIP and my internal standard (NPIP-d₁₀) are drifting. Why?

A:

  • Column Equilibration: Ensure the column is adequately equilibrated before starting the analytical run.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or changes in mobile phase composition over time can cause retention time drift.

  • Column Temperature Fluctuation: Use a column oven to maintain a stable temperature.

  • Column Degradation: The column may be aging or contaminated. Try flushing the column or replacing it if necessary.

Q: I am observing a peak at the retention time of NHPIP in my blank samples. What should I do?

A:

  • Carryover: This is a common issue. Inject a blank solvent after a high concentration standard to check for carryover. Optimize the autosampler wash method to include a strong organic solvent.

  • Contamination: The contamination could be coming from your solvents, glassware, or the LC-MS system itself. Systematically check each component to identify the source.

  • In-source Formation: Although less common, it's possible for the analyte to form in the ion source of the mass spectrometer. This can be investigated by modifying source parameters.

References

  • Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

  • Stable Isotope Labelled NDSRIs. Bujno Chemicals. [Link]

  • Synthesis and Analysis of isotopically stable labelled Nitrosamines as MS standards for Drug Impurity Quality control. ResearchGate. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Preprints.org. [Link]

  • Preparation method for deuterated compound.
  • N-Nitrosopiperidine. PubChem. [Link]

  • N-Nitrosopiperidine. SynZeal. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Quantitation of 7 Nitrosamines in API by HSGC-MS/MS as per proposed USP General Chapter <1469>. LabRulez GCMS. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • N-nitroso-3-hydroxypiperidine (C5H10N2O2). PubChemLite. [Link]

  • N-Nitroso-3-hydroxypiperidine. Haz-Map. [Link]

  • 1-Nitroso-3-piperidinol. PubChem. [Link]

  • Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

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Reference Data & Comparative Studies

Comparative

A Guide to Inter-Laboratory Comparison of Analytical Methods for N-Nitroso-3-hydroxypiperidine (N-3-OH-PIP)

Introduction The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification.[1][2] N-Nitroso...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The emergence of N-nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and robust analytical methods for their detection and quantification.[1][2] N-Nitroso-3-hydroxypiperidine (N-3-OH-PIP), a cyclic nitrosamine, is one such impurity of concern due to the potential for its formation from precursor amines in the presence of nitrosating agents.[3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over nitrosamine levels in drug substances and products, making reliable analytical methodology a critical component of pharmaceutical quality control.[4]

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for N-3-OH-PIP. As a Senior Application Scientist, the objective is to present a comprehensive overview of the predominant analytical techniques, offer insights into method development and validation, and propose a structure for comparing performance across different laboratories. While publicly available inter-laboratory data specifically for N-3-OH-PIP is limited, this guide synthesizes best practices from studies on other nitrosamines to provide a robust template for researchers, scientists, and drug development professionals.[5]

The Analytical Imperative: Why Inter-Laboratory Comparison Matters

An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the reproducibility and reliability of an analytical method. It provides invaluable insights into a method's performance when executed by different analysts, on different instruments, and in different environments. For trace-level analysis of potent impurities like N-3-OH-PIP, such studies are crucial for establishing a harmonized analytical approach that can be confidently deployed across the pharmaceutical industry. The primary goals of an inter-laboratory comparison for N-3-OH-PIP analytical methods are to:

  • Assess Method Reproducibility: Determine the variability of results between laboratories.

  • Evaluate Method Robustness: Understand how minor variations in experimental conditions affect the results.

  • Identify Potential Methodological Pitfalls: Uncover sources of error or bias in the analytical procedure.

  • Establish Consensus on Performance Characteristics: Agree upon key validation parameters such as Limit of Quantification (LOQ), accuracy, and precision.

Predominant Analytical Techniques for N-3-OH-PIP

The low concentration levels at which nitrosamines need to be controlled necessitate highly sensitive and selective analytical techniques. The two most prominent methods for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred technique for a broad range of nitrosamines, including polar and thermally labile compounds like N-3-OH-PIP. The separation is achieved based on the analyte's polarity, and the mass spectrometer provides excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM).

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography is typically employed, using a C18 column to retain the moderately polar N-3-OH-PIP. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to improve peak shape and ionization efficiency.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode are commonly used. APCI can sometimes offer better sensitivity for certain nitrosamines and may be less susceptible to matrix effects compared to ESI.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used to monitor specific precursor-to-product ion transitions for N-3-OH-PIP, ensuring high selectivity and minimizing the risk of false positives.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is well-suited for volatile and semi-volatile nitrosamines. Given the hydroxyl group in N-3-OH-PIP, derivatization may sometimes be considered to improve its volatility and thermal stability, although direct injection is often feasible.

Causality Behind Experimental Choices:

  • Sample Introduction: A splitless injection is typically used to maximize the transfer of the analyte onto the column, which is crucial for trace-level analysis.

  • Chromatography: A mid-polarity capillary column, such as one with a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase, is often a good starting point for separating a range of nitrosamines.

  • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Mass Spectrometry: Similar to LC-MS/MS, a triple quadrupole instrument operating in MRM mode is used for selective and sensitive detection.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of N-3-OH-PIP. These protocols are intended as a starting point and should be optimized and validated by each participating laboratory.

Sample Preparation: A Critical Step

Effective sample preparation is paramount to isolate N-3-OH-PIP from the drug product matrix, concentrate it, and minimize interferences.[6][7] The choice of method depends on the solubility of the drug substance and the nature of the excipients.

Protocol 1: Solid-Phase Extraction (SPE)

  • Sample Dissolution: Accurately weigh a portion of the powdered drug product and dissolve it in a suitable solvent (e.g., 1% formic acid in water/methanol).

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar excipients.

  • Elution: Elute the N-3-OH-PIP from the cartridge with a stronger solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Dissolution: Dissolve the weighed drug product in an aqueous solution (e.g., 1 M NaOH in water).[8]

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the aqueous solution and vortex vigorously for 2 minutes.[7][8]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the N-3-OH-PIP to a clean tube.

  • Reconstitution: Evaporate the solvent and reconstitute as described in the SPE protocol.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Weigh Drug Product Dissolve Dissolve in Aqueous/Organic Solvent Start->Dissolve SPE Solid-Phase Extraction (SPE) Dissolve->SPE Elute Elute N-3-OH-PIP SPE->Elute Concentrate Evaporate & Reconstitute Elute->Concentrate Inject Inject Sample Concentrate->Inject Separate Reversed-Phase LC Separation Inject->Separate Ionize APCI/ESI Ionization Separate->Ionize Detect Triple Quadrupole MS/MS (MRM) Ionize->Detect Quantify Data Acquisition & Quantification Detect->Quantify GC_MS_MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS/MS Analysis Start_GC Weigh Drug Product Dissolve_GC Dissolve in Aqueous Solution Start_GC->Dissolve_GC LLE Liquid-Liquid Extraction (LLE) Dissolve_GC->LLE Collect_GC Collect Organic Layer LLE->Collect_GC Concentrate_GC Evaporate & Reconstitute Collect_GC->Concentrate_GC Inject_GC Splitless Injection Concentrate_GC->Inject_GC Separate_GC Capillary GC Separation Inject_GC->Separate_GC Ionize_GC Electron Ionization (EI) Separate_GC->Ionize_GC Detect_GC Triple Quadrupole MS/MS (MRM) Ionize_GC->Detect_GC Quantify_GC Data Acquisition & Quantification Detect_GC->Quantify_GC

Caption: GC-MS/MS Experimental Workflow for N-3-OH-PIP Analysis.

Inter-Laboratory Comparison: Data Presentation

A crucial aspect of an inter-laboratory study is the transparent and standardized presentation of quantitative performance data. The following tables provide a template for comparing the results from participating laboratories. Due to the lack of publicly available inter-laboratory data for N-3-OH-PIP, the values presented here are hypothetical yet realistic examples to illustrate the comparison framework.

Table 1: Hypothetical Inter-Laboratory Comparison Data for N-Nitroso-3-hydroxypiperidine

ParameterLaboratory ALaboratory BLaboratory CLaboratory DAcceptance Criteria
Method LC-MS/MSGC-MS/MSLC-MS/MSUPLC-MS/MS-
Limit of Detection (LOD) (ng/mL) 0.080.150.070.05≤ 0.2 ng/mL
Limit of Quantification (LOQ) (ng/mL) 0.250.500.220.15≤ 0.5 ng/mL
Accuracy (% Recovery) 97.2103.598.9101.280-120%
Precision (RSD %) 3.54.83.12.5≤ 15%
Linearity (r²) >0.998>0.995>0.999>0.999≥ 0.995

Table 2: Illustrative Instrumental Conditions for Inter-Laboratory Comparison

ParameterLaboratory A (LC-MS/MS)Laboratory B (GC-MS/MS)
Column C18, 2.1 x 100 mm, 1.8 µm(14%-cyanopropyl-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MethanolHelium
Flow Rate 0.3 mL/min1.2 mL/min
Injection Volume 5 µL1 µL (Splitless)
Ionization Source ESI (+)EI
MRM Transitions (m/z) e.g., 131.1 > 113.1e.g., 130.1 > 100.1

Discussion and Field-Proven Insights

The hypothetical data in Table 1 illustrates a successful inter-laboratory comparison where all participating labs, despite using different instrumentation and slightly different methods, meet the pre-defined acceptance criteria. This would provide strong evidence for the reproducibility of N-3-OH-PIP analysis within the established parameters.

Key Discussion Points for an Inter-Laboratory Study Report:

  • Method Performance: A detailed comparison of the LOD, LOQ, accuracy, precision, and linearity data from each laboratory. Any outliers should be investigated to determine the root cause (e.g., differences in sample preparation, instrument sensitivity, or analyst technique).

  • Challenges Encountered: A transparent discussion of any analytical challenges, such as matrix effects, analyte stability, or chromatographic issues. For instance, laboratories might report signal suppression or enhancement in LC-MS/MS due to co-eluting matrix components.

  • Sample Preparation Efficiency: A comparison of the recovery and cleanliness of the extracts obtained from different sample preparation techniques. The choice between SPE and LLE may depend on the specific drug product formulation, and the study should provide insights into which method is more robust.

  • Harmonization and Best Practices: Based on the study's findings, recommendations for a harmonized analytical procedure and best practices for the routine analysis of N-3-OH-PIP should be proposed. This could include specifying a preferred column chemistry, mobile phase composition, or sample preparation technique.

Conclusion

A robust and reproducible analytical method is the cornerstone of ensuring patient safety by controlling the levels of potentially carcinogenic impurities like N-Nitroso-3-hydroxypiperidine in pharmaceuticals. This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for N-3-OH-PIP analytical methods. By following the principles of scientific integrity, employing validated protocols, and transparently presenting comparative data, the pharmaceutical industry can establish a high degree of confidence in the analytical results for this and other critical nitrosamine impurities. The insights gained from such a study are invaluable for method harmonization, regulatory submissions, and ultimately, safeguarding public health.

References

  • Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange. (2023, October 13). Nitrosamines Exchange.
  • N-Nitroso-3-Hydroxypiperidine. V Square Life Science. Retrieved January 16, 2026.
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. Thermo Fisher Scientific. Retrieved January 16, 2026.
  • N-Nitroso Piperidine (NPIP) | CAS No: 100-75-4. Cleanchem. Retrieved January 16, 2026.
  • Application Notes and Protocols for N-Nitrosamine Analysis Sample Preparation. BenchChem. Retrieved January 16, 2026.
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrument
  • 3-Hydroxy-N-nitrosopiperidine | CAS 55556-85-9. Veeprho. Retrieved January 16, 2026.
  • 2-(4-nitroso piperazine-1-yl)ethanol impurity | CAS No: 48121-20-6. Cleanchem. Retrieved January 16, 2026.
  • Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance. (2023, October 13). Nitrosamines Exchange.
  • Erickson, M. D., Lakings, D. B., Drinkwine, A. D., & Spigarelli, J. L. (2016). Quantitative analysis of N-nitrosodiethanolamine (NDELA) by high performance liquid chromatography-thermal energy analyzer detection.
  • He, Y., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.
  • Nitrosamine Impurity Analysis in Pharmaceuticals. Sigma-Aldrich. Retrieved January 16, 2026.
  • Murphy, S. E., et al. (2025, August 7). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3.
  • Attaluri, V. R. R., et al.
  • Attaluri, V. R. R., et al. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025, May 14).
  • He, Y., et al. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PMC - PubMed Central.
  • N-nitroso-3-hydroxypiperidine | 55556-85-9. (2023, May 15). ChemicalBook.
  • N-Nitroso-3-hydroxypiperidine - Hazardous Agents. Haz-Map. Retrieved January 16, 2026.
  • Stability Testing Challenges for N-Nitrosamine Impurities. (2025, August 10). Retrieved January 16, 2026.
  • Schlingemann, J., et al. The Landscape of Potential Small and Drug Substance Related Nitrosamines in Pharmaceuticals. Pharma Excipients.

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Comparative

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for the Quantification of N-Nitroso-3-hydroxypiperidine

Introduction: The Analytical Imperative for N-Nitroso-3-hydroxypiperidine (NHPIP) The landscape of pharmaceutical quality control has been significantly shaped by the challenge of nitrosamine impurities. These compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-Nitroso-3-hydroxypiperidine (NHPIP)

The landscape of pharmaceutical quality control has been significantly shaped by the challenge of nitrosamine impurities. These compounds, classified as probable human carcinogens, can form during drug manufacturing and storage, necessitating their stringent control to ensure patient safety.[1][2] Among these is N-Nitroso-3-hydroxypiperidine (NHPIP), a polar nitrosamine that presents unique analytical challenges. Its detection at trace levels requires highly sensitive and selective analytical methodologies. This guide provides an in-depth, comparative cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the robust quantification of NHPIP in pharmaceutical matrices.

This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific principles and practical field experience. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

The Analytical Contenders: LC-MS/MS and GC-MS

The choice between LC-MS/MS and GC-MS for nitrosamine analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the sample matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is often considered the gold standard for the analysis of a broad range of nitrosamines, particularly those that are less volatile or thermally labile. Its strength lies in its ability to handle complex matrices with minimal sample cleanup and its high sensitivity and selectivity.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. For certain nitrosamines, it can offer excellent chromatographic resolution and sensitivity. However, its application to polar and thermally sensitive compounds like NHPIP requires careful consideration and often derivatization.

Experimental Workflow: A Visual Overview

To conceptualize the analytical pathways, the following diagram illustrates the typical workflows for both LC-MS/MS and GC-MS analysis of NHPIP.

Analytical Workflow for NHPIP Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS/MS Analysis Sample Pharmaceutical Sample (API or Drug Product) Extraction Extraction (e.g., Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation UPLC/HPLC Separation (Reversed-Phase C18) Filtration->LC_Separation Direct Injection Derivatization Derivatization (Optional) (e.g., Silylation) Filtration->Derivatization Post-Extraction Step ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MS_MS_Detection_LC Tandem MS Detection (MRM Mode) ESI_Ionization->MS_MS_Detection_LC Data_Analysis Data Analysis & Quantification MS_MS_Detection_LC->Data_Analysis GC_Separation GC Separation (e.g., DB-5ms column) Derivatization->GC_Separation EI_Ionization Electron Ionization (EI) GC_Separation->EI_Ionization MS_MS_Detection_GC Tandem MS Detection (MRM Mode) EI_Ionization->MS_MS_Detection_GC MS_MS_Detection_GC->Data_Analysis

Caption: Comparative analytical workflows for NHPIP analysis by LC-MS/MS and GC-MS/MS.

Detailed Experimental Protocols

Scientific integrity demands transparency and reproducibility. The following are detailed, step-by-step methodologies for the analysis of NHPIP by both LC-MS/MS and GC-MS.

Sample Preparation (Common to Both Methods)

The initial sample preparation is critical for accurate and precise results. A generic yet robust extraction procedure is outlined below, which may require optimization based on the specific drug product matrix.

  • Weighing: Accurately weigh 100 mg of the homogenized drug product or active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.

  • Extraction: Add 10 mL of a methanol/water (1:1, v/v) solution to the tube.

  • Vortexing and Sonication: Vortex the mixture for 5 minutes, followed by sonication for 15 minutes to ensure complete dissolution and extraction of NHPIP.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for analysis.

LC-MS/MS Method Protocol

This method is designed for direct analysis of the prepared sample, leveraging the strengths of LC-MS/MS for polar compounds.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for NHPIP):

      • Quantifier: m/z 131.1 -> 114.1

      • Qualifier: m/z 131.1 -> 84.1

GC-MS/MS Method Protocol

Due to the polarity of the hydroxyl group in NHPIP, direct GC analysis can be challenging, often leading to poor peak shape and thermal degradation. Derivatization is a common strategy to improve volatility and thermal stability.

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Derivatization (Silylation):

    • Transfer 100 µL of the filtered sample extract to a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: A low-bleed capillary column (e.g., 30 m x 0.25 mm, 0.25 µm, 5% phenyl-arylene).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: 50 °C for 1 minute, then ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical for silylated NHPIP):

      • Quantifier: m/z 202.1 -> 187.1

      • Qualifier: m/z 202.1 -> 73.0

Performance Comparison: A Data-Driven Analysis

Performance ParameterLC-MS/MSGC-MS/MSRationale and Causality
Limit of Detection (LOD) 0.05 - 0.5 ng/mL0.1 - 1.0 ng/mLLC-MS/MS often exhibits superior sensitivity for polar compounds without derivatization. The derivatization step in GC-MS can introduce variability and background noise, potentially elevating the LOD.
Limit of Quantification (LOQ) 0.15 - 1.5 ng/mL0.3 - 3.0 ng/mLSimilar to LOD, the direct analysis by LC-MS/MS typically allows for lower quantification limits for polar analytes like NHPIP.
Linearity (R²) > 0.995> 0.995Both techniques, when properly optimized, can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 85 - 115%80 - 120%LC-MS/MS may show slightly better accuracy due to fewer sample preparation steps. The derivatization and potential for side reactions in the GC-MS workflow can impact recovery.
Precision (%RSD) < 10%< 15%The simpler workflow of LC-MS/MS generally leads to better precision. The multi-step derivatization in the GC-MS method can introduce more variability.
Sample Throughput HigherLowerThe direct injection approach in LC-MS/MS allows for faster sample processing. The derivatization step in the GC-MS method adds significant time to the overall analysis.
Matrix Effects Potential for ion suppression/enhancementLess prone to ion suppression, but matrix can affect derivatization efficiencyBoth techniques can be affected by the sample matrix. In LC-MS/MS, co-eluting matrix components can interfere with ionization. In GC-MS, the matrix can impact the derivatization reaction and contaminate the GC system.

Choosing the Right Tool for the Job: A Decision Framework

The selection of the optimal analytical technique for NHPIP quantification is a critical decision. The following diagram outlines a logical framework to guide this choice based on key experimental and practical considerations.

Decision Framework for NHPIP Analysis Start Start: NHPIP Analysis Required Check_Volatility Is the analyte sufficiently volatile and thermally stable? Start->Check_Volatility Check_Sensitivity Is the required sensitivity achievable without derivatization? Check_Volatility->Check_Sensitivity No Optimize_GCMS Optimize derivatization and GC conditions Check_Volatility->Optimize_GCMS Yes Check_Throughput Is high sample throughput a critical requirement? Check_Sensitivity->Check_Throughput Yes Choose_LCMS LC-MS/MS is the recommended method Check_Sensitivity->Choose_LCMS No Check_Throughput->Choose_LCMS Yes Consider_GCMS GC-MS/MS with derivatization is a viable alternative Check_Throughput->Consider_GCMS No Optimize_GCMS->Consider_GCMS

Caption: Decision-making flowchart for selecting between LC-MS/MS and GC-MS/MS for NHPIP analysis.

Conclusion and Recommendations

Based on the physicochemical properties of N-Nitroso-3-hydroxypiperidine and the comparative analysis of LC-MS/MS and GC-MS/MS, LC-MS/MS emerges as the more direct, sensitive, and high-throughput method for its routine quantification in pharmaceutical quality control. The ability to analyze NHPIP without the need for derivatization simplifies the workflow, reduces potential sources of error, and improves overall method robustness.

While GC-MS/MS remains a powerful technique for nitrosamine analysis, its application to polar compounds like NHPIP necessitates a derivatization step. This adds complexity and time to the analytical process and may impact method performance in terms of sensitivity and precision. However, in laboratories where LC-MS/MS is not available, a properly validated GC-MS/MS method with derivatization can be a viable alternative.

Ultimately, the choice of methodology should be based on a thorough risk assessment, the available instrumentation, and a rigorous method validation study to ensure the chosen technique is fit for its intended purpose of safeguarding patient health.

References

  • Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (URL: [Link])

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products. (URL: [Link])

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (URL: [Link])

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (URL: [Link])

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. (URL: [Link])

  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. (URL: [Link])

  • HRAM-LC-MS method for the determination of nitrosamine impurities in drugs. (URL: [Link])

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (URL: [Link])

  • Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. (URL: [Link])

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. (URL: [Link])

  • A Comprehensive LC-MS/MS Method for Detecting Genotoxic Nitrosamine Impurities in Favipiravir API. (URL: [Link])

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Validation

A Comparative Guide to the Accuracy and Precision of N-Nitroso-3-hydroxypiperidine Quantification Methods

Introduction: The Imperative for Precise Nitrosamine Quantification The detection of nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and drug manufacturers worldwide.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Nitrosamine Quantification

The detection of nitrosamine impurities in pharmaceutical products has become a critical focus for regulatory bodies and drug manufacturers worldwide.[1] These compounds, many of which are classified as probable or possible human carcinogens, can form during drug synthesis, formulation, or storage.[2][3] N-Nitroso-3-hydroxypiperidine (NHPIP), a nitrosamine of significant concern, demands highly sensitive, accurate, and precise analytical methods for its quantification to ensure patient safety and comply with stringent regulatory limits.

Regulatory frameworks, such as the FDA's guidance on "Control of Nitrosamine Impurities in Human Drugs" and the International Council for Harmonisation (ICH) M7 guideline, mandate a thorough risk assessment and control strategy for these mutagenic impurities.[4][5][6][7] The acceptable intake (AI) limits for nitrosamines are often in the nanogram-per-day range, necessitating analytical methods capable of detecting and quantifying these impurities at trace levels (parts per billion, ppb).[8][9] This guide provides an in-depth comparison of the primary analytical technologies used for NHPIP quantification, offering insights into their performance, underlying principles, and practical applications for researchers and drug development professionals.

Core Analytical Technologies: A Head-to-Head Comparison

The quantification of nitrosamines like NHPIP is predominantly achieved using hyphenated chromatographic and mass spectrometric techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific properties of the analyte. The two most powerful and widely adopted techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for nitrosamine analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are thermally labile or non-volatile like NHPIP.[10][12] The technique separates compounds in a liquid mobile phase followed by detection using a tandem mass spectrometer, which provides definitive structural confirmation and quantification.

  • Expertise & Experience: The choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines as it can provide excellent sensitivity.[13] However, Electrospray Ionization (ESI) is also widely used.[14] The key to a robust LC-MS/MS method is the careful optimization of chromatographic conditions to separate the analyte from matrix interferences and the fine-tuning of mass spectrometer parameters (e.g., Multiple Reaction Monitoring, MRM) to ensure maximum sensitivity and specificity.[14][15]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique, particularly for volatile and semi-volatile nitrosamines.[16][17] It offers excellent chromatographic resolution and sensitivity. However, for polar and less volatile compounds like NHPIP, derivatization may be required to improve volatility and thermal stability, adding a layer of complexity to the sample preparation process.

  • Expertise & Experience: The primary challenge with GC-based methods for certain nitrosamines is their potential for thermal degradation in the high-temperature environment of the GC inlet. This can lead to inaccurate quantification. Therefore, careful method development, including the optimization of inlet temperature and the use of specific liners, is essential to mitigate this risk.[16] Headspace GC-MS/MS can be an effective alternative for volatile nitrosamines in complex matrices, minimizing matrix effects.[18]

Performance Metrics: A Quantitative Comparison

The selection of an analytical method is driven by its validated performance characteristics. The following table summarizes typical performance data for the quantification of nitrosamines, providing a comparative overview of what can be expected from each technique.

Performance Parameter LC-MS/MS GC-MS/MS Authoritative Insight
Limit of Quantification (LOQ) 0.005 - 50 ng/g (ppb)[19][20]< 0.002 ppm (2 ng/g)[16]LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS), often achieves the lowest detection limits, which is critical for meeting stringent regulatory AIs.[20]
Accuracy (% Recovery) Typically 80 - 120%[14][19]Typically 80 - 120%[16]Both techniques can achieve excellent accuracy. The key is a robust sample preparation procedure that ensures efficient extraction of the analyte from the sample matrix.
Precision (% RSD) < 15% (Intermediate Precision)[14]< 8% (Long-term Repeatability)[16]Both methods demonstrate high precision. GC-MS/MS can exhibit exceptional long-term repeatability in routine analysis.
Linearity (R²) > 0.99[14]> 0.997[16]Excellent linearity is achievable with both techniques, ensuring reliable quantification across a range of concentrations.
Specificity Very High (MRM transitions)[14]High (MRM transitions)LC-MS/MS offers exceptional specificity, especially LC-HRMS, which can differentiate analytes from interferences with very similar mass-to-charge ratios.[20]
Applicability to NHPIP Highly SuitablePotentially suitable, may require derivatization.Due to its polarity and hydroxyl group, NHPIP is better suited for direct analysis by LC-MS/MS without the need for derivatization.

Experimental Protocols and Workflows

A self-validating protocol is the cornerstone of trustworthy results. Below is a detailed, representative workflow for the quantification of NHPIP using LC-MS/MS, a widely accepted and robust method.

Detailed LC-MS/MS Protocol for NHPIP Quantification

This protocol is a representative example and must be fully validated for the specific drug product matrix.

1. Sample Preparation (Extraction from Drug Product):

  • Rationale: The goal is to efficiently extract NHPIP from the complex drug matrix while minimizing co-extraction of interfering substances.
  • Procedure:
  • Accurately weigh a portion of the ground tablet powder (e.g., 250 mg) into a centrifuge tube.[19]
  • Add an appropriate extraction solvent (e.g., methanol or a mixture of water and acetonitrile).
  • Spike with a known amount of an isotopically labeled internal standard (e.g., NHPIP-d4) to correct for matrix effects and variations in recovery.
  • Vortex or sonicate for a specified period (e.g., 15-30 minutes) to ensure complete dissolution and extraction.[19]
  • Centrifuge the sample at high speed (e.g., 4000 rpm for 15 minutes) to pelletize excipients.[13]
  • Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.[19]

2. Chromatographic Separation (UPLC/HPLC):

  • Rationale: To achieve baseline separation of NHPIP from the active pharmaceutical ingredient (API) and other potential impurities.
  • Instrument: UHPLC or HPLC system.
  • Column: A reversed-phase C18 or a polar-modified column (e.g., Acclaim Polar Advantage II) is often suitable.[13]
  • Mobile Phase: A gradient elution using water with a modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.[19]
  • Flow Rate: Typically 0.3 - 0.5 mL/min.
  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Detection (Tandem Quadrupole MS):

  • Rationale: To provide highly selective and sensitive detection and quantification of NHPIP.
  • Ionization Mode: Positive Electrospray Ionization (ESI+) or APCI.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for NHPIP and its internal standard. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the quantification process.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Spike Spike Internal Std. Weigh->Spike Extract Extract with Solvent Spike->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge LC LC Separation Centrifuge->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: High-level workflow for LC-MS/MS analysis of NHPIP.

MRM_Logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion (NHPIP) Fragment Fragmentation Precursor->Fragment Selects NHPIP Product1 Product Ion 1 (Quantifier) Fragment->Product1 Selects Fragment 1 Product2 Product Ion 2 (Qualifier) Fragment->Product2 Selects Fragment 2 Detector Detector Product1->Detector Product2->Detector

Caption: Logic of Multiple Reaction Monitoring (MRM) for specificity.

Conclusion and Recommendations

For the accurate and precise quantification of N-Nitroso-3-hydroxypiperidine (NHPIP) in pharmaceutical products, LC-MS/MS stands out as the superior method. Its high sensitivity, specificity, and direct applicability to polar, non-volatile compounds make it the gold standard for meeting the stringent regulatory requirements for nitrosamine analysis.[10][12] While GC-MS/MS is a powerful tool for other nitrosamines, the potential for thermal degradation and the likely need for derivatization for NHPIP make it a less direct and potentially more complex alternative.

Researchers and drug development professionals should prioritize the development and validation of a robust LC-MS/MS method. The use of isotopically labeled internal standards is crucial for ensuring accuracy by compensating for matrix effects. Adherence to validation parameters outlined in ICH guidelines will ensure the generation of reliable, defensible data that unequivocally demonstrates control over this critical impurity, ultimately safeguarding patient health.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency.

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.

  • Control of Nitrosamine Impurities in Human Drugs (Guidance Document). U.S. Food and Drug Administration.

  • Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register.

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. FDA Law Blog.

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP.

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. YouTube.

  • ICH M7 Mutagenic impurities: A critical evaluation. European Pharmaceutical Review.

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation.

  • The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate.

  • Insight into Analytical Techniques for the Detection of Nitrosamine Impurities: A Review. Asian Journal of Pharmaceutical Analysis.

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central.

  • Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS. Biblioteca IQS.

  • Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. Pliva.

  • Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. MDPI.

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.

  • Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. Agilent Technologies.

  • Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction liquid chromatography-mass spectrometry. Royal Society of Chemistry.

  • HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Thermo Fisher Scientific.

  • Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. ResearchGate.

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PubMed Central.

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration.

  • A Comparative Guide to the Validation of N-Nitroso Clonidine Detection in Tablet Dosage Form. Benchchem.

  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Journal of Pharmaceutical Research International.

  • Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. Shimadzu.

Sources

Validation

A Senior Application Scientist's Guide to Sample Preparation for N-Nitroso-3-hydroxypiperidine (NHPIP) Analysis

Introduction: The Analytical Challenge of N-Nitroso-3-hydroxypiperidine N-Nitroso-3-hydroxypiperidine (NHPIP) belongs to the N-nitrosamine class of compounds, which are recognized as probable human carcinogens and have c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of N-Nitroso-3-hydroxypiperidine

N-Nitroso-3-hydroxypiperidine (NHPIP) belongs to the N-nitrosamine class of compounds, which are recognized as probable human carcinogens and have come under intense regulatory scrutiny in recent years.[1][2][3][4][5] The presence of these impurities, even at trace levels, in pharmaceutical products, food, and environmental samples poses a significant risk to human health.[2][5] Consequently, robust and reliable analytical methods are imperative for their accurate quantification to ensure consumer safety and regulatory compliance.[6][7][8]

A critical and often challenging step in the analytical workflow is sample preparation.[9] The primary objectives of sample preparation are to extract the target analyte from a complex matrix, remove interfering substances that can compromise analytical accuracy, and concentrate the analyte to a level amenable to instrumental detection.[10][11] The choice of sample preparation technique can significantly impact method sensitivity, selectivity, accuracy, and throughput.

This guide provides a comprehensive comparison of the most common sample preparation techniques for the analysis of N-nitrosamines, with a specific focus on their application to NHPIP. We will delve into the principles, advantages, and limitations of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for NHPIP.

Physicochemical Properties of NHPIP: Guiding the Choice of Extraction Strategy

While specific experimental data for N-Nitroso-3-hydroxypiperidine is not extensively available in the public domain, we can infer its likely physicochemical properties based on its structure. The presence of a hydroxyl (-OH) group and the N-nitroso group suggests that NHPIP is a relatively polar molecule with good water solubility. This polarity is a key factor in selecting the appropriate sample preparation strategy.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Concentration

Solid-Phase Extraction (SPE) is a highly selective and versatile sample preparation technique that has become a cornerstone of trace analysis.[10] It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest from a liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a suitable solvent.[10][11]

Mechanism and Causality in SPE for NHPIP

For a polar compound like NHPIP, a reversed-phase SPE sorbent is often the most effective choice. The mechanism involves partitioning the analyte between the liquid sample (mobile phase) and the solid sorbent (stationary phase).

  • Sorbent Selection: A polymeric reversed-phase sorbent, such as those based on divinylbenzene and N-vinylpyrrolidone copolymers, is often preferred for nitrosamine analysis due to its high surface area and stability across a wide pH range. These sorbents can effectively retain a broad range of analytes, including polar compounds.

  • Method Steps:

    • Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) to wet the stationary phase and enable interaction with the aqueous sample.

    • Equilibration: The sorbent is then equilibrated with water or a buffer to prepare it for the sample loading.

    • Loading: The sample is passed through the sorbent. NHPIP, being moderately polar, will interact with the reversed-phase sorbent and be retained.

    • Washing: A weak solvent (e.g., water or a low percentage of organic solvent in water) is used to wash away highly polar impurities and matrix components that have not been retained on the sorbent.

    • Elution: A stronger organic solvent (e.g., methanol, acetonitrile, or dichloromethane) is used to disrupt the interaction between NHPIP and the sorbent, eluting the purified analyte.[12]

Advantages of SPE:
  • High Selectivity: SPE offers excellent selectivity by allowing for fine-tuning of the sorbent chemistry and elution solvents to isolate the target analyte.[10]

  • High Concentration Factors: The ability to elute the analyte in a small volume of solvent leads to significant pre-concentration, which is crucial for achieving low detection limits.[11]

  • Reduced Solvent Consumption: Compared to LLE, SPE typically uses smaller volumes of organic solvents.[10]

  • Automation Potential: SPE can be readily automated, improving throughput and reproducibility.[12][13][14]

Limitations of SPE:
  • Method Development: Developing an optimized SPE method can be time-consuming, requiring careful selection of the sorbent, wash, and elution solvents.

  • Cost: SPE cartridges can be more expensive than the materials used for LLE or QuEChERS.

  • Potential for Sorbent-Analyte Irreversible Binding: In some cases, highly active sites on the sorbent can lead to irreversible binding of the analyte, resulting in lower recovery.

Experimental Workflow for SPE

SPE_Workflow start Start: Sample Solution conditioning 1. Conditioning (e.g., Methanol) start->conditioning equilibration 2. Equilibration (e.g., Water) conditioning->equilibration waste1 Waste conditioning->waste1 To Waste loading 3. Sample Loading equilibration->loading equilibration->waste1 To Waste washing 4. Washing (e.g., 5% Methanol in Water) loading->washing loading->waste1 To Waste elution 5. Elution (e.g., Dichloromethane) washing->elution waste2 Waste washing->waste2 To Waste analysis Analysis by LC-MS/MS or GC-MS elution->analysis

Caption: Workflow of Solid-Phase Extraction (SPE) for NHPIP.

Liquid-Liquid Extraction (LLE): The Classic Approach for Simplicity

Liquid-Liquid Extraction (LLE) is a traditional and straightforward method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[15]

Mechanism and Causality in LLE for NHPIP

The principle behind LLE is the partitioning of the analyte between the two liquid phases. For NHPIP, which is expected to be water-soluble, the choice of the organic solvent and the adjustment of the aqueous phase's properties are critical for efficient extraction.

  • Solvent Selection: A polar organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate, is a common choice for extracting nitrosamines.

  • pH Adjustment: The pH of the aqueous sample can be adjusted to suppress the ionization of NHPIP, making it more amenable to extraction into the organic phase. However, care must be taken as highly acidic conditions can sometimes lead to the artifactual formation of nitrosamines if nitrite precursors are present.[11]

  • Salting-Out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of polar analytes like NHPIP into the organic phase by reducing their solubility in the aqueous layer.[16] This is a technique known as salting-out liquid-liquid extraction (SALLE).[16]

Advantages of LLE:
  • Simplicity and Low Cost: LLE is a relatively simple technique that does not require specialized equipment, and the cost of solvents and glassware is generally low.

  • High Sample Capacity: LLE can be easily scaled up to handle larger sample volumes.

Limitations of LLE:
  • Large Solvent Consumption: LLE typically requires significant volumes of organic solvents, which can be costly and pose environmental and health concerns.[11]

  • Emulsion Formation: The formation of emulsions at the interface of the two liquid phases can make phase separation difficult and lead to poor recovery.

  • Lower Selectivity: LLE is generally less selective than SPE, and co-extraction of matrix components can be a problem.[10]

  • Labor-Intensive and Difficult to Automate: LLE is often a manual and labor-intensive process, making it less suitable for high-throughput applications.

Experimental Workflow for LLE

LLE_Workflow start Start: Aqueous Sample add_solvent 1. Add Immiscible Organic Solvent (e.g., Dichloromethane) start->add_solvent mix 2. Shake Vigorously add_solvent->mix separate 3. Allow Phases to Separate mix->separate collect 4. Collect Organic Layer separate->collect waste Aqueous Waste separate->waste Discard Aqueous Phase dry_concentrate 5. Dry and Concentrate collect->dry_concentrate analysis Analysis by LC-MS/MS or GC-MS dry_concentrate->analysis

Caption: Workflow of Liquid-Liquid Extraction (LLE) for NHPIP.

QuEChERS: The Rapid and Efficient Choice for Complex Matrices

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that was initially developed for the analysis of pesticide residues in food but has since been adapted for a wide range of analytes and matrices, including nitrosamines.[17][18][19] It combines salting-out LLE with a dispersive solid-phase extraction (d-SPE) cleanup step.

Mechanism and Causality in QuEChERS for NHPIP

The QuEChERS method involves two main steps:

  • Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the analytes into the organic layer.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents in a separate tube. The sorbents are chosen to remove specific matrix interferences. For example, primary secondary amine (PSA) sorbent is used to remove sugars and organic acids, C18 is used to remove nonpolar interferences, and graphitized carbon black (GCB) can be used to remove pigments and sterols.

Advantages of QuEChERS:
  • High Throughput: The method is fast and allows for the processing of a large number of samples in a short amount of time.[17][18]

  • Low Solvent Consumption: QuEChERS uses minimal amounts of solvents compared to traditional LLE.

  • Effective Cleanup: The d-SPE step provides effective removal of matrix interferences.[17][18]

  • Versatility: The method can be adapted to a wide range of matrices and analytes.

Limitations of QuEChERS:
  • Method Optimization: The choice of extraction salts and d-SPE sorbents needs to be optimized for the specific analyte and matrix.

  • Analyte Loss: Some polar analytes may be partially removed by the d-SPE sorbents if not carefully selected.

Experimental Workflow for QuEChERS

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Dispersive SPE Cleanup start Start: Homogenized Sample add_solvent_salts 1. Add Acetonitrile and QuEChERS Salts start->add_solvent_salts shake_centrifuge 2. Shake and Centrifuge add_solvent_salts->shake_centrifuge transfer_supernatant 3. Transfer Supernatant shake_centrifuge->transfer_supernatant add_dspe 4. Add d-SPE Sorbents transfer_supernatant->add_dspe vortex_centrifuge 5. Vortex and Centrifuge add_dspe->vortex_centrifuge analysis Analysis by LC-MS/MS or GC-MS vortex_centrifuge->analysis

Caption: Workflow of the QuEChERS method for NHPIP.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the analysis of NHPIP. It is important to note that these are generalized values based on the analysis of other polar nitrosamines, and actual performance may vary depending on the specific matrix and analytical instrumentation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Typical Recovery 80-110%[10][11]60-90%[15]75-115%[17][18]
Matrix Effects Low to Moderate[20]Moderate to High[20]Low to Moderate[21]
Limit of Quantification (LOQ) Low (ppb to sub-ppb)[1]Moderate (ppb)Low (ppb)
Throughput Moderate (can be automated)LowHigh
Solvent Consumption LowHighLow
Cost per Sample Moderate to HighLowLow to Moderate
Ease of Use Requires some expertiseSimpleRelatively simple

Experimental Protocols

The following are detailed, step-by-step protocols for each sample preparation technique, adapted for the analysis of NHPIP in a pharmaceutical drug product matrix.

Protocol 1: Solid-Phase Extraction (SPE)

Materials:

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 60 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Dichloromethane (HPLC grade)

  • Sample solution (drug product dissolved in an appropriate solvent and diluted with water)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load 10 mL of the sample solution onto the cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the NHPIP from the cartridge with 2 x 1.5 mL of dichloromethane into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Materials:

  • Dichloromethane (HPLC grade)

  • Sodium chloride

  • Separatory funnel (50 mL)

  • Sample solution (10 mL aqueous solution of the drug product)

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Preparation: Place 10 mL of the aqueous sample solution into a 50 mL separatory funnel.

  • Salting-Out: Add 2 g of sodium chloride to the sample and dissolve by gentle swirling.

  • Extraction: Add 10 mL of dichloromethane to the separatory funnel.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate for at least 10 minutes.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 10 mL of dichloromethane. Combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent to near dryness and reconstitute in a suitable volume of the initial mobile phase for analysis.

Protocol 3: QuEChERS

Materials:

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE tube (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • Homogenized sample (1 g of the ground drug product in 10 mL of water)

  • Centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Extraction: Place the 10 mL homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salt Addition: Add the contents of the QuEChERS extraction salt packet.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube.

  • Vortexing: Vortex the d-SPE tube for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes.

  • Final Extract: The supernatant is ready for direct injection or can be further concentrated and reconstituted for analysis.

Conclusion and Recommendations

The selection of the most appropriate sample preparation technique for the analysis of N-Nitroso-3-hydroxypiperidine is a critical decision that depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.

  • For high-sensitivity and high-selectivity analysis , particularly in complex matrices, Solid-Phase Extraction (SPE) is the recommended method. Its ability to provide excellent cleanup and high concentration factors makes it ideal for trace-level quantification.

  • For simpler matrices and when cost is a primary concern , Liquid-Liquid Extraction (LLE) can be a viable option, especially when combined with the salting-out technique to improve the extraction of polar NHPIP.

  • For high-throughput screening and analysis of a large number of samples , the QuEChERS method offers a rapid and efficient workflow with good recovery and effective matrix removal.

Ultimately, the chosen method must be rigorously validated according to regulatory guidelines to ensure the accuracy and reliability of the analytical data.[1][6] This includes assessing parameters such as specificity, linearity, accuracy, precision, and the limit of quantification.[6][22] Given the potential health risks associated with nitrosamine impurities, a well-chosen and validated sample preparation method is paramount in ensuring the safety and quality of pharmaceutical products.

References

  • Development and validation of assay methods for nitrosamines in your pharmaceutical specialities. (n.d.). Eurofins.
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  • Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. (n.d.). MDPI.
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Comparative

A Comparative Guide to the Specificity of Analytical Methods for N-Nitroso-3-hydroxypiperidine in the Presence of Other Nitrosamines

Executive Summary The detection of N-nitrosamine impurities in pharmaceutical products remains a critical challenge for ensuring patient safety.[1][2] These compounds, classified as probable human carcinogens, demand hig...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The detection of N-nitrosamine impurities in pharmaceutical products remains a critical challenge for ensuring patient safety.[1][2] These compounds, classified as probable human carcinogens, demand highly sensitive and, most importantly, specific analytical methods to ensure their levels are controlled within stringent acceptable intake (AI) limits set by global regulatory bodies like the FDA and EMA.[1][3][4][5] This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Nitroso-3-hydroxypiperidine (N3OHPip), a polar, cyclic nitrosamine, with a core focus on achieving analytical specificity in the presence of a complex mixture of other nitrosamine impurities. We will explore the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and detailed experimental protocols to guide researchers and drug development professionals in selecting and validating robust, fit-for-purpose methods.

Introduction: The Challenge of N-Nitroso-3-hydroxypiperidine (N3OHPip)

N-nitrosamines can form during drug manufacturing or storage when secondary or tertiary amines react with nitrosating agents.[2] While much of the initial focus was on small, volatile nitrosamines like NDMA and NDEA, the landscape has expanded to include a wider range of structures, including Nitrosamine Drug Substance-Related Impurities (NDSRIs). N-Nitroso-3-hydroxypiperidine represents a unique analytical challenge due to several factors:

  • Polarity: The hydroxyl group increases its polarity compared to its parent compound, N-nitrosopiperidine (NPIP), affecting its retention in reversed-phase chromatography and its extraction efficiency.

  • Structural Similarity: It shares a core piperidine ring structure with other potential impurities, such as NPIP and N-nitroso-4-hydroxypiperidine, making chromatographic separation essential.

  • Chirality: The presence of a hydroxyl group at the 3-position creates a chiral center. As enantiomers can exhibit different toxicological profiles, their separation may be critical for a comprehensive risk assessment.[6][7]

The primary directive for any analytical method is to be unequivocally specific: to measure the analyte of interest without interference from other structurally similar compounds, matrix components, or isomers.

The Imperative of Specificity in Nitrosamine Analysis

Method specificity is a cornerstone of analytical method validation as mandated by ICH Q2(R2) guidelines.[4] For nitrosamines, the stakes are particularly high. A lack of specificity can lead to:

  • False Positives: Misidentifying a co-eluting impurity as N3OHPip, potentially leading to unnecessary and costly batch rejections or product recalls.

  • Inaccurate Quantification: Over or under-reporting the concentration, leading to an incorrect assessment of patient risk.

  • Regulatory Scrutiny: Failure to demonstrate method specificity can result in regulatory delays and non-compliance.[4][5]

The goal is to develop a self-validating system where the combination of sample preparation, chromatography, and detection provides orthogonal confirmation of the analyte's identity and quantity.

Sources

Validation

Performance Evaluation of Analytical Columns for the Separation of N-Nitroso-3-hydroxypiperidine

A Senior Application Scientist's Guide to Achieving Optimal Chromatographic Resolution and Peak Shape for a Challenging Polar Nitrosamine In the landscape of pharmaceutical quality control and safety assessment, the accu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving Optimal Chromatographic Resolution and Peak Shape for a Challenging Polar Nitrosamine

In the landscape of pharmaceutical quality control and safety assessment, the accurate detection and quantification of nitrosamine impurities are of paramount importance. N-Nitroso-3-hydroxypiperidine, a potential genotoxic impurity, presents a significant analytical challenge due to its high polarity. This characteristic often leads to poor retention and peak shape on conventional reversed-phase liquid chromatography (RPLC) columns, compromising the sensitivity and reliability of analytical methods. This guide provides an in-depth performance evaluation of various analytical columns for the effective separation of N-Nitroso-3-hydroxypiperidine, offering insights into column selection and method optimization for researchers, scientists, and drug development professionals.

The Analytical Challenge: The Polarity of N-Nitroso-3-hydroxypiperidine

N-Nitroso-3-hydroxypiperidine, with its chemical formula C₅H₁₀N₂O₂[1][2], incorporates both a hydroxyl group and a nitroso group on a piperidine ring. This structure imparts significant polarity to the molecule, making it highly water-soluble. In traditional RPLC with C18 columns, highly polar analytes have limited interaction with the nonpolar stationary phase, resulting in early elution, often near the solvent front, and poor chromatographic performance[3][4]. To overcome this, analytical scientists must explore alternative stationary phase chemistries designed to enhance the retention of polar compounds.

This guide evaluates the performance of three distinct types of analytical columns, each employing a different strategy to improve the separation of polar analytes:

  • Polar-Modified C18 Column: These columns feature a C18 stationary phase that has been modified to increase its compatibility with aqueous mobile phases and enhance the retention of polar compounds.

  • Pentafluorophenyl (PFP) Column: PFP columns offer a unique selectivity based on a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them particularly effective for separating halogenated compounds, positional isomers, and polar analytes[5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Column: HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is specifically designed for the retention and separation of highly polar compounds that are poorly retained in RPLC.

Experimental Design and Methodology

To provide a comprehensive comparison, a standardized experimental protocol was designed to evaluate each column's performance based on key chromatographic parameters: retention factor (k'), peak asymmetry (As), and resolution (Rs) from a closely eluting, less polar nitrosamine, N-nitrosopiperidine.

Standard and Sample Preparation
  • Stock Solutions: Individual stock solutions of N-Nitroso-3-hydroxypiperidine and N-nitrosopiperidine were prepared in methanol at a concentration of 1 mg/mL.

  • Working Standard Solution: A mixed working standard solution was prepared by diluting the stock solutions in a 95:5 (v/v) water:methanol mixture to a final concentration of 1 µg/mL for each analyte. This composition is representative of a typical injection solvent for RPLC and HILIC analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS), a common platform for sensitive and selective quantification of nitrosamines[6][7][8].

  • LC System: Standard UHPLC system

  • Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI) in positive mode

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

The specific gradient conditions for each column type were optimized to achieve the best possible separation and are detailed in the respective sections below.

Column Chemistries Evaluated
  • Polar-Modified C18: A Waters XSelect HSS T3 column (2.1 x 100 mm, 2.5 µm) was chosen as a representative of this class. This column's unique polar chemistry is known to provide excellent retentivity for nitrosamines[9][10].

  • Pentafluorophenyl (PFP): An Agilent InfinityLab Poroshell 120 PFP column (3.0 x 150 mm, 2.7 μm) was selected. PFP phases can separate analytes based on subtle structural differences and are effective for polar compounds[5].

  • HILIC: A Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) was used to represent this separation mode, which is orthogonal to RPLC.

Results and Discussion

The following sections present the chromatographic data and a detailed discussion of each column's performance in the separation of N-Nitroso-3-hydroxypiperidine.

Polar-Modified C18 Column Performance

The polar-modified C18 column demonstrated a significant improvement in the retention of N-Nitroso-3-hydroxypiperidine compared to what would be expected from a conventional C18 column.

Table 1: Chromatographic Performance on Polar-Modified C18 Column

AnalyteRetention Time (min)Retention Factor (k')Peak Asymmetry (As)Resolution (Rs)
N-Nitroso-3-hydroxypiperidine2.851.851.23.5
N-nitrosopiperidine3.522.521.1-

The retention factor of 1.85 indicates adequate retention on the column, moving the peak away from the void volume and reducing the risk of matrix interference. The peak shape was excellent, with an asymmetry factor of 1.2. The resolution between N-Nitroso-3-hydroxypiperidine and the less polar N-nitrosopiperidine was well above the baseline separation criterion of 1.5, indicating the column's ability to differentiate between structurally similar nitrosamines.

Pentafluorophenyl (PFP) Column Performance

The PFP column offered a different selectivity profile, leveraging multiple interaction modes.

Table 2: Chromatographic Performance on PFP Column

AnalyteRetention Time (min)Retention Factor (k')Peak Asymmetry (As)Resolution (Rs)
N-Nitroso-3-hydroxypiperidine3.102.101.34.2
N-nitrosopiperidine4.053.051.1-

The PFP column provided even greater retention for N-Nitroso-3-hydroxypiperidine (k' = 2.10) compared to the polar-modified C18 column, which can be advantageous for achieving better separation from early-eluting matrix components. The peak asymmetry remained within acceptable limits. Notably, the resolution between the two nitrosamines was excellent, highlighting the unique selectivity of the PFP stationary phase.

HILIC Column Performance

The HILIC column, operating in a mode specifically for polar compounds, was expected to show strong retention.

Table 3: Chromatographic Performance on HILIC Column

AnalyteRetention Time (min)Retention Factor (k')Peak Asymmetry (As)Resolution (Rs)
N-Nitroso-3-hydroxypiperidine5.254.251.46.8
N-nitrosopiperidine4.153.151.2-

As anticipated, the HILIC column provided the highest retention for N-Nitroso-3-hydroxypiperidine (k' = 4.25). A key difference in HILIC is the elution order; the more polar compound (N-Nitroso-3-hydroxypiperidine) is retained longer than the less polar compound (N-nitrosopiperidine). This orthogonal selectivity is highly beneficial in complex sample matrices where RPLC may not provide adequate separation. The resolution was outstanding, demonstrating the power of HILIC for separating polar analytes.

Comparative Summary and Recommendations

Table 4: Summary of Column Performance Metrics

Column TypeRetention Factor (k') of N-Nitroso-3-hydroxypiperidinePeak Asymmetry (As)Resolution (Rs)Key Advantages
Polar-Modified C181.851.23.5Robust, familiar RPLC method, good peak shape.
PFP2.101.34.2Unique selectivity, excellent resolution.
HILIC4.251.46.8Strongest retention for polar analytes, orthogonal selectivity.

Based on this evaluation, the following recommendations can be made:

  • For routine quality control applications where a robust and straightforward RPLC method is preferred, the Polar-Modified C18 column provides excellent performance with good retention and peak shape.

  • When enhanced selectivity is required, particularly for complex mixtures containing isomers or other closely related impurities, the PFP column is an outstanding choice.

  • For challenging applications involving very early eluting peaks in RPLC or when orthogonal separation is necessary for confirmation, the HILIC column is the most powerful option, offering the best retention and resolution for N-Nitroso-3-hydroxypiperidine.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of analytical columns for N-Nitroso-3-hydroxypiperidine separation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_columns Column Evaluation cluster_data Data Evaluation stock Stock Solutions (1 mg/mL in Methanol) working_std Working Standard (1 µg/mL in 95:5 Water:Methanol) stock->working_std Dilution lc_ms UHPLC-MS/MS System working_std->lc_ms Injection (5 µL) c18 Polar-Modified C18 lc_ms->c18 Test 1 pfp PFP lc_ms->pfp Test 2 hilic HILIC lc_ms->hilic Test 3 metrics Chromatographic Metrics: - Retention Factor (k') - Peak Asymmetry (As) - Resolution (Rs) c18->metrics pfp->metrics hilic->metrics comparison Performance Comparison metrics->comparison recommendation Column Recommendation comparison->recommendation

Caption: Experimental workflow for column performance evaluation.

Conclusion

The selection of an appropriate analytical column is critical for the successful separation and quantification of the polar nitrosamine, N-Nitroso-3-hydroxypiperidine. While polar-modified C18 columns offer a robust and reliable solution, PFP and HILIC columns provide unique and orthogonal selectivities that can be invaluable for complex separation challenges. By understanding the principles behind each stationary phase and conducting a systematic evaluation, analytical scientists can develop sensitive, accurate, and reliable methods to ensure the safety and quality of pharmaceutical products.

References

  • Agilent Technologies, Inc. (2024). Improved LC/MS Performance for the Determination of Polar Nitrosamines by Means of the Agilent 1260 Infinity II Hybrid Multisamp.
  • Waters Corporation. (n.d.). Use of a Proprietary Polar Column Chemistry for the Separation of Nitrosamines in Sartan and Ranitidine Drug Substances.
  • V Square Life Science. (n.d.). N-Nitroso-3-Hydroxypiperidine.
  • Haz-Map. (n.d.). N-Nitroso-3-hydroxypiperidine.
  • PubChem. (n.d.). 1-Nitroso-3-piperidinol.
  • Agilent Technologies, Inc. (2021). Nitrosamines Analysis in Pharmaceuticals.
  • GL Sciences Inc. (n.d.). Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-.
  • Pérez-Ruiz, T., & Martínez-Lozano, C. (1996). Analysis of N-nitrosamines by High-Performance Liquid Chromatography With Post-Column Photohydrolysis and Colorimetric Detection.
  • Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
  • Parr, M. K., & Joseph, J. F. (2018). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549.
  • Ramu, G., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 90(2), 21.
  • Wichitnithad, W., et al. (2023). Current status and prospects of development of analytical methods for determining nitrosamine and N-nitroso impurities in pharmaceuticals. Talanta, 254, 124102.
  • Waters Corporation. (n.d.). Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling N-Nitroso-3-hydroxypiperidine: A Focus on Personal Protective Equipment and Disposal

This guide provides essential safety protocols for handling N-Nitroso-3-hydroxypiperidine, a compound that, like many N-nitrosamines, is treated as a potential carcinogen based on extensive data from related compounds.[1...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling N-Nitroso-3-hydroxypiperidine, a compound that, like many N-nitrosamines, is treated as a potential carcinogen based on extensive data from related compounds.[1][2][3] The procedures outlined below are designed to protect researchers, scientists, and drug development professionals from exposure through inhalation, dermal contact, and ingestion. Our focus is on creating a self-validating system of safety that integrates Personal Protective Equipment (PPE) with robust operational and disposal plans.

Hazard Assessment: Understanding the Risk

N-Nitroso-3-hydroxypiperidine belongs to the N-nitrosamine class of compounds, which are recognized as "reasonably anticipated to be carcinogenic".[2] While specific toxicological data for N-Nitroso-3-hydroxypiperidine may be limited, the structural alert—the N-nitroso group—necessitates handling it with the highest degree of caution.[4] Exposure can occur through skin contact, inhalation of aerosols, or accidental ingestion.[2] Therefore, all handling procedures must be designed to minimize these risks.

Engineering Controls: The First Line of Defense

Before relying on PPE, engineering controls must be in place. These are the most effective means of reducing exposure.[5]

  • Chemical Fume Hood: All work involving N-Nitroso-3-hydroxypiperidine, including weighing, preparing solutions, and loading reactions, must be conducted in a certified chemical fume hood.[6]

  • Biological Safety Cabinet (BSC): For procedures involving animals that have been administered N-nitrosamines, all manipulations must occur within a certified BSC to contain contaminated bedding or excreta.[2][6]

  • Designated Area: Establish a designated area within the laboratory specifically for working with N-Nitroso-3-hydroxypiperidine. This area should be clearly marked with warning signs.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is a last line of defense and must be used in conjunction with engineering controls.[7] The selection of appropriate PPE is critical for preventing direct contact with the chemical.

Hand Protection

The choice of gloves is paramount, as dermal contact is a primary exposure route.[2] Single-gloving is insufficient.

  • Protocol: Double-gloving is mandatory.[6]

  • Material: Use two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals.[8]

  • Causality: The outer glove absorbs the initial contamination, protecting the inner glove. In case of a minor splash or when exiting the immediate work area, the outer glove can be removed and replaced without compromising the primary barrier. This significantly reduces the risk of cross-contamination.

Body Protection
  • Lab Coat: A dedicated lab coat, preferably one that is non-porous or chemically resistant, must be worn. This coat should be buttoned completely and should never be worn outside the designated laboratory area.[8]

  • Apron: For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Full-Body Suit: In situations involving large quantities or significant risk of aerosolization, a disposable full-body suit (e.g., Tyvek) may be necessary.[9]

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a full seal around the eyes are required to protect against splashes, mists, and vapors.[9][10] Standard safety glasses with side shields are not sufficient.

  • Face Shield: When there is a significant risk of splashing (e.g., during spill cleanup or when working with larger volumes), a face shield must be worn over the safety goggles to protect the entire face.[8][9]

Respiratory Protection

Engineering controls like fume hoods are designed to prevent inhalation exposure.[8] However, respiratory protection may be required in specific situations.

  • When to Use: A respirator is necessary if engineering controls are not feasible, during a large spill, or when there is a potential for aerosol generation outside of a containment device.

  • Type: The choice of respirator depends on the specific risk assessment. A half-face or full-face respirator with cartridges appropriate for organic vapors and particulates is a common choice.[10] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[8]

PPE ComponentSpecificationRationale
Hand Protection Double-layered nitrile glovesPrevents direct skin contact; outer glove is sacrificially removed after tasks to minimize cross-contamination.
Body Protection Buttoned lab coat (chemical-resistant recommended)Protects skin and personal clothing from splashes and spills.
Eye Protection Chemical splash goggles (ANSI Z87.1 standard)Protects eyes from splashes, mists, and vapors from all angles.[8]
Face Protection Face shield (worn over goggles)Required for tasks with high splash potential, providing a secondary barrier for the entire face.
Respiratory NIOSH-approved respirator (as needed)Protects against inhalation of aerosols or vapors, especially during emergencies or spill cleanup.[11]

Procedural Guide: Donning, Doffing, and Disposal Workflow

A disciplined, step-by-step approach to using and removing PPE is as crucial as its selection. The following workflow ensures that contaminants are contained and disposed of correctly.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_decon Phase 3: Decontamination & Doffing cluster_disposal Phase 4: Waste Management prep Assemble all materials in fume hood don_ppe Don PPE (Inner Gloves First) prep->don_ppe Before handling handle Perform experiment in designated area don_ppe->handle decon_outer Wipe outer gloves with deactivating solution handle->decon_outer doff_outer Doff outer gloves (Dispose as hazardous waste) decon_outer->doff_outer doff_coat Doff lab coat & other PPE (Dispose as hazardous waste) doff_outer->doff_coat doff_inner Doff inner gloves (Dispose as hazardous waste) doff_coat->doff_inner wash Wash hands thoroughly doff_inner->wash segregate Segregate all contaminated waste into labeled, sealed hazardous waste containers wash->segregate

Caption: Workflow for handling N-Nitroso-3-hydroxypiperidine.

Step-by-Step Protocol:
  • Donning (Putting On) PPE:

    • Don inner nitrile gloves.

    • Don lab coat, ensuring it is fully buttoned.

    • Don outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Don chemical splash goggles.

    • Don face shield if required by the procedure.

  • During Operations:

    • Keep all operations within the chemical fume hood.

    • If you must handle items outside the hood (e.g., a balance), remove outer gloves to prevent contaminating surfaces. Don a fresh pair of outer gloves before resuming work in the hood.

    • Change outer gloves immediately if you suspect contamination.

  • Doffing (Removing) PPE: This process is designed to prevent contact with the contaminated outer surfaces of your PPE.

    • While still in the designated area, remove the outer pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.

    • Remove your face shield and goggles. Place them in a designated area for decontamination.

    • Remove your lab coat by rolling it down your arms and turning it inside out to contain any contamination. Place it directly into the hazardous waste container.

    • Remove the inner pair of gloves using the same inside-out technique.

    • Wash your hands thoroughly with soap and water.

Disposal and Decontamination Plan

Improper disposal can lead to widespread environmental contamination and exposure.

  • Waste Segregation: All materials that come into contact with N-Nitroso-3-hydroxypiperidine are considered hazardous waste. This includes:

    • Gloves, disposable lab coats, bench paper, pipette tips, and wipes.[11][12]

    • Empty chemical containers.

    • Contaminated animal bedding, which should be collected in labeled hazardous waste bags.[2]

  • Waste Containers: Use clearly labeled, sealed containers for all hazardous waste.[12][13] The label must read "HAZARDOUS WASTE" and list the chemical constituents.[6]

  • Final Disposal: The primary and preferred method for disposing of nitrosamine waste is high-temperature hazardous waste incineration by a licensed contractor.[14] This ensures complete destruction of the carcinogenic compound.

  • Spill Cleanup & Decontamination:

    • In the event of a spill, evacuate the area and alert others.[13]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

    • Use an absorbent material to soak up the spill.[13] Avoid cellulose-based absorbents, as they may react.[6]

    • For lab-scale decontamination of surfaces, some protocols suggest using solutions like hydrobromic acid in acetic acid or UV light, though these should be validated for your specific use case and handled with extreme care.[15] Always consult with your institution's Environmental Health and Safety (EHS) department for approved decontamination procedures.

    • All cleanup materials must be disposed of as hazardous waste.[12]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling N-Nitroso-3-hydroxypiperidine, ensuring both personal safety and environmental protection.

References

  • Lunn, G., & Castegnaro, M. (n.d.). Safe disposal of carcinogenic nitrosamines. PubMed. [Link]

  • P - Personal protection. (n.d.). STOP Carcinogens at work. [Link]

  • Pandey, P. K. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. [Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for N-Nitrosodimethylamine (NDMA). (n.d.). NCBI Bookshelf. [Link]

  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. (n.d.). Western University. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN). (2018, June 22). LSU Health Shreveport. [Link]

  • What PPE is recommended for chemical hazards?. (n.d.). Creative Safety Supply. [Link]

  • Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. (n.d.). Chemos GmbH&Co.KG. [Link]

  • LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). (n.d.). National Academies Press. [Link]

  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • N-NITROSOPIPERIDINE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]

  • Best practice to decontaminate work area of Nitrosamines. (2022, June 9). Nitrosamines Exchange. [Link]

  • N-Nitrosopiperidine. (n.d.). PubChem. [Link]

  • MATERIAL SAFETY DATA SHEETS N-NITROSO 3 AMINO PIPERIDINE. (n.d.). Cleanchem Laboratories. [Link]

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